molecular formula C9H9NO2 B1316012 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one CAS No. 22245-98-3

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1316012
CAS No.: 22245-98-3
M. Wt: 163.17 g/mol
InChI Key: TYNQFYSVGOMKOS-UHFFFAOYSA-N
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Description

6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO2/c11-7-1-2-8-6(5-7)3-4-10-9(8)12/h1-2,5,11H,3-4H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNQFYSVGOMKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579307
Record name 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-98-3
Record name 3,4-Dihydro-6-hydroxy-1(2H)-isoquinolinone
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Record name 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one
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Record name 6-hydroxy-1,2,3,4-tetrahydroisoquinolin-1-one
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Foundational & Exploratory

A Comprehensive Technical Guide to 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physicochemical properties, synthesis, and potential biological significance of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic molecules with a wide array of biological activities. This document consolidates available data on the 6-hydroxy derivative, offering a valuable resource for researchers engaged in drug discovery and development. All quantitative data is presented in structured tables, and detailed experimental protocols for key analytical procedures are provided. Furthermore, this guide includes visualizations of the synthetic route and a plausible signaling pathway, generated using the DOT language, to facilitate a deeper understanding of the compound's chemical and biological context.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 22245-98-3) are summarized below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulations.

PropertyValueSource
Molecular Formula C₉H₉NO₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 163.17 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to off-white solid/powder--INVALID-LINK--
Melting Point 204-206 °C--INVALID-LINK--
Boiling Point Not experimentally determined.
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[1]
pKa Not experimentally determined.
LogP Not experimentally determined.

Synthesis

A common laboratory-scale synthesis of this compound involves the demethylation of its methoxy precursor, 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one reaction Demethylation Reaction 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one->reaction reagents 1. Boron tribromide (BBr3) 2. Dichloromethane (DCM) 3. -78 °C to Room Temperature reagents->reaction workup Quenching with water Extraction with Ethyl Acetate reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Demethylation

This protocol is adapted from a reported synthesis.

  • Reaction Setup: Dissolve 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reagent: Slowly add a solution of boron tribromide (2 equivalents) in dichloromethane to the cooled reaction mixture.

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isoquinolinone derivatives has been investigated for various therapeutic applications. Notably, they have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP) and have been shown to modulate angiogenesis, potentially through the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2][3][4][5][6][7]

Hypothetical Signaling Pathway

The following diagram illustrates a plausible mechanism of action for an isoquinolinone derivative based on its potential to inhibit PARP and interfere with VEGF-mediated signaling, both of which are critical pathways in cancer progression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K Activates RAF RAF VEGFR2->RAF Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation DNA_damage DNA Damage PARP PARP DNA_damage->PARP Activates DNA_repair DNA Repair PARP->DNA_repair Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to DNA_repair->Apoptosis Prevents VEGF VEGF VEGF->VEGFR2 Binds Isoquinolinone 6-Hydroxy-3,4-dihydro- isoquinolin-1(2H)-one Isoquinolinone->VEGFR2 Inhibits Isoquinolinone->PARP Inhibits

Caption: Hypothetical signaling pathways affected by isoquinolinone derivatives.

Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to characterize this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[8][9][10][11]

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

  • Test tubes

  • Vortex mixer

  • Analytical balance

  • Pipettes

  • Various solvents (e.g., water, ethanol, DMSO, etc.)

Procedure (Qualitative):

  • Sample Preparation: Add approximately 10 mg of the compound to a test tube.

  • Solvent Addition: Add 1 mL of the desired solvent to the test tube.

  • Mixing: Vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.[12][13][14]

Procedure (Quantitative - Shake-Flask Method):

  • Sample Preparation: Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle.

  • Quantification: Carefully withdraw a known volume of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is a measure of the acidity of a compound. For a phenolic compound like this compound, the pKa of the hydroxyl group is of particular interest. Spectrophotometric or potentiometric titration methods are commonly used.

Apparatus (Spectrophotometric Method):

  • UV-Vis spectrophotometer

  • pH meter

  • Cuvettes

  • Micropipettes

  • Buffer solutions of varying pH

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

  • Sample Preparation: Prepare a series of solutions by diluting the stock solution in buffer solutions of known pH values.

  • UV-Vis Spectra: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: The absorbance at a specific wavelength will change as a function of pH due to the different absorption characteristics of the protonated and deprotonated forms of the compound. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound.[15][16][17][18][19]

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is a measure of the lipophilicity of a compound, defined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (typically water) at equilibrium. LogP is the logarithm of this ratio. The shake-flask method is the traditional approach.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

  • n-Octanol and water (pre-saturated with each other)

Procedure:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together and allowing the phases to separate.

  • Sample Preparation: Dissolve a known amount of the compound in one of the phases (usually the one in which it is more soluble).

  • Partitioning: Add a known volume of the second phase to the first. Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to break up any emulsions.

  • Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: Calculate the LogP using the formula: LogP = log([concentration in octanol] / [concentration in water]).[20][21][22][23][24]

Conclusion

This compound is a compound of significant interest due to its privileged isoquinolinone core. While some fundamental physicochemical data are available, further experimental determination of properties such as solubility, pKa, and LogP would be highly beneficial for its development as a potential therapeutic agent. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. The exploration of its biological activity, particularly in the context of PARP inhibition and modulation of angiogenesis pathways, presents a promising avenue for future research. This technical guide serves as a foundational resource to aid researchers in their investigations of this and related compounds.

References

An In-depth Technical Guide to the Spectral Analysis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for the compound 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a molecule of interest in medicinal chemistry and drug development.[1] This document compiles and presents available spectroscopic data, outlines relevant experimental protocols, and visualizes key chemical transformations to facilitate a deeper understanding of this compound's structural characteristics.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the dihydroisoquinoline core, the N-H proton, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring. For comparison, various substituted 3,4-dihydroisoquinoline derivatives show characteristic signals for their respective protons.[3]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Key signals will include those for the carbonyl carbon of the lactam, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring. Data from related 3,4-dihydroisoquinolin-1(2H)-one derivatives can be used to predict and assign the chemical shifts for the target molecule.

Table 1: Predicted NMR Spectral Data for this compound

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic6.8 - 7.9m3HAr-H
Aliphatic~3.5t2H-CH₂-N-
Aliphatic~2.9t2H-CH₂-Ar
Amide~8.0br s1H-NH-
HydroxylVariablebr s1H-OH
¹³C NMR Predicted Chemical Shift (ppm) Assignment
Carbonyl~165C=O
Aromatic115 - 155Ar-C
Aliphatic~40-CH₂-N-
Aliphatic~28-CH₂-Ar

Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the lactam, and C-H stretches of the aromatic and aliphatic portions. The IR spectrum of the isomeric compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, shows characteristic absorptions that can be used for comparison.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch (Phenolic)3200 - 3600 (broad)
N-H Stretch (Amide)3100 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=O Stretch (Lactam)1650 - 1680
C=C Stretch (Aromatic)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₉NO₂), the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (163.17 g/mol ).[1] High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of small molecules such as CO and cleavage of the heterocyclic ring.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not explicitly detailed in a single source. However, a general procedure can be inferred from the synthesis of related compounds.

General Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones

A common synthetic route to the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Castagnoli–Cushman reaction.[4][5] This reaction involves the condensation of a homophthalic anhydride with an imine. For the synthesis of the target molecule, a suitably protected 4-hydroxyhomophthalic anhydride would be a key starting material.

Synthetic_Workflow Start Starting Materials (e.g., Protected 4-hydroxyhomophthalic anhydride, Amine) Reaction Castagnoli–Cushman Reaction or similar cyclization Start->Reaction Intermediate Crude Product Reaction->Intermediate Purification Purification (e.g., Column Chromatography, Recrystallization) Intermediate->Purification Product This compound Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis and analysis of this compound.
Spectroscopic Analysis Protocol

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[4] Deuterated solvents such as DMSO-d₆ or CDCl₃ are used. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

  • IR Spectroscopy: IR spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or analyzed as a thin film.

  • Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI), often coupled with a high-resolution mass analyzer to determine the exact mass.

Signaling Pathways and Biological Activity

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules with a wide range of biological activities.[6] These activities include anti-inflammatory, analgesic, and potential neurological applications.[1] The specific biological targets and signaling pathways for this compound are not yet well-defined in publicly available literature and represent an area for future research.

Biological_Investigation_Flow Compound This compound Screening Biological Screening (e.g., Cell-based assays, Enzyme assays) Compound->Screening Hit Identification of Biological Activity Screening->Hit TargetID Target Identification and Validation Hit->TargetID Pathway Signaling Pathway Elucidation TargetID->Pathway LeadOpt Lead Optimization Pathway->LeadOpt

Caption: Logical workflow for investigating the biological activity of the title compound.

This technical guide provides a foundational understanding of the spectral characteristics of this compound. Further experimental work is necessary to obtain and publish a complete and verified dataset for this compound, which will undoubtedly aid in its further development and application in the fields of chemistry and medicine.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinolinone class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of such compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, a generalized experimental protocol for data acquisition, and a structural diagram for reference.

While specific experimental NMR data for this compound is not prominently available in published literature, the following spectral data has been predicted based on the analysis of closely related analogs, particularly 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. The electronic effects of hydroxyl (-OH) and methoxy (-OCH₃) groups on the aromatic ring are similar, providing a reliable basis for estimation.

Predicted NMR Spectral Data

The chemical structure and numbering scheme for this compound are presented below to facilitate the correlation of spectral data.

Caption: Molecular structure and atom numbering of this compound.

Table 1: Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data is based on an expected spectrum in a common deuterated solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (2H)~ 3.4 - 3.6t~ 6.5 - 7.0
H-4 (2H)~ 2.8 - 3.0t~ 6.5 - 7.0
H-5~ 6.8 - 6.9d~ 2.0 - 2.5
H-7~ 6.7 - 6.8ddJ ≈ 8.5, 2.5
H-8~ 7.8 - 7.9d~ 8.0 - 8.5
N-H~ 7.5 - 8.5 (broad)s (br)-
O-H~ 9.0 - 10.0 (broad)s (br)-

Note: The chemical shifts of N-H and O-H protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium in solvents like D₂O or CD₃OD.

Table 2: Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts (δ) are reported in ppm relative to TMS.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (C=O)~ 164 - 166
C-3~ 39 - 41
C-4~ 28 - 30
C-4a~ 125 - 127
C-5~ 114 - 116
C-6~ 155 - 157
C-7~ 116 - 118
C-8~ 129 - 131
C-8a~ 138 - 140

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra for compounds like this compound is crucial for accurate structural verification.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃).[1][2] For compounds with hydroxyl and amide protons, DMSO-d₆ is often preferred as it minimizes proton exchange and allows for their observation.[1]

  • Concentration : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts (0.00 ppm).[3] If TMS is not compatible, the residual solvent peak can be used for calibration (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2][4]

  • Sample Filtration : Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition
  • Instrumentation : The spectra should be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.[5]

  • ¹H NMR Experiment :

    • Temperature : Set the probe temperature to a constant value, typically 25 °C (298 K).

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Acquisition Parameters :

      • Spectral Width: ~12-16 ppm.

      • Acquisition Time: ~2-4 seconds.

      • Relaxation Delay: ~1-5 seconds.

      • Number of Scans: 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Experiment :

    • Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30 or similar) is standard to obtain singlets for each unique carbon atom.

    • Acquisition Parameters :

      • Spectral Width: ~200-240 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: ~2 seconds.

      • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum to deduce proton-proton connectivity.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final structure confirmation using NMR spectroscopy.

G A Sample Preparation (Dissolution & Filtration) B NMR Spectrometer Setup (Tuning & Shimming) A->B Insert Sample C ¹H NMR Data Acquisition B->C D ¹³C NMR Data Acquisition B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Shifts, Integration, Coupling) E->F G Structure Elucidation & Verification F->G

Caption: Standard workflow for structural analysis using NMR spectroscopy.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the core fragmentation patterns of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one observed in mass spectrometry. Understanding these fragmentation pathways is pivotal for the structural elucidation, metabolite identification, and pharmacokinetic studies essential in drug discovery and development. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and visualizes the key fragmentation cascade.

Introduction

This compound is a heterocyclic compound belonging to the isoquinolinone class. The structural characterization of such molecules and their metabolites is a critical step in pharmaceutical research. Tandem mass spectrometry (MS/MS) is a powerful analytical technique that provides detailed structural information through the controlled fragmentation of a precursor ion. This guide focuses on the fragmentation behavior of this compound under collision-induced dissociation (CID), offering insights into its gas-phase chemistry.

Predicted Fragmentation Pathway

The fragmentation of this compound, upon protonation in the ion source, is anticipated to proceed through a series of characteristic neutral losses and bond cleavages. The primary site of protonation is expected to be the nitrogen atom of the lactam ring, which initiates the fragmentation cascade.[1] The presence of the hydroxyl group and the carbonyl group on the aromatic and dihydroisoquinolinone rings, respectively, directs the fragmentation, leading to the formation of specific product ions.

A key fragmentation route is predicted to be the loss of carbon monoxide (CO) from the lactam ring, a common fragmentation for such cyclic structures.[2] Subsequent or alternative fragmentation steps may involve the loss of other small neutral molecules and cleavages within the dihydroisoquinoline core.

fragmentation_pathway M_H [M+H]+ (m/z 164.07) F1 Fragment 1 (m/z 136.08) Loss of CO M_H->F1 - CO (28 Da) F2 Fragment 2 (m/z 107.05) Loss of C2H3N M_H->F2 - C2H3N (41 Da) F3 Fragment 3 (m/z 79.02) Loss of CO F2->F3 - CO (28 Da)

Caption: Proposed fragmentation pathway of protonated this compound.

Quantitative Fragmentation Data

The table below summarizes the predicted key ions in the mass spectrum of this compound, including the precursor ion and major product ions, along with their corresponding mass-to-charge ratios (m/z) and proposed neutral losses.

Ion DesignationProposed Structure/Formulam/z (Da)Proposed Neutral Loss
[M+H]+ C9H10NO2 164.07 -
Fragment 1C8H10NO+136.08CO (28.01 Da)
Fragment 2C7H7O+107.05C2H3N (41.03 Da)
Fragment 3C6H7+79.02CO (28.01 Da)

Experimental Protocols

The following protocols are representative of the methodologies employed for the mass spectrometric analysis of isoquinolinone compounds and can be adapted for this compound.

Sample Preparation

A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. For analysis, the stock solution is further diluted with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically used for separation.[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Program: A typical gradient may start at 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.[3]

  • Flow Rate: 0.2-0.4 mL/min.[3]

  • Column Temperature: 25-40 °C.[3]

  • Injection Volume: 1-10 µL.[3]

Mass Spectrometry
  • Mass Spectrometer: A triple quadrupole, ion trap, or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.[3]

  • Source Parameters:

    • Capillary Voltage: 3.0-4.5 kV.[3]

    • Ion Source Temperature: 120-150 °C.[3]

    • Desolvation Temperature: 350-500 °C.[3]

    • Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.[3]

  • MS/MS Analysis:

    • Precursor Ion Selection: The protonated molecule [M+H]+ at m/z 164.07 is selected for fragmentation.

    • Collision Gas: Argon or nitrogen is typically used.[3]

    • Collision Energy: The collision energy is optimized to achieve a suitable fragmentation pattern, typically in the range of 10-40 eV. The optimal energy is dependent on the instrument and the specific compound.

experimental_workflow SamplePrep Sample Preparation (1-10 µg/mL solution) LC Liquid Chromatography (C18 column, gradient elution) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1 Analysis (Precursor Ion Selection, m/z 164.07) ESI->MS1 CID Collision-Induced Dissociation (Argon/Nitrogen collision gas) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Data Data Analysis (Fragmentation Pattern Elucidation) MS2->Data

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

The predictable fragmentation pattern of this compound, characterized by key losses of carbon monoxide and other neutral fragments, provides a reliable basis for its identification and structural confirmation. The experimental protocols detailed herein offer a robust framework for researchers to conduct their own mass spectrometric analyses. This guide serves as a valuable resource for scientists and professionals in the field of drug development, aiding in the rapid and accurate characterization of this and related isoquinolinone compounds.

References

Infrared spectroscopy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one functional groups

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

This technical guide provides a detailed overview of the infrared (IR) spectroscopy of this compound. This compound, possessing a lactam, a phenol, and an aromatic ring system, presents a unique spectroscopic fingerprint that is crucial for its identification, purity assessment, and structural elucidation in drug discovery and development. This guide outlines the characteristic vibrational frequencies of its functional groups, provides a standard experimental protocol for spectral acquisition, and illustrates key concepts through diagrams.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a bicyclic structure. The key functional groups that give rise to characteristic infrared absorptions are:

  • Secondary Lactam: A cyclic amide within a six-membered ring.

  • Phenol: A hydroxyl group directly attached to an aromatic ring.

  • Aromatic Ring: A benzene ring fused to the dihydroisoquinolinone core.

  • Aliphatic C-H bonds: Methylene (CH₂) groups in the dihydroisoquinoline ring.

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic vibrational frequencies for the functional groups present in this compound. These values are based on established group frequency correlations in infrared spectroscopy.[1][2][3][4][5]

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
Phenol O-H stretch3600 - 3200Strong, BroadThe broadness is due to hydrogen bonding. A sharper peak around 3500 cm⁻¹ may be observed in dilute, non-polar solvents.[1]
Lactam N-H stretch3400 - 3100MediumMay be observed as a distinct peak or could be masked by the broad O-H stretch of the phenol.
Aromatic C-H C-H stretch3100 - 3000Medium to WeakTypically appears as a series of small peaks just above 3000 cm⁻¹.[2][5]
Aliphatic C-H C-H stretch (asymmetric & symmetric)3000 - 2850MediumArises from the CH₂ groups in the heterocyclic ring.[4][5]
Lactam C=O stretch (Amide I band)1680 - 1630StrongThis is a very characteristic and intense absorption for the lactam carbonyl group.[1][6]
Aromatic Ring C=C stretch1620 - 1450Medium to WeakA series of bands indicating the aromatic nature of the molecule.[2]
Aliphatic C-H C-H bend (scissoring)~1465MediumFrom the CH₂ groups.
Phenol C-O stretch1260 - 1180StrongOften coupled with O-H in-plane bending. The position can be indicative of the substitution pattern.[1]
Lactam C-N stretch1400 - 1200Medium
Aromatic C-H C-H out-of-plane bend900 - 675StrongThe exact position of these bands can provide information about the substitution pattern of the aromatic ring.[2]

Experimental Protocol for FTIR Spectroscopy

A standard procedure for obtaining a high-quality Fourier-Transform Infrared (FTIR) spectrum of a solid sample like this compound is as follows:

3.1. Sample Preparation (KBr Pellet Method)

  • Sample Grinding: Take approximately 1-2 mg of the synthesized and purified this compound and 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the two components together in an agate mortar and pestle until a fine, homogeneous powder is obtained. The grinding should be thorough to ensure the sample is well dispersed and particle size is minimized to reduce scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press. This will form a thin, transparent or translucent KBr pellet containing the sample.

  • Pellet Inspection: A good pellet should be clear and free of cracks or cloudiness.

3.2. Spectral Acquisition

  • Instrument Purging: Ensure the FTIR spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

  • Background Spectrum: Place the empty sample holder in the spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually collected over the range of 4000 to 400 cm⁻¹.[7]

3.3. Data Processing

  • Background Subtraction: The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands. Compare these with the expected frequencies for the functional groups of this compound.

Visualizations

The following diagrams illustrate the experimental workflow and the relationship between the functional groups and their characteristic IR absorptions.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis start Start: Solid Sample grind Grind Sample with KBr start->grind press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Analyze Peak Positions & Intensities subtract->analyze end End: Interpreted Spectrum analyze->end

Caption: Experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.

functional_group_ir cluster_groups Functional Groups cluster_regions Characteristic IR Absorption Regions (cm⁻¹) compound This compound phenol Phenol (-OH) compound->phenol lactam Lactam (-CONH-) compound->lactam aromatic Aromatic Ring compound->aromatic aliphatic Aliphatic (-CH2-) compound->aliphatic oh_stretch O-H Stretch (3600-3200) phenol->oh_stretch co_phenol_stretch C-O Stretch (1260-1180) phenol->co_phenol_stretch nh_stretch N-H Stretch (3400-3100) lactam->nh_stretch co_stretch C=O Stretch (1680-1630) lactam->co_stretch ch_arom_stretch Aromatic C-H Stretch (3100-3000) aromatic->ch_arom_stretch cc_stretch C=C Stretch (1620-1450) aromatic->cc_stretch ch_aliph_stretch Aliphatic C-H Stretch (3000-2850) aliphatic->ch_aliph_stretch

Caption: Relationship between functional groups and their expected IR absorption regions.

Interpretation and Significance

The infrared spectrum of this compound provides a valuable "fingerprint" for its identification. The presence of the strong, broad O-H stretch, the intense lactam C=O stretch, and the characteristic aromatic C=C and C-H absorptions are key features to confirm the structure. In a drug development context, FTIR can be used to:

  • Confirm the identity of synthesized batches of the compound.

  • Assess the presence of impurities, such as starting materials or by-products, which would exhibit their own characteristic IR bands.

  • Study intermolecular interactions, such as hydrogen bonding, by observing shifts in the O-H and N-H stretching frequencies under different conditions.

This guide serves as a foundational resource for the application of infrared spectroscopy in the analysis of this compound. For definitive structural confirmation, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

An In-depth Technical Guide on the UV-Vis Absorption Spectrum of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet-visible (UV-Vis) absorption characteristics of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally analogous compounds to predict the absorption spectrum. It also includes a detailed experimental protocol for acquiring the UV-Vis spectrum and explores a relevant biological signaling pathway where this class of compounds is active.

Estimated UV-Vis Absorption Data

The UV-Vis absorption spectrum of an organic molecule is determined by its electronic structure, specifically the presence of chromophores and auxochromes. The core structure of this compound contains a benzene ring fused to a dihydropyridinone ring, which constitutes the primary chromophore. The hydroxyl (-OH) group at the 6-position acts as an auxochrome, which is expected to influence the position and intensity of the absorption bands.

Based on the analysis of related compounds, the predicted UV-Vis absorption maxima (λmax) for this compound in a polar solvent like ethanol or methanol are summarized in the table below. These estimations are derived from the known effects of substituents on the benzene chromophore and data from similar isoquinoline structures.

Compound Estimated λmax 1 (nm) Estimated λmax 2 (nm) Notes
This compound~280 - 290~320 - 330The hydroxyl group is expected to cause a bathochromic (red) shift compared to the unsubstituted parent compound.
3,4-dihydroisoquinolin-1(2H)-one (Parent)~260 - 270~300 - 310Reference for the core chromophore.
6-methoxy-3,4-dihydroisoquinolin-1(2H)-one~275 - 285~315 - 325The methoxy group has a similar, slightly less pronounced, auxochromic effect as the hydroxyl group.

Note: The molar absorptivity (ε) for these transitions is expected to be in the range of 1,000 to 10,000 L·mol-1·cm-1.

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

2.1. Materials and Instrumentation

  • Analyte: this compound (solid, high purity)

  • Solvent: Spectroscopic grade methanol or ethanol

  • Instrumentation: A dual-beam UV-Vis spectrophotometer

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length

  • Volumetric flasks and pipettes for accurate solution preparation

2.2. Solution Preparation

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

  • Working Solution (e.g., 0.01 mg/mL): Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the expected λmax. A 1:100 dilution of the stock solution is a good starting point.

2.3. Spectrophotometer Setup and Measurement

  • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Set the wavelength range for the scan, typically from 200 nm to 400 nm for this type of compound.

  • Fill both the reference and sample cuvettes with the pure solvent.

  • Place the cuvettes in the respective holders in the spectrophotometer.

  • Perform a baseline correction to zero the absorbance across the entire wavelength range.

  • Empty the sample cuvette and rinse it with a small amount of the working solution before filling it with the working solution.

  • Place the sample cuvette back into the sample holder.

  • Initiate the scan to record the UV-Vis absorption spectrum.

  • Identify the wavelengths of maximum absorbance (λmax).

  • If the absorbance is outside the optimal range, adjust the concentration of the working solution accordingly and repeat the measurement.

The following diagram illustrates the general workflow for this experimental protocol.

G cluster_prep Solution Preparation cluster_measurement UV-Vis Measurement prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Prepare Working Solution prep2->prep3 meas3 Measure Sample Spectrum prep3->meas3 Analyze meas1 Instrument Warm-up meas2 Baseline Correction (Solvent Blank) meas1->meas2 meas2->meas3 meas4 Identify λmax meas3->meas4

Experimental Workflow for UV-Vis Spectroscopy

Biological Relevance and Signaling Pathway

Isoquinoline alkaloids, the class of compounds to which this compound belongs, have garnered significant interest for their diverse biological activities. Notably, many isoquinolinone derivatives have been investigated as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are crucial for DNA repair.[1] In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (e.g., BRCA mutations) can lead to synthetic lethality and cell death.[2][3][4]

Furthermore, isoquinoline alkaloids have demonstrated neuroprotective effects.[5][6][7] Studies suggest that these compounds can mitigate neuronal damage by inhibiting inflammation, reducing oxidative stress, and modulating apoptotic pathways.[5][6] A key mechanism in neuroprotection involves the regulation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[8][9]

The following diagram illustrates a simplified signaling pathway for the neuroprotective effects of isoquinoline alkaloids through the activation of the Nrf2 pathway.

G cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces release of Nrf2 cluster_cell cluster_cell Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Alkaloid Isoquinoline Alkaloid Alkaloid->Keap1 inhibition ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription Genes->ROS reduces

Neuroprotective Signaling of Isoquinoline Alkaloids via Nrf2 Pathway

In this pathway, under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which leads to its degradation. In the presence of oxidative stress or an isoquinoline alkaloid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of antioxidant genes, leading to their transcription and the production of antioxidant enzymes that combat oxidative stress, thus conferring neuroprotection.

References

Unveiling the World of Isoquinolinone Alkaloids: A Technical Guide to Their Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isoquinolinone alkaloids, a significant subclass of isoquinoline alkaloids, represent a diverse and pharmacologically important group of natural products. Their unique chemical structures and potent biological activities have made them a focal point for research in drug discovery and development. This in-depth technical guide explores the discovery and natural occurrence of these fascinating compounds, providing a comprehensive resource for professionals in the field.

Discovery and Classification

The journey into the world of isoquinolinone alkaloids began with the isolation and characterization of the first members of this class from various plant species. These compounds are structurally characterized by an isoquinoline core with a carbonyl group, leading to the "-one" suffix in their nomenclature. They are a subset of the broader isoquinoline alkaloid family, which encompasses over 2,500 known compounds.[1] Isoquinoline alkaloids, in general, are derived from the amino acid tyrosine.[2][3][4][5]

Based on their structural features, isoquinolinone alkaloids can be further categorized into several subgroups, including simple isoquinolinones, benzylisoquinolinones, and protoberberine-related isoquinolinones, among others. This structural diversity is a key determinant of their wide range of biological activities.

Natural Occurrence and Distribution

Isoquinolinone alkaloids are predominantly found in the plant kingdom, with a significant presence in families such as Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), Ranunculaceae (buttercup family), and Fumariaceae.[1] Notable plant sources include the opium poppy (Papaver somniferum), which produces well-known alkaloids like morphine and codeine, and plants of the Corydalis and Thalictrum genera.[1][6] While the majority are of terrestrial plant origin, some isoquinoline alkaloids have also been identified in marine microorganisms.[6][7]

The distribution and concentration of these alkaloids can vary significantly depending on the plant species, geographical location, and even the specific part of the plant (e.g., roots, leaves, or latex).[1]

Biosynthesis of the Isoquinolinone Core

The biosynthesis of isoquinolinone alkaloids is a complex enzymatic process that originates from the aromatic amino acid L-tyrosine. A crucial intermediate in this pathway is (S)-reticuline, which serves as a branch point for the synthesis of a vast array of isoquinoline alkaloids.

The general biosynthetic pathway leading to the isoquinoline core involves the following key steps:

  • Conversion of L-tyrosine: L-tyrosine is first converted to both dopamine and 4-hydroxyphenylacetaldehyde through a series of enzymatic reactions including decarboxylation, hydroxylation, and deamination.[8]

  • Condensation: Dopamine and 4-hydroxyphenylacetaldehyde are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[8]

  • Series of Modifications: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions to yield (S)-reticuline.

  • Formation of the Isoquinolinone Core: The formation of the characteristic isoquinolinone structure from key intermediates like (S)-reticuline involves specific enzymes such as the berberine bridge enzyme (BBE), which catalyzes the conversion of the N-methyl group of (S)-reticuline into the methylene bridge of (S)-scoulerine.[8][9] Further enzymatic modifications, including oxidations and rearrangements, lead to the diverse array of isoquinolinone alkaloids found in nature.

The following diagram illustrates the initial steps of the isoquinoline alkaloid biosynthetic pathway leading to the key intermediate, (S)-reticuline.

Isoquinoline_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine S_Reticuline (S)-Reticuline S_Norcoclaurine->S_Reticuline Multiple Steps

Initial steps of the isoquinoline alkaloid biosynthesis pathway.

Quantitative Data on Natural Occurrence

The concentration of isoquinolinone alkaloids in their natural sources can be highly variable. The following table summarizes representative quantitative data for some well-known isoquinoline alkaloids. It is important to note that these values are illustrative and can be influenced by various factors.

AlkaloidPlant SourcePlant PartConcentration (% dry weight)Reference
Morphine Papaver somniferumLatex8 - 14%[1]
Codeine Papaver somniferumLatex1 - 3%[1]
Berberine Coptis chinensisRhizome5 - 9%[7]
Berberine Hydrastis canadensisRoot1.5 - 4%[7]
Berberine Berberis vulgarisRoot Bark2 - 3%[1]
Palmatine Coptis chinensisRhizome2 - 4%[7]
Sanguinarine Sanguinaria canadensisRhizome1 - 4%[10]

Experimental Protocols for Isolation and Characterization

The isolation and structural elucidation of isoquinolinone alkaloids involve a series of meticulous experimental procedures. A general workflow is outlined below.

General Experimental Workflow

The following diagram provides a high-level overview of the typical workflow for the isolation and identification of isoquinolinone alkaloids from a plant source.

Experimental_Workflow Start Plant Material Collection and Preparation Extraction Extraction (e.g., Maceration, Soxhlet) Start->Extraction Purification Purification (e.g., Column Chromatography, HPLC) Extraction->Purification Isolation Isolation of Pure Compounds Purification->Isolation Structure Structural Elucidation (e.g., NMR, MS, X-ray Crystallography) Isolation->Structure Bioassay Biological Activity Screening Isolation->Bioassay

General workflow for isoquinolinone alkaloid isolation and analysis.
Detailed Methodologies

1. Plant Material Collection and Preparation:

  • Plant material is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium.

  • The plant material is air-dried or freeze-dried and then ground into a fine powder.

2. Extraction:

  • Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for an extended period with occasional agitation.

  • Soxhlet Extraction: For more efficient extraction, a Soxhlet apparatus can be used, which allows for continuous extraction with a fresh supply of the solvent.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Acid-Base Partitioning:

  • The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, making them water-soluble.

  • This aqueous solution is then washed with a non-polar organic solvent (e.g., diethyl ether, chloroform) to remove neutral and acidic compounds.

  • The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents.

  • The alkaloids are then extracted from the basified aqueous solution using an organic solvent (e.g., chloroform, dichloromethane).

4. Chromatographic Purification:

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina. Elution is performed with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate, chloroform-methanol) to separate the components based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is often achieved using preparative or semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase.

5. Structural Elucidation:

  • Spectroscopic Techniques: The structure of the isolated pure compounds is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the molecule.

  • X-ray Crystallography: If a suitable crystal of the compound can be obtained, single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure.

Biological Activities and Signaling Pathways

Isoquinolinone alkaloids exhibit a wide spectrum of biological activities, making them promising candidates for drug development.[4][7][11][12] These activities include:

  • Antitumor Activity: Many isoquinolinone alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines.[7][11]

  • Antimicrobial Activity: Several compounds have shown significant antibacterial and antifungal properties.[7][11]

  • Anti-inflammatory Activity: Some isoquinolinone alkaloids can modulate inflammatory pathways.[7]

  • Antiviral Activity: Certain alkaloids have been reported to inhibit the replication of various viruses.[7]

The mechanisms of action often involve the modulation of specific cellular signaling pathways. For instance, some isoquinolinone alkaloids are known to interact with DNA, inhibit key enzymes like topoisomerase, or affect cell cycle regulation.

The following diagram illustrates a simplified representation of how an isoquinolinone alkaloid might interfere with a generic cancer cell signaling pathway.

Signaling_Pathway Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Apoptosis Apoptosis Alkaloid Isoquinolinone Alkaloid Alkaloid->Kinase_Cascade Inhibition Alkaloid->Apoptosis Induction

Hypothetical modulation of a signaling pathway by an isoquinolinone alkaloid.

Conclusion

The discovery and study of the natural occurrence of isoquinolinone alkaloids continue to be a vibrant area of research. Their structural complexity and potent biological activities offer a rich source of lead compounds for the development of new therapeutic agents. This guide provides a foundational understanding for researchers and professionals, highlighting the key aspects from their botanical origins to their potential impact on human health. Further exploration into the vast chemical space of isoquinolinone alkaloids holds immense promise for future drug discovery endeavors.

References

In Silico Prediction of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to predict the bioactivity of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The isoquinoline scaffold and its derivatives are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds.[1][2][3] The application of computational tools can accelerate the discovery and development of novel therapeutics based on this privileged scaffold by enabling early-stage assessment of potential biological targets, efficacy, and pharmacokinetic properties.

Introduction to In Silico Bioactivity Prediction

In silico drug discovery utilizes computational methods to model, simulate, and predict the interaction of chemical compounds with biological systems.[4] This approach significantly reduces the time and cost associated with traditional drug discovery pipelines by prioritizing compounds for synthesis and experimental testing.[5] Key in silico techniques include molecular docking, quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Predicted Bioactivities of the 3,4-Dihydroisoquinolin-1(2H)-one Scaffold

While specific experimental data for this compound is limited in publicly available literature, the broader class of isoquinolinone derivatives has been investigated for a range of biological activities. These studies provide a rational basis for predicting the potential targets of the title compound.

Potential Biological Targets:

  • Poly (ADP-ribose) polymerase (PARP): The 3,4-dihydroisoquinolin-1(2H)-one core is a known scaffold for PARP inhibitors.[6] PARP inhibitors are a class of targeted cancer therapies that induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7][8][9][10]

  • Cyclin-Dependent Kinases (CDKs): Various isoquinoline derivatives have been explored as inhibitors of CDKs, which are key regulators of the cell cycle.[11][12][13][14][15] Dysregulation of CDK activity is a hallmark of cancer, making them attractive therapeutic targets.

  • Tumor Necrosis Factor-alpha (TNF-α): Isoquinolin-1-one derivatives have been identified as inhibitors of TNF-α, a pro-inflammatory cytokine implicated in a range of autoimmune and inflammatory diseases.[5][16][17][18]

  • Antimicrobial Activity: The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been shown to possess antioomycete activity, suggesting potential for development as antimicrobial agents.[19][20]

In Silico Prediction Workflow

A typical in silico workflow for predicting the bioactivity of a novel compound like this compound involves several sequential steps.

In_Silico_Workflow cluster_0 Computational Analysis cluster_1 Experimental Validation A Target Identification (Literature & Database Mining) B Molecular Modeling (Docking & Pharmacophore) A->B Select Target(s) C QSAR Analysis B->C Generate Poses & Alignments D ADMET Prediction B->D Prioritize Compounds C->B Refine Models E In Vitro Assays (Enzyme Inhibition, Cell-based) D->E Select for Testing F In Vivo Studies E->F Confirm Activity

Figure 1: A generalized workflow for in silico bioactivity prediction and experimental validation.

Methodologies for In Silico Prediction

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[21] This technique is instrumental in understanding the binding mode and affinity of a compound to a specific biological target.

Experimental Protocol for Molecular Docking:

  • Protein Preparation:

    • Retrieve the 3D crystal structure of the target protein (e.g., PARP-1, CDK4, TNF-α) from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign appropriate protonation states to amino acid residues.

    • Perform energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Docking Simulation:

    • Define a grid box around the active site of the protein to guide the docking process.

    • Utilize docking software such as AutoDock, Glide, or GOLD to perform the docking calculations. These programs employ scoring functions to rank the different binding poses based on their predicted binding affinity.[22]

  • Analysis of Results:

    • Analyze the top-scoring docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.

    • Compare the binding mode and score to known inhibitors of the target.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[19] 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to understand the influence of steric, electrostatic, hydrophobic, and hydrogen bonding properties on activity.[19]

Experimental Protocol for 3D-QSAR:

  • Dataset Preparation:

    • Compile a dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 or EC50 values). For the 3,4-dihydroisoquinolin-1(2H)-one scaffold, data from studies on similar derivatives can be utilized.[19][20]

    • Convert biological activity data to a logarithmic scale (e.g., pIC50).

    • Divide the dataset into a training set for model generation and a test set for model validation.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset.

    • Align the molecules based on a common substructure or a pharmacophore model.

  • Calculation of Molecular Fields/Similarity Indices:

    • For CoMFA, place each aligned molecule in a 3D grid and calculate the steric and electrostatic field energies at each grid point.

    • For CoMSIA, calculate similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated fields/indices with the biological activity data.

    • Validate the model using cross-validation (leave-one-out) and by predicting the activity of the test set compounds.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.[23][24][25]

Figure 2: A hypothetical pharmacophore model for a 3,4-dihydroisoquinolin-1(2H)-one derivative.

Experimental Protocol for Ligand-Based Pharmacophore Modeling:

  • Conformational Analysis: Generate a set of diverse, low-energy conformations for a set of active molecules.

  • Feature Identification: Identify common chemical features (e.g., hydrogen bond acceptors/donors, hydrophobic groups, aromatic rings) present in the active compounds.

  • Pharmacophore Generation: Generate pharmacophore hypotheses that consist of a 3D arrangement of these features.

  • Model Validation: Score the generated hypotheses based on their ability to match the active compounds and discriminate them from inactive ones. The best model can then be used for virtual screening of compound libraries.

ADMET Prediction

ADMET prediction is crucial for identifying compounds with favorable pharmacokinetic and safety profiles in the early stages of drug discovery.[26][27][28][29][30] Various computational models, often web-based, are available to predict these properties.[3]

Key ADMET Parameters and Prediction Tools:

ParameterDescriptionPrediction Tools
Absorption Gastrointestinal absorption, oral bioavailabilitySwissADME, ProTox-II[2]
Distribution Blood-brain barrier permeability, plasma protein bindingSwissADME, admetSAR[26]
Metabolism Cytochrome P450 (CYP) inhibitionSwissADME, ProTox-II[2]
Excretion Renal clearancePredicted via various QSAR models
Toxicity Mutagenicity, carcinogenicity, hepatotoxicityProTox-II, admetSAR[2][4][26]

Experimental Protocol for In Silico ADMET Profiling:

  • Input Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of this compound.

  • Submission to Web Servers: Submit the structure to various ADMET prediction web servers (e.g., SwissADME, admetSAR, ProTox-II).

  • Analysis of Predictions: Analyze the predicted values for various ADMET properties. Pay close attention to potential liabilities, such as poor absorption, high toxicity, or significant CYP inhibition.

Quantitative Data Summary

The following table summarizes representative quantitative data for derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold from the literature. This data can serve as a benchmark for in silico predictions of this compound.

Compound IDTargetBioactivity (EC50/IC50)Reference
I23 Pythium recalcitrans14 µM (EC50)[19][20]
Hymexazol (Commercial Control) Pythium recalcitrans37.7 µM (EC50)[19][20]
Lead Compound PARPLow nanomolar range[6]
Olaparib (Approved Drug) PARPLow nanomolar range[6]

Experimental Validation

In silico predictions must be validated through experimental assays to confirm the bioactivity of the compound.[31]

Common Experimental Protocols:

  • Enzyme Inhibition Assays: To validate predicted inhibition of targets like PARP or CDKs, enzyme activity assays are performed. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine the IC50 value.

  • Cell-Based Assays:

    • Cell Proliferation Assays (e.g., MTT, SRB): To assess anticancer activity, cancer cell lines are treated with the compound, and cell viability is measured.

    • NF-κB Reporter Assays: To validate the inhibition of the NF-κB pathway, cells containing an NF-κB-driven reporter gene are used.[32]

  • Antimicrobial Susceptibility Testing: To confirm antimicrobial activity, the minimum inhibitory concentration (MIC) or effective concentration (EC50) against the target pathogen is determined.[19][20]

Conclusion

The in silico prediction of bioactivity for this compound provides a powerful and efficient approach to guide its development as a potential therapeutic agent. By leveraging molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can identify probable biological targets, understand structure-activity relationships, and assess the drug-like properties of this compound before committing to extensive synthetic and experimental efforts. The methodologies and data presented in this guide offer a solid foundation for initiating such computational studies and advancing the exploration of the therapeutic potential of the 3,4-dihydroisoquinolin-1(2H)-one scaffold.

References

Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Introduction

This compound is a chemical compound of interest in various research and development fields. An essential physicochemical property for its application, particularly in drug discovery and development, is its solubility in various solvents. This technical guide provides a comprehensive overview of the available solubility data for this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It also outlines a detailed experimental protocol for determining solubility and presents relevant workflows for its use in research.

Solubility Data

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative information from chemical suppliers indicates its general solubility characteristics. The following table summarizes the available information.

SolventChemical FormulaMolar Mass ( g/mol )Boiling Point (°C)Qualitative Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13189Soluble
MethanolCH₃OH32.0464.7Soluble
EthanolC₂H₅OH46.0778.37Not specified
AcetoneC₃H₆O58.0856Not specified
DichloromethaneCH₂Cl₂84.9339.6Not specified

Note: "Soluble" indicates that the compound is known to dissolve in the solvent, but the exact concentration at saturation is not specified. Researchers should determine the quantitative solubility for their specific experimental needs.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The following describes a common method for determining the solubility of a compound like this compound.

Kinetic Solubility Measurement by UV-Vis Spectroscopy

This method assesses the solubility of a compound in a buffered aqueous solution after adding it from a concentrated DMSO stock.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (UV-transparent)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

  • Centrifuge with a plate rotor

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Sample Preparation: Add a small volume (e.g., 2 µL) of each concentration from the serial dilution to the wells of the 96-well microplate. Then, add a larger volume (e.g., 198 µL) of PBS (pH 7.4) to each well. This creates a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at room temperature for a specified period (e.g., 2 hours) with gentle shaking to allow the solution to reach equilibrium.

  • Centrifugation: Centrifuge the plate to pellet any precipitated compound.

  • Absorbance Measurement: Carefully transfer the supernatant to a new, clean UV-transparent microplate. Measure the absorbance of the supernatant at a predetermined wavelength (λ_max) using the microplate reader. The λ_max for this compound should be determined beforehand by scanning a dilute solution of the compound across a range of UV wavelengths.

  • Data Analysis: Create a calibration curve using the absorbance readings of the clear (non-precipitated) solutions from the serial dilution. Use this curve to determine the concentration of the compound in the supernatants of the wells where precipitation occurred. The highest concentration measured in a clear solution after incubation represents the kinetic solubility.

Visualized Workflows

The following diagrams illustrate key experimental and logical workflows related to the use of this compound in a research context.

G cluster_protocol Solubility Determination Workflow prep_stock Prepare 10 mM Stock in 100% DMSO serial_dilute Serial Dilution in DMSO prep_stock->serial_dilute add_to_plate Add to 96-well Plate with Aqueous Buffer serial_dilute->add_to_plate incubate Incubate and Shake (e.g., 2 hours) add_to_plate->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge measure_abs Measure Absorbance of Supernatant centrifuge->measure_abs analyze Analyze Data & Determine Solubility measure_abs->analyze

Caption: Workflow for kinetic solubility measurement.

G cluster_screening High-Throughput Screening (HTS) Workflow compound_prep Compound Preparation (this compound in DMSO) compound_addition Compound Addition to Assay Plate compound_prep->compound_addition assay_plate Assay Plate Preparation (Target, Reagents) assay_plate->compound_addition incubation Incubation compound_addition->incubation signal_detection Signal Detection (e.g., Fluorescence, Luminescence) incubation->signal_detection data_analysis Data Analysis (Hit Identification) signal_detection->data_analysis confirmation Hit Confirmation & Dose-Response data_analysis->confirmation

Caption: High-throughput screening workflow.

An In-depth Technical Guide to the Tautomerism of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential tautomeric forms of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. Due to the limited availability of direct experimental data on this specific molecule, this guide focuses on the foundational principles of tautomerism applicable to this class of compounds, including lactam-lactim and keto-enol tautomerism. Detailed methodologies for experimental and computational analysis are provided to enable researchers to investigate the tautomeric equilibrium of this and similar molecules.

Introduction to Tautomerism in Heterocyclic Scaffolds

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug discovery and development. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. For nitrogen-containing heterocyclic compounds like this compound, two primary types of tautomerism are of particular importance: lactam-lactim and keto-enol tautomerism.

The core structure of this compound contains both a cyclic amide (lactam) and a phenol moiety, making it susceptible to these tautomeric transformations. Understanding the delicate balance of this equilibrium is paramount for rational drug design and the development of new therapeutic agents.

Potential Tautomeric Forms of this compound

The structure of this compound allows for the existence of several potential tautomers. The principal equilibrium is expected to involve the lactam-keto form, the lactim-keto form, and the lactam-enol form, as depicted below.

Caption: Potential tautomeric equilibria for this compound.

The lactam form is generally the more stable tautomer for cyclic amides.[1] Theoretical investigations using semiempirical methods have shown that the amide form can be significantly more stable than the tautomeric imidic acid form.[1] The equilibrium can be influenced by factors such as solvent polarity, temperature, and pH.

Quantitative Analysis of Tautomeric Equilibrium

Spectroscopic Data for Tautomer Identification (Illustrative Examples)

The following table summarizes key spectroscopic data from related hydroxyquinoline and isoquinolinone systems that can be used to identify the predominant tautomeric form.

Spectroscopic TechniqueTautomeric FormKey ObservablesReference Compound(s)
¹H NMR Lactam-KetoSignal for N-H proton; absence of enolic O-H protonDerivatives of 3,4-dihydroisoquinolin-1(2H)-one
Lactim-KetoAbsence of N-H proton; presence of O-H proton2-hydroxyquinoline derivatives
¹³C NMR Lactam-KetoCarbonyl (C=O) signal downstream (e.g., >160 ppm)Derivatives of 3,4-dihydroisoquinolin-1(2H)-one
Lactim-KetoC-O signal upstream relative to carbonyl2-hydroxyquinoline derivatives
UV-Vis Lactam-KetoDistinct λmax compared to lactim form2(1H)-pyridone derivatives[2]
Lactim-KetoDistinct λmax compared to lactam form2(1H)-pyridone derivatives[2]
Tautomeric Equilibrium Constants in Analogous Systems

The equilibrium constant (KT) provides a quantitative measure of the relative stability of the tautomers. Below are examples from related heterocyclic systems.

CompoundTautomeric EquilibriumSolventKT ([lactam]/[lactim])Reference
6-chloro-2-pyridoneLactam <=> LactimD₂O2.1[3][4]
2-pyridoneLactam <=> LactimChloroform-[2]

Experimental Protocols for Tautomer Analysis

A combination of spectroscopic and computational methods is essential for a thorough investigation of tautomeric equilibria.

Synthesis of this compound

Several synthetic routes to this compound have been reported.[5][6] A common approach involves the cyclization of a substituted N-phenethylacetamide.

SynthesisWorkflow start Substituted N-phenethylacetamide step1 Cyclization (e.g., Friedel-Crafts) start->step1 product This compound step1->product

Caption: General synthetic workflow for this compound.

Illustrative Protocol: A general procedure involves the intramolecular Friedel-Crafts cyclization of a suitable precursor, such as N-(3-hydroxyphenethyl)acetamide, in the presence of a Lewis acid catalyst. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Purification is typically achieved by column chromatography or recrystallization. Characterization of the final product should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structures of tautomers and determining their relative populations in solution.

NMR_Workflow sample Dissolve sample in deuterated solvent acquire Acquire 1H and 13C NMR spectra sample->acquire analyze Analyze chemical shifts, coupling constants, and peak integrals acquire->analyze determine Determine tautomer ratio analyze->determine

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra at a constant temperature. For quantitative analysis (qNMR), ensure complete relaxation of all relevant signals by using a sufficiently long relaxation delay (D1).[7]

  • Spectral Analysis:

    • ¹H NMR: Identify distinct signals corresponding to the protons of each tautomer. The N-H proton of the lactam form and the O-H proton of the lactim form are particularly diagnostic.

    • ¹³C NMR: The chemical shift of the carbonyl carbon in the lactam form is expected to be significantly different from the corresponding C-O carbon in the lactim form.[8]

  • Quantification: Determine the ratio of the tautomers by integrating well-resolved, non-overlapping signals corresponding to each species. The equilibrium constant (KT) can then be calculated.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when the tautomers exhibit distinct absorption maxima.

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a series of solutions of this compound in the solvent of interest at a known concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Deconvolution of the overlapping spectra of the tautomers can be performed to determine their individual contributions and calculate the tautomer ratio. This analysis can be aided by computational predictions of the electronic transitions for each tautomer.[9]

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental spectroscopic data.

DFT_Workflow build Build 3D structures of tautomers optimize Geometry optimization (e.g., B3LYP/6-311++G(d,p)) build->optimize energy Calculate relative energies (ΔG) optimize->energy spectra Predict NMR and UV-Vis spectra optimize->spectra compare Compare with experimental data energy->compare spectra->compare

Caption: Workflow for computational analysis of tautomerism.

Protocol for DFT Calculations:

  • Structure Preparation: Build the three-dimensional structures of all plausible tautomers of this compound.

  • Geometry Optimization and Frequency Calculations: Perform geometry optimization and frequency calculations for each tautomer in the gas phase and in various solvents using a continuum solvation model (e.g., PCM). A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended.[8][10]

  • Energy Calculations: Calculate the Gibbs free energies (G) of the optimized structures to determine their relative stabilities and predict the tautomeric equilibrium constant (KT = e-ΔG/RT).

  • Spectra Prediction: Calculate the NMR chemical shifts (using the GIAO method) and the UV-Vis absorption spectra (using TD-DFT) for each tautomer to aid in the assignment of experimental spectra.

Conclusion

The tautomeric landscape of this compound is a crucial aspect of its chemical identity with significant implications for its application in drug discovery. While direct experimental data for this specific molecule is sparse, a robust understanding of its potential tautomeric forms and the factors governing their equilibrium can be achieved through the systematic application of the experimental and computational methodologies outlined in this guide. By combining synthesis, advanced spectroscopic techniques, and theoretical calculations, researchers can effectively characterize the tautomeric behavior of this and related heterocyclic scaffolds, paving the way for the design of more efficacious and safer therapeutic agents.

References

An In-depth Technical Guide to the Chemical Stability and Degradation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and potential degradation pathways of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. The information herein is curated for researchers, scientists, and drug development professionals to facilitate the design and execution of stability studies essential for regulatory submissions and formulation development. While specific experimental data for this compound is not extensively available in public literature, this guide outlines the predicted degradation mechanisms based on its chemical structure and provides standardized experimental protocols for forced degradation studies as recommended by international guidelines.

Introduction to Chemical Stability

This compound is a versatile heterocyclic compound featuring a phenolic hydroxyl group and a cyclic amide (lactam) functionality.[1] These structural motifs are common in pharmacologically active molecules.[2][3] Understanding the chemical stability of a drug substance is a critical aspect of pharmaceutical development. Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to purposefully degrade it.[5][6][7] These studies are crucial for several reasons:

  • Elucidation of Degradation Pathways: Identifying the likely degradation products and the chemical reactions involved.[5][6]

  • Development of Stability-Indicating Methods: Ensuring that the analytical methods used can accurately separate and quantify the intact drug from its degradation products.[5]

  • Understanding Intrinsic Stability: Determining the molecule's inherent susceptibility to various stressors.[6]

  • Informing Formulation and Packaging Development: Guiding the selection of excipients and appropriate packaging to protect the drug product.[5]

Predicted Degradation Pathways

Based on the functional groups present in this compound—a phenolic ring and a lactam—the primary anticipated degradation pathways are hydrolysis and oxidation. Photodegradation is also a possibility due to the aromatic system.

  • Hydrolytic Degradation: The lactam ring is susceptible to hydrolysis under both acidic and basic conditions. This would result in the cleavage of the amide bond to form a corresponding amino acid derivative.

  • Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation.[8] This can be initiated by atmospheric oxygen (autoxidation), peroxides, or metal ions.[6][8] Oxidation of phenols can lead to the formation of quinone-type structures, which may be colored and can potentially polymerize.

  • Photolytic Degradation: Aromatic compounds, particularly those with hydroxyl groups, can absorb UV light, leading to photochemical reactions and degradation.

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and oxidation reactions.

The following diagram illustrates the predicted primary degradation pathways for this compound.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_hydrolysis This compound product_hydrolysis Ring-Opened Amino Acid Derivative parent_hydrolysis->product_hydrolysis Acid or Base (H+ / OH-) parent_oxidation This compound product_oxidation Quinone-type Species parent_oxidation->product_oxidation Oxidizing Agent (e.g., H2O2) parent_photolysis This compound product_photolysis Various Photoproducts parent_photolysis->product_photolysis UV/Vis Light (hν)

Caption: Predicted Degradation Pathways.

Experimental Protocols for Forced Degradation Studies

The goal of forced degradation is typically to achieve 5-20% degradation of the drug substance to ensure that the analytical method is challenged without generating secondary degradation products that might not be relevant to formal stability studies.[6][7] The following protocols are generalized starting points and should be optimized for this compound.

3.1. General Preparation Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

3.2. Hydrolytic Degradation

  • Acid Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 M hydrochloric acid.

    • Heat the solution at 60-80°C.

    • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

    • Cool the samples to room temperature and neutralize with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the drug stock solution and 0.1 M sodium hydroxide.

    • Maintain the solution at room temperature or heat gently (e.g., 40-60°C).

    • Withdraw samples at appropriate time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix the drug stock solution with water.

    • Heat the solution at 60-80°C.

    • Withdraw samples at appropriate time points.

3.3. Oxidative Degradation

  • Mix equal volumes of the drug stock solution and a solution of hydrogen peroxide (e.g., 3% H₂O₂).[5][6]

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours) and analyze immediately or quench the reaction (e.g., by high dilution).

3.4. Photolytic Degradation

  • Expose a solution of the drug substance (in a photostable, transparent container) and the solid drug substance to a light source.

  • According to ICH Q1B guidelines, the light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9][10]

  • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analyze the samples after the exposure period.

3.5. Thermal Degradation

  • Expose the solid drug substance to dry heat in a temperature-controlled oven (e.g., 80°C, 105°C).

  • Samples should be withdrawn at various time points and analyzed.

  • For thermal degradation in solution, the neutral hydrolysis protocol at an elevated temperature can be considered.

Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common technique for this purpose.

Key features of a stability-indicating HPLC method:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities and degradants.

  • Peak Purity: A peak purity analysis (e.g., using a photodiode array detector) should be performed to ensure that the parent drug peak is not co-eluting with any degradation products.

  • Mass Balance: The sum of the assay value of the parent drug and the amounts of all degradation products should remain constant throughout the study, ideally close to 100% of the initial value.

The following diagram outlines a typical workflow for conducting a forced degradation study.

G A Prepare Drug Substance Stock Solution (1 mg/mL) B Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) A->B C Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->C D Neutralize/Quench Reaction (if necessary) C->D E Analyze via Stability-Indicating HPLC-UV Method D->E F Data Analysis E->F G Identify Degradation Products (LC-MS, NMR) E->G H Assess Peak Purity F->H I Calculate Mass Balance F->I J Final Stability Report G->J H->J I->J

Caption: Forced Degradation Experimental Workflow.

Data Presentation

Quantitative results from forced degradation studies should be summarized in tables to allow for easy comparison and interpretation. The following tables are templates for data presentation.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDurationAssay of Parent (%)% DegradationNo. of DegradantsMajor Degradant (RT/RRT)Mass Balance (%)
0.1 M HCl24 hours
0.1 M NaOH8 hours
3% H₂O₂24 hours
Thermal (Solid, 80°C)48 hours
Photolytic (Solution)1.2M lux-hr

Table 2: Chromatographic Data for Major Degradation Products

Stress ConditionDegradation ProductRetention Time (min)Relative Retention Time (RRT)% Peak Area
0.1 M HClDP-1
DP-2
0.1 M NaOHDP-3
3% H₂O₂DP-4
DP-5

Potential Impact of Degradants on Biological Pathways

Degradation products can have different pharmacological or toxicological profiles compared to the parent drug substance. It is therefore important to identify and characterize any degradant present at a significant level. A change in the chemical structure, such as the ring-opening of the lactam or the oxidation of the phenol, could alter the molecule's ability to interact with its intended biological target or cause it to interact with new off-target pathways, potentially leading to adverse effects.

The following diagram provides a conceptual illustration of how a degradation product might interact with a biological signaling pathway.

G cluster_drug Parent Drug Action cluster_degradant Degradant Interaction (Hypothetical) Drug Parent Drug Receptor Target Receptor Drug->Receptor Binds Response Therapeutic Response Receptor->Response Activates Degradant Degradation Product OffTarget Off-Target Pathway Degradant->OffTarget Interacts AdverseEffect Adverse Effect OffTarget->AdverseEffect Leads to

Caption: Hypothetical Signaling Pathway Interaction.

Conclusion

References

Methodological & Application

Synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one from Beta-Phenylethylamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a valuable scaffold in medicinal chemistry, starting from beta-phenylethylamides. The synthesis involves a multi-step pathway including acylation, cyclization via the Bischler-Napieralski reaction, and subsequent demethylation.

Synthetic Pathway Overview

The synthesis of this compound from a readily available beta-phenylethylamide precursor is typically achieved through a three-step process. The general strategy involves the initial formation of an N-acetylated beta-phenylethylamide, followed by an acid-catalyzed intramolecular cyclization to form the dihydroisoquinoline core, and finally, cleavage of a methoxy group to yield the desired hydroxyl functionality.

Synthesis_Pathway 3-Methoxyphenethylamine 3-Methoxyphenethylamine N-(3-Methoxyphenethyl)acetamide N-(3-Methoxyphenethyl)acetamide 3-Methoxyphenethylamine->N-(3-Methoxyphenethyl)acetamide Acylation Acetic_Anhydride Acetic_Anhydride 6-Methoxy-1-methyl-3,4-dihydroisoquinoline 6-Methoxy-1-methyl-3,4-dihydroisoquinoline N-(3-Methoxyphenethyl)acetamide->6-Methoxy-1-methyl-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization POCl3 POCl3 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one 6-Methoxy-1-methyl-3,4-dihydroisoquinoline->6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one Oxidation Oxidation_Reagent Oxidation_Reagent This compound This compound 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one->this compound Demethylation HBr HBr

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for each step of the synthesis.

Step 1: Synthesis of N-(3-Methoxyphenethyl)acetamide

This step involves the acylation of 3-methoxyphenethylamine with acetic anhydride to form the corresponding amide, which is the precursor for the cyclization reaction.

Protocol:

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add acetic anhydride (1.1 equivalents) dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(3-methoxyphenethyl)acetamide.

ReagentMolar Eq.Molecular Weight ( g/mol )
3-Methoxyphenethylamine1.0151.21
Acetic Anhydride1.1102.09

Expected Yield: >95%

Step 2: Synthesis of 6-Methoxy-1-methyl-3,4-dihydroisoquinoline via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a key step that facilitates the intramolecular cyclization of the β-arylethylamide to form the 3,4-dihydroisoquinoline ring system.[1][2][3] This reaction is typically carried out in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3]

Protocol:

  • To a solution of N-(3-methoxyphenethyl)acetamide (1 equivalent) in a dry, inert solvent such as toluene or acetonitrile, add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise at 0 °C under a nitrogen atmosphere.

  • The reaction mixture is then heated to reflux (80-110 °C) for 2-4 hours.[4]

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and slowly poured into a mixture of ice and concentrated ammonia to neutralize the excess acid.

  • The product is extracted with an organic solvent like ethyl acetate or DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-methoxy-1-methyl-3,4-dihydroisoquinoline.

ReagentMolar Eq.Molecular Weight ( g/mol )
N-(3-Methoxyphenethyl)acetamide1.0193.25
Phosphorus Oxychloride (POCl₃)2.5153.33

Expected Yield: 60-80%

Step 3: Oxidation to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

The synthesized 3,4-dihydroisoquinoline is then oxidized to the corresponding lactam, 3,4-dihydroisoquinolin-1(2H)-one. Various oxidizing agents can be employed for this transformation.

Protocol:

  • A solution of 6-methoxy-1-methyl-3,4-dihydroisoquinoline (1 equivalent) in a suitable solvent is treated with an oxidizing agent.

  • The reaction conditions (temperature, reaction time) will depend on the chosen oxidant.

  • The reaction is monitored by TLC.

  • Upon completion, the reaction is worked up appropriately based on the oxidant used.

  • The product is purified by crystallization or column chromatography.

ReagentMolar Eq.Molecular Weight ( g/mol )
6-Methoxy-1-methyl-3,4-dihydroisoquinoline1.0175.23
Oxidizing AgentVariesVaries

Expected Yield: Variable

Step 4: Demethylation to this compound

The final step involves the cleavage of the methoxy group to yield the desired 6-hydroxy functionality. This is commonly achieved using strong acids like hydrobromic acid (HBr).

Protocol:

  • A solution of 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 equivalent) in 48% aqueous hydrobromic acid is heated to reflux for 4-6 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a base such as sodium bicarbonate.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give this compound.[5]

ReagentMolar Eq.Molecular Weight ( g/mol )
6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one1.0177.19
48% Hydrobromic AcidExcess80.91

Expected Yield: 70-90%

Data Presentation

The following table summarizes the expected yields for each step of the synthesis.

StepProductExpected Yield (%)
1N-(3-Methoxyphenethyl)acetamide>95
26-Methoxy-1-methyl-3,4-dihydroisoquinoline60-80
36-Methoxy-3,4-dihydroisoquinolin-1(2H)-oneVariable
4This compound70-90

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Bischler-Napieralski Cyclization cluster_step3 Step 3: Oxidation cluster_step4 Step 4: Demethylation s1_start Mix 3-Methoxyphenethylamine and Acetic Anhydride s1_react Stir at RT s1_start->s1_react s1_workup Quench, Extract, Dry, Concentrate s1_react->s1_workup s1_product N-(3-Methoxyphenethyl)acetamide s1_workup->s1_product s2_start React Amide with POCl3 s1_product->s2_start s2_react Reflux s2_start->s2_react s2_workup Neutralize, Extract, Dry, Concentrate s2_react->s2_workup s2_purify Column Chromatography s2_workup->s2_purify s2_product 6-Methoxy-1-methyl-3,4-dihydroisoquinoline s2_purify->s2_product s3_start React Dihydroisoquinoline with Oxidant s2_product->s3_start s3_react Reaction s3_start->s3_react s3_workup Workup s3_react->s3_workup s3_purify Purification s3_workup->s3_purify s3_product 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one s3_purify->s3_product s4_start React with HBr s3_product->s4_start s4_react Reflux s4_start->s4_react s4_workup Evaporate, Neutralize, Filter, Dry s4_react->s4_workup s4_purify Recrystallization s4_workup->s4_purify s4_product This compound s4_purify->s4_product

Caption: Experimental workflow for the synthesis of this compound.

References

The Bischler-Napieralski Reaction: A Versatile Tool for the Synthesis of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Bischler-Napieralski reaction is a powerful and widely utilized method in organic synthesis for the construction of the 3,4-dihydroisoquinoline scaffold. This core structure is a key component in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant biological activities. This document provides a detailed overview of the Bischler-Napieralski reaction, including its mechanism, scope, and detailed experimental protocols for its application in the synthesis of 3,4-dihydroisoquinolines.

Introduction

First reported in 1893, the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution involving the cyclization of a β-arylethylamide using a condensing agent, typically under acidic conditions and with heating.[1][2] The reaction is particularly effective for the synthesis of 3,4-dihydroisoquinolines from β-phenethylamides.[3] The resulting dihydroisoquinoline ring system is a prevalent motif in numerous biologically active compounds, including many alkaloids.[4]

The reaction generally proceeds with high efficiency when the aromatic ring of the β-arylethylamide is electron-rich, as this enhances the nucleophilicity of the ring for the intramolecular cyclization step.[5] Common condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and triflic anhydride (Tf₂O).[5][6]

Reaction Mechanism

Two primary mechanistic pathways are generally proposed for the Bischler-Napieralski reaction, with the predominant pathway often depending on the specific reaction conditions and the nature of the condensing agent employed.[1][7]

Mechanism I: Dichlorophosphoryl Imine-Ester Intermediate

In this pathway, the carbonyl oxygen of the amide attacks the condensing agent (e.g., POCl₃) to form a highly reactive intermediate. This is followed by an intramolecular electrophilic attack of the electron-rich aromatic ring onto the activated imine-ester. Subsequent elimination leads to the formation of the 3,4-dihydroisoquinoline.[1]

Mechanism II: Nitrilium Ion Intermediate

Alternatively, the reaction can proceed through the formation of a nitrilium ion intermediate. This is followed by an intramolecular electrophilic aromatic substitution to yield the cyclized product.[7]

Bischler_Napieralski_Mechanism Bischler-Napieralski Reaction Mechanism (Nitrilium Ion Pathway) cluster_start Starting Material cluster_reagent Reagent cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Product Amide POCl3 POCl₃ Amide->POCl3 Activation Nitrilium POCl3->Nitrilium Formation of Nitrilium Ion Cyclized Nitrilium->Cyclized Intramolecular Cyclization DHIQ Cyclized->DHIQ Deprotonation

Figure 1: Generalized reaction mechanism of the Bischler-Napieralski reaction.

Experimental Conditions and Data

The success of the Bischler-Napieralski reaction is highly dependent on the choice of substrate, condensing agent, solvent, and reaction temperature. The following tables summarize various reaction conditions and the corresponding yields for the synthesis of different 3,4-dihydroisoquinolines.

Table 1: Reaction Conditions for the Synthesis of Various 3,4-Dihydroisoquinolines

Starting Material (β-Arylethylamide)Condensing AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamidePOCl₃TolueneReflux2 h78-83 (of precursor)[3]
N-(2-(4-Methoxyphenyl)ethyl)acetamidePOCl₃DichloromethaneReflux3 h94[8]
General N-PhenethylamidesPOCl₃DichloromethaneReflux4 hNot Specified[4]
N-(2-Phenylethyl)benzamideTf₂O, 2-ChloropyridineDichloromethane-20 to 050 minNot Specified[4]
General N-PhenethylamidesP₂O₅ in refluxing POCl₃N/ARefluxNot SpecifiedEffective for electron-poor rings[6]
N-(2-(3,4-dimethoxyphenyl)ethyl)formamideOxalyl chloride, Phosphotungstic acidAcetonitrile10-206 h (formylation)>75[9]
Various N-phenethylamidesOxalyl chloride, FeCl₃N/ANot SpecifiedNot Specifiedup to 92[10]
N-Acyl Tryptamine DerivativesPOCl₃ or P₂O₅Not SpecifiedNot SpecifiedGeneral Applicability[11]

Experimental Protocols

The following are detailed protocols for the synthesis of 3,4-dihydroisoquinolines using the Bischler-Napieralski reaction with different condensing agents.

Protocol 1: Synthesis of 1-Methyl-6,7-dimethoxy-3,4-dihydroisoquinoline using Phosphorus Oxychloride (POCl₃)

This protocol describes the synthesis of a common 3,4-dihydroisoquinoline derivative.

Materials:

  • N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamide

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Sodium hydroxide (NaOH) solution (20%)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and Ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide (0.354 mol) in anhydrous toluene (750 mL).[3]

  • To the stirred solution, add phosphorus oxychloride (0.572 mol) dropwise at room temperature.[3]

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.[3]

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the solvent.[8]

  • To the residue, carefully add water (1.5 L), toluene (1.5 L), and 20% aqueous NaOH solution (500 mL).[8]

  • Heat the mixture to reflux for 1 hour, then cool to room temperature.[8]

  • Transfer the mixture to a separatory funnel, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[8]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 1-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline.[8]

Protocol 2: Microwave-Assisted Bischler-Napieralski Reaction using Polyphosphoric Acid (PPA)

This protocol outlines a rapid synthesis of 2-methylsulfonyl-1,2,3,4-tetrahydroisoquinolines via a related cyclization.

Materials:

  • Substituted N-(2-arylethyl)methanesulfonamide

  • Paraformaldehyde

  • Polyphosphoric acid/Silica gel (PPA/SiO₂) catalyst

  • Toluene

Procedure:

  • In a Teflon microwave vessel, combine the starting N-(2-arylethyl)methanesulfonamide (3 mmol), paraformaldehyde (5 mmol), and PPA/SiO₂ catalyst (0.06 g) in toluene (10 mL).[12]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 100°C for 60 minutes with a microwave power of 1200 watts.[12]

  • After the reaction is complete, cool the mixture and filter to remove the PPA/SiO₂ catalyst.[12]

  • Concentrate the filtrate under reduced pressure to remove the toluene and obtain the crude product.[12]

  • The crude product can be further purified by column chromatography if necessary.

Experimental Workflow

The general workflow for a typical Bischler-Napieralski synthesis of 3,4-dihydroisoquinolines can be summarized as follows:

Experimental_Workflow General Experimental Workflow for Bischler-Napieralski Synthesis A Amide Synthesis (if necessary) B Reaction Setup: - Dissolve amide in anhydrous solvent - Add condensing agent A->B C Reaction: - Heat to reflux (or specific temp.) - Monitor reaction progress (TLC) B->C D Work-up: - Quench reaction - Neutralize with base - Extract with organic solvent C->D E Purification: - Dry organic layer - Concentrate solvent - Column chromatography D->E F Characterization: - NMR, MS, etc. E->F

Figure 2: A generalized workflow for the synthesis of 3,4-dihydroisoquinolines.

Scope and Limitations

The Bischler-Napieralski reaction is a versatile method for the synthesis of 3,4-dihydroisoquinolines. However, its success can be influenced by the electronic nature of the aromatic ring.

  • Electron-donating groups on the aromatic ring generally facilitate the reaction by increasing the nucleophilicity of the arene, leading to higher yields.[1]

  • Electron-withdrawing groups can hinder the reaction, often requiring harsher conditions, such as the use of P₂O₅ in refluxing POCl₃.[6]

  • A significant side reaction is the retro-Ritter reaction, which can lead to the formation of styrene derivatives. This is more prevalent under certain conditions and with specific substrates.[1] To mitigate this, alternative procedures, such as using oxalyl chloride to form an N-acyliminium intermediate, have been developed.[10]

Conclusion

The Bischler-Napieralski reaction remains a cornerstone of heterocyclic synthesis, providing a reliable and adaptable route to the 3,4-dihydroisoquinoline core. Its importance in the synthesis of natural products and pharmaceutically relevant molecules underscores its continued relevance in modern organic chemistry and drug development. The protocols and data presented herein offer a practical guide for researchers and scientists looking to employ this valuable transformation in their work.

References

The Castagnoli-Cushman Reaction: A Powerful Tool for the Synthesis of Substituted 3,4-Dihydroisoquinolin-1(2H)-ones

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Castagnoli-Cushman reaction (CCR) is a versatile and efficient method for the synthesis of a wide variety of lactams, including the medicinally important 3,4-dihydroisoquinolin-1(2H)-one scaffold.[1][2] This multicomponent reaction, typically involving the condensation of a cyclic anhydride with an imine, offers a streamlined approach to constructing complex heterocyclic structures.[1][3] Recent advancements in understanding the reaction mechanism have led to the development of highly diastereoselective and even enantioselective variants, further expanding its utility in synthetic and medicinal chemistry.[1][2]

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold found in numerous natural products and synthetic molecules with a diverse range of biological activities.[4] These compounds have shown promise as antioomycete agents, inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and KDR kinase, and as potential therapeutics for a variety of diseases.[5][6][7] The Castagnoli-Cushman reaction provides a direct and atom-economical route to access libraries of these valuable compounds for drug discovery and development.[8]

Reaction Mechanism and Pathways

The currently accepted mechanism for the Castagnoli-Cushman reaction involves a stepwise process.[1] It begins with a Mannich-type addition of the enolate of a cyclic anhydride, such as homophthalic anhydride, to an imine. This is followed by an intramolecular acylation, where the amine intermediate attacks the anhydride to form the final lactam product.[1] Mechanistic studies, including crossover experiments and in-situ infrared spectroscopy, have provided strong evidence for the formation of amide-acid intermediates that can exist in equilibrium with their anhydride counterparts before reacting with the imine.[9][10]

While the traditional reaction is a two-component process, three-component variations have been developed where the imine is formed in situ from an aldehyde and an amine.[9][11] This approach allows for the simultaneous mixing of all reagents and often proceeds with good to excellent yields and high diastereoselectivity for the trans-configured product.[11]

Castagnoli_Cushman_Reaction_Mechanism Homophthalic_Anhydride Homophthalic Anhydride Enolate Anhydride Enolate Homophthalic_Anhydride->Enolate Base Imine Imine (R-N=CHR') Mannich_Adduct Mannich-type Adduct Imine->Mannich_Adduct Amide_Acid Amide-Acid Intermediate Dihydroisoquinolinone 3,4-Dihydroisoquinolin-1(2H)-one Amide_Acid->Dihydroisoquinolinone Lactamization Enolate->Mannich_Adduct Mannich_Adduct->Amide_Acid Intramolecular Acylation

Caption: Simplified mechanism of the Castagnoli-Cushman reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman reaction. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Two-Component Reaction of Pre-formed Imines with Homophthalic Anhydride

This protocol is adapted from a procedure utilizing trifluoroethanol (TFE) as a promoter, which allows the reaction to proceed efficiently without the need for a catalyst.[8]

Materials:

  • Substituted imine (1.0 eq.)

  • Homophthalic anhydride (1.5 eq.)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere setup

  • Thin Layer Chromatography (TLC) supplies

  • Rotary evaporator

  • Preparative TLC or column chromatography supplies

Procedure:

  • To a round-bottom flask under an argon atmosphere, add the corresponding imine (0.100 mmol, 1.0 eq.) and dissolve it in TFE (3 mL).

  • Cool the reaction mixture to -40 °C using a suitable cooling bath.

  • Add homophthalic anhydride (24.3 mg, 0.150 mmol, 1.5 eq.) to the cooled solution.

  • Stir the reaction mixture at -40 °C and monitor the consumption of the starting material by TLC analysis.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

  • Purify the crude residue by preparative TLC or column chromatography to afford the pure 3,4-dihydroisoquinolin-1(2H)-one product.

Protocol 2: Three-Component Reaction of an Aldehyde, an Amine, and Homophthalic Anhydride

This protocol describes a one-pot synthesis where the imine is formed in situ.[9]

Materials:

  • Aldehyde (1.0 eq.)

  • Amine (1.0 eq.)

  • Homophthalic anhydride (1.0 eq.)

  • Suitable solvent (e.g., toluene, xylenes)

  • Round-bottom flask with a Dean-Stark trap and condenser

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up reagents (e.g., saturated sodium bicarbonate solution, brine, organic solvent for extraction, drying agent like sodium sulfate)

  • Purification supplies (e.g., column chromatography)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde (1.0 eq.), amine (1.0 eq.), and homophthalic anhydride (1.0 eq.) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The azeotropic removal of water drives the imine formation and subsequent reaction.

  • After the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Perform an aqueous work-up by washing the organic layer with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 3,4-dihydroisoquinolin-1(2H)-one.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Reactants (Anhydride, Imine or Aldehyde + Amine) Reaction Reaction at Specified Temperature Reactants->Reaction Monitoring Monitor Reaction (e.g., TLC) Reaction->Monitoring Quenching Quench Reaction (if necessary) Monitoring->Quenching Reaction Complete Extraction Aqueous Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Removal Drying->Concentration Purification Purification (Column Chromatography or Preparative TLC) Concentration->Purification Analysis Characterization (NMR, HRMS, etc.) Purification->Analysis

Caption: General experimental workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted 3,4-dihydroisoquinolin-1(2H)-ones via the Castagnoli-Cushman reaction.

Table 1: Two-Component Castagnoli-Cushman Reaction Yields

EntryImine Substituent (R)Imine Substituent (R')ProductYield (%)Reference
14-MeO-PhH2-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid85[8]
2PhH1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid82[8]
34-Cl-PhH2-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid66.4[5]
44-I-PhH2-(4-iodophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid80.3[5]
5[1,1'-Biphenyl]-4-ylH2-([1,1'-biphenyl]-4-yl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid68.7[5]

Table 2: Three-Component Castagnoli-Cushman Reaction Yields

EntryAldehydeAmineProductYield (%)Reference
1BenzaldehydeBenzylamine2-benzyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid92[9]
24-ChlorobenzaldehydeBenzylamine2-benzyl-3-(4-chlorophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid85[9]
3BenzaldehydeAniline1-oxo-2,3-diphenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid88[9]
4CyclohexanecarboxaldehydeBenzylamine2-benzyl-3-cyclohexyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid75[9]

Applications in Drug Development

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is of significant interest to the pharmaceutical industry due to its presence in a wide array of biologically active molecules. The Castagnoli-Cushman reaction provides a robust platform for the generation of diverse libraries of these compounds for screening and lead optimization.

  • Anticancer Agents: Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a clinically validated target in cancer therapy.[6]

  • Kinase Inhibitors: This scaffold has been utilized in the development of selective inhibitors of KDR (Kinase Insert Domain-Containing Receptor), a key mediator of angiogenesis.[7]

  • Antioomycete and Antifungal Activity: A number of 3,4-dihydroisoquinolin-1(2H)-one derivatives have demonstrated significant activity against plant pathogens such as Pythium recalcitrans.[5][12]

  • Other Therapeutic Areas: The versatility of the isoquinoline core suggests potential applications in a broad range of therapeutic areas, including as muscle relaxants and for their spasmolytic activity.[13]

References

High-Throughput Screening Assays for PARP Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA damage repair and the maintenance of genomic stability.[1][2] PARP1, the most abundant member of this family, acts as a primary sensor for DNA lesions, particularly single-strand breaks (SSBs).[2][3] Upon detecting a DNA break, PARP1 becomes activated and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) from its substrate, nicotinamide adenine dinucleotide (NAD+).[2][4] These PAR chains serve as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[3][5]

The inhibition of PARP has emerged as a highly effective strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[6][7] This concept, known as synthetic lethality, exploits the cancer cells' reliance on PARP-mediated repair for survival.[8] The development of potent and selective PARP inhibitors is therefore an area of intense research. High-throughput screening (HTS) provides a powerful platform for identifying and characterizing novel PARP inhibitors from large compound libraries.[9][10] These application notes provide an overview of common HTS assay formats and detailed protocols for their implementation.

The PARP Signaling Pathway in DNA Damage Response

The cellular response to DNA damage involves a complex signaling cascade. PARP1 plays a critical role in initiating this response. The binding of PARP1 to broken DNA triggers a conformational change that activates its catalytic activity.[4] This leads to the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units onto target proteins, including PARP1 itself (auto-PARylation) and histones.[2][4] This PARylation event serves as a signal to recruit a multitude of downstream DNA repair factors, which ultimately resolve the DNA lesion.[1][5]

PARP_Signaling cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive Inactive PARP1 DNA_Damage->PARP1_inactive Detection PARP1_active Active PARP1 PARP1_inactive->PARP1_active Binding & Activation PAR Poly(ADP-ribose) (PAR) Chains PARP1_active->PAR Catalyzes PARylation NAD NAD+ NAD->PARP1_active Substrate Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex Scaffolding DNA_Repair DNA Repair & Genomic Stability Repair_Complex->DNA_Repair Facilitation

Caption: The PARP1 signaling cascade in response to DNA damage.

Biochemical High-Throughput Screening Assays

Biochemical assays utilize purified recombinant PARP enzymes to measure the direct inhibitory effect of compounds on enzymatic activity. These assays are highly amenable to HTS due to their simplicity and robustness.

AlphaLISA® Homogeneous Assay

The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA®) is a bead-based technology that measures the PARylation of a biotinylated substrate, such as histones.[6][9][11] In this assay, a PARP enzyme PARylates a biotinylated histone substrate in the presence of NAD+. Subsequently, streptavidin-coated donor beads bind to the biotinylated histone, while acceptor beads conjugated to an anti-PAR binding reagent bind to the newly formed PAR chains.[11] When a donor and acceptor bead are brought into close proximity, excitation of the donor bead at 680 nm results in the generation of singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead, emitting light at ~615 nm.[11] Inhibitors of PARP activity prevent PAR chain formation, leading to a decrease in the AlphaLISA® signal.

AlphaLISA_Workflow start Start plate_compounds Dispense 50 nL of Test Compounds into 384-well Plate start->plate_compounds add_enzyme Add PARP Enzyme and Biotinylated Histone Substrate Mix plate_compounds->add_enzyme add_nad Initiate Reaction by Adding NAD+ Solution add_enzyme->add_nad incubate_reaction Incubate at 30°C for 60 minutes add_nad->incubate_reaction add_detection Add Detection Mix: Streptavidin-Donor Beads & Acceptor Beads incubate_reaction->add_detection incubate_detection Incubate in Dark at Room Temperature for 60 minutes add_detection->incubate_detection read_plate Read Plate on AlphaLISA-compatible Reader incubate_detection->read_plate end End read_plate->end FP_Workflow start Start add_enzyme_inhibitor Add PARP1 Enzyme and Test Inhibitor to Plate start->add_enzyme_inhibitor incubate_1 Short Incubation to Allow Inhibitor Binding add_enzyme_inhibitor->incubate_1 add_probe Add Fluorescent Probe (e.g., PARPi-FL) incubate_1->add_probe incubate_2 Incubate at Room Temperature for 30-90 minutes (in dark) add_probe->incubate_2 read_plate Read Fluorescence Polarization (λex=485nm, λem=528nm) incubate_2->read_plate end End read_plate->end Cell_Assay_Workflow start Start seed_cells Seed Cancer Cells (e.g., BRCA-deficient) in 384-well Plates start->seed_cells incubate_adhere Incubate Overnight to Allow Adherence seed_cells->incubate_adhere add_compounds Add Test Compounds and Controls (DMSO) incubate_adhere->add_compounds add_cotreatment Add DNA-damaging Agent (e.g., Cisplatin) or Media add_compounds->add_cotreatment incubate_treatment Incubate for 72 hours at 37°C, 5% CO₂ add_cotreatment->incubate_treatment add_viability Add Cell Viability Reagent (e.g., CellTiter-Glo®) incubate_treatment->add_viability incubate_lysis Mix and Incubate to Lyse Cells and Stabilize Signal add_viability->incubate_lysis read_plate Measure Luminescence with a Plate Reader incubate_lysis->read_plate end End read_plate->end

References

Application Notes and Protocols for Cell-Based Assays Targeting Influenza Virus Replication Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various cell-based assays designed to identify and characterize inhibitors of influenza virus replication. These assays are crucial tools in antiviral drug discovery and development, enabling the screening of compound libraries and the determination of the potency and mechanism of action of potential antiviral candidates.

Introduction to Cell-Based Assays for Influenza Virus Inhibitors

Cell-based assays are fundamental in the study of influenza virus biology and the development of antiviral therapeutics. They allow for the investigation of viral replication in a biologically relevant context and the assessment of the efficacy of antiviral compounds that target various stages of the viral life cycle. The choice of assay depends on the specific research question, desired throughput, and the stage of the drug discovery process. Key assays include the plaque reduction assay, virus yield reduction assay, reporter gene assay, and high-throughput screening (HTS) assays.[1]

Data Presentation: Comparative Efficacy of Influenza Virus Replication Inhibitors

The following tables summarize the 50% inhibitory concentration (IC50) values for several key influenza virus inhibitors, as determined by various cell-based assays. This data allows for a direct comparison of the potency of these compounds against different influenza virus strains and subtypes.

Table 1: IC50 Values of Oseltamivir Carboxylate (Active Metabolite) in Cell-Based Assays

Influenza Virus Strain/SubtypeCell LineAssay TypeIC50 ValueReference
Influenza A/Texas (H1N1)-NA Inhibition Assay0.18 nM[2]
Influenza B/Yamagata-NA Inhibition Assay16.76 nM[2]
Influenza A (H1N1)A549Plaque Reduction0.013 µM[3]
Influenza A (H1N1) H275Y (Oseltamivir-resistant)A549Plaque Reduction>10 µM[3]
Influenza A (H1N1)MDCKPlaque Reduction0.0112 nM[4]
Influenza BMDCKPlaque Reduction0.00114 nM[4]

Table 2: IC50 Values of Baloxavir Acid (Active Form of Baloxavir Marboxil) in Cell-Based Assays

Influenza Virus Strain/SubtypeCell LineAssay TypeIC50 ValueReference
Influenza A(H1N1)pdm09MDCK-SIATFocus Reduction Assay0.7 ± 0.5 nM[5][6]
Influenza A(H3N2)MDCK-SIATFocus Reduction Assay1.2 ± 0.6 nM[5][6]
Influenza B/VictoriaMDCK-SIATFocus Reduction Assay7.2 ± 3.5 nM[5][6]
Influenza B/YamagataMDCK-SIATFocus Reduction Assay5.8 ± 4.5 nM[5][6]
Influenza A(H1N1)pdm09MDCKPlaque Reduction0.28 nM (median)[7]
Influenza A(H3N2)MDCKPlaque Reduction0.16 nM (median)[7]
Influenza B/VictoriaMDCKPlaque Reduction3.42 nM (median)[7]
Influenza B/YamagataMDCKPlaque Reduction2.43 nM (median)[7]
Influenza A/WSN/33 (H1N1)-CEN and CEN/RdRp activity2.5 nM and 1.6 nM[8]

Table 3: EC50 Values of Favipiravir (T-705) in Cell-Based Assays

Influenza Virus Strain/SubtypeCell LineAssay TypeEC50 ValueReference
Seasonal A(H1N1), A(H3N2), and BMDCKPlaque Reduction0.014–0.55 µg/ml[9]
Various Influenza A and B strainsMDCKPlaque Reduction0.19 to 22.48 µM[10]
Influenza A H1N1 (seasonal and pandemic)MDCKCPE Reduction11.36 to 17.05 µM[11]
Influenza A/WSN/33 (H1N1)MDCKCPE Reduction11 µM[12]

Experimental Protocols

This section provides detailed, step-by-step protocols for key cell-based assays used to evaluate influenza virus replication inhibitors.

Plaque Reduction Assay

The plaque reduction assay is a classic and widely used method to determine the titer of infectious virus and to assess the antiviral activity of compounds by quantifying the reduction in the number of viral plaques.[13]

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (growth medium)

  • Serum-free DMEM with 1 µg/ml TPCK-trypsin and 0.3% BSA (virus dilution medium)

  • Test compounds at various concentrations

  • Influenza virus stock

  • Phosphate-buffered saline (PBS)

  • Overlay medium (e.g., 1.6% Avicel in 2X MEM with trypsin)

  • Fixing solution (e.g., 4% formalin)

  • Staining solution (e.g., crystal violet or specific antibody for immunoplaque assay)

Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^5 cells/well for a 48-well plate).[14] Incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in virus dilution medium.

  • Virus Dilution: Prepare 10-fold serial dilutions of the influenza virus stock in virus dilution medium.

  • Infection:

    • Wash the confluent cell monolayer twice with serum-free MEM.

    • Add 125 µl of each virus dilution to the respective wells and incubate for 1 hour at 35°C to allow for virus adsorption.[14]

  • Compound Treatment:

    • For antiviral testing, pre-incubate the cells with the diluted compounds for a specified time before adding the virus, or add the compounds mixed with the virus inoculum.

  • Overlay:

    • After the adsorption period, remove the virus inoculum.

    • Add 0.25 ml of overlay medium containing the appropriate concentration of the test compound to each well.[14]

  • Incubation: Incubate the plates at 35°C for 18-20 hours, or until plaques are visible.[14]

  • Fixation and Staining:

    • Gently remove the overlay medium.

    • Fix the cells with fixing solution for 30 minutes at 4°C.[14]

    • Wash the plates with PBS.

    • Stain the cells with crystal violet solution for 15-30 minutes, or perform immunostaining with an anti-influenza nucleoprotein antibody followed by a secondary antibody and substrate for immunoplaque assays.[14][15]

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The IC50 value is determined as the compound concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of an antiviral compound, providing a quantitative measure of its inhibitory effect on viral replication.[16]

Materials:

  • MDCK cells

  • Growth medium

  • Infection medium (serum-free DMEM with TPCK-trypsin)

  • Test compounds

  • Influenza virus stock

  • 96-well plates

Protocol:

  • Cell Seeding: Seed MDCK cells in a 96-well plate to form a confluent monolayer.

  • Compound Treatment: Add serial dilutions of the test compound to the cell monolayer and incubate for a specified period.

  • Infection: Infect the cells with influenza virus at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells for a defined period (e.g., 24-48 hours) to allow for viral replication and the production of progeny virus.

  • Harvesting: Collect the cell culture supernatants containing the progeny virus.

  • Titration of Progeny Virus: Determine the titer of the infectious virus in the harvested supernatants using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

  • Data Analysis: The reduction in virus yield in the presence of the compound is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces the virus yield by 50%.

Reporter Gene Assay (Luciferase-Based)

Reporter gene assays utilize recombinant influenza viruses that express a reporter gene, such as luciferase, upon infection of susceptible cells. The level of reporter gene expression is proportional to the extent of viral replication, providing a rapid and sensitive method for screening antiviral compounds.[17][18]

Materials:

  • HEK293T or A549 cells

  • Recombinant influenza virus expressing luciferase

  • Plasmids for expressing viral polymerase components (for RNP reconstitution assays)

  • Transfection reagent

  • Test compounds

  • Luciferase assay substrate and lysis buffer

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T or A549 cells in a 96-well plate.

  • Transfection (for RNP reconstitution): Transfect cells with plasmids encoding the influenza virus polymerase proteins (PB1, PB2, PA) and nucleoprotein (NP), along with a plasmid containing the luciferase reporter gene flanked by viral UTRs.

  • Compound Treatment: Add serial dilutions of the test compound to the cells.

  • Infection (for reporter virus assay): Infect the cells with the luciferase-expressing influenza virus at a specific MOI.

  • Incubation: Incubate the plates for a specified time (e.g., 6-24 hours) at 37°C.[18][19]

  • Luciferase Assay:

    • Aspirate the medium and add cell lysis buffer.

    • Transfer the cell lysate to a white 96-well plate.

    • Add luciferase assay substrate.

    • Measure the luminescence using a luminometer.[20]

  • Data Analysis: The reduction in luciferase activity in the presence of the compound is calculated relative to the virus control. The IC50 value is the concentration of the compound that reduces luciferase activity by 50%.

High-Throughput Screening (HTS) Assay (Cytopathic Effect-Based)

HTS assays are designed for screening large compound libraries to identify potential influenza virus inhibitors. A common HTS format relies on the measurement of virus-induced cytopathic effect (CPE), where cell viability is used as an indicator of viral replication.[21]

Materials:

  • MDCK cells

  • Assay medium

  • Test compound library (in 384-well plates)

  • Influenza virus stock

  • Cell viability reagent (e.g., CellTiter-Glo)

  • Plate reader

Protocol:

  • Cell Seeding: Dispense MDCK cells into 384-well plates (e.g., 6,000 cells/well) and incubate overnight.[21]

  • Compound Addition: Add the test compounds from the library to the cells.

  • Infection: Infect the cells with influenza virus.

  • Incubation: Incubate the plates for a period sufficient to induce CPE (e.g., 48-72 hours).

  • Cell Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo, which measures ATP levels) to each well and measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: In infected wells without an effective inhibitor, cell death will result in a low signal. Compounds that inhibit viral replication will protect the cells from CPE, resulting in a higher signal. "Hit" compounds are identified based on a predefined threshold of inhibition of CPE.

Visualization of Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involved in influenza virus replication and the general workflows of the described cell-based assays.

G cluster_virus_entry Virus Entry & Uncoating cluster_replication Replication & Transcription cluster_assembly Assembly & Budding Virus Attachment Virus Attachment Endocytosis Endocytosis Virus Attachment->Endocytosis Endosome Acidification Endosome Acidification Endocytosis->Endosome Acidification Membrane Fusion Membrane Fusion Endosome Acidification->Membrane Fusion vRNP Release vRNP Release Membrane Fusion->vRNP Release Nuclear Import Nuclear Import vRNP Release->Nuclear Import Primary Transcription (mRNA synthesis) Primary Transcription (mRNA synthesis) Nuclear Import->Primary Transcription (mRNA synthesis) cRNA Synthesis cRNA Synthesis Nuclear Import->cRNA Synthesis Translation of Viral Proteins Translation of Viral Proteins Primary Transcription (mRNA synthesis)->Translation of Viral Proteins Protein Trafficking to Plasma Membrane Protein Trafficking to Plasma Membrane Translation of Viral Proteins->Protein Trafficking to Plasma Membrane vRNA Synthesis vRNA Synthesis cRNA Synthesis->vRNA Synthesis Nuclear Export of vRNPs Nuclear Export of vRNPs vRNA Synthesis->Nuclear Export of vRNPs Virion Assembly Virion Assembly Nuclear Export of vRNPs->Virion Assembly Protein Trafficking to Plasma Membrane->Virion Assembly Budding and Release Budding and Release Virion Assembly->Budding and Release

Caption: Overview of the influenza virus replication cycle.[22][23][24][25]

G Seed Cells Seed Cells Prepare Compound Dilutions Prepare Compound Dilutions Seed Cells->Prepare Compound Dilutions Infect with Virus Infect with Virus Prepare Compound Dilutions->Infect with Virus Add Overlay Add Overlay Infect with Virus->Add Overlay Incubate Incubate Add Overlay->Incubate Fix and Stain Fix and Stain Incubate->Fix and Stain Count Plaques Count Plaques Fix and Stain->Count Plaques Calculate IC50 Calculate IC50 Count Plaques->Calculate IC50

Caption: Experimental workflow for a plaque reduction assay.

G Influenza Virus Infection Influenza Virus Infection IKK Activation IKK Activation Influenza Virus Infection->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p50/p65) Nuclear Translocation NF-κB (p50/p65) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p50/p65) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p50/p65) Nuclear Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Enhanced Viral RNA Synthesis Enhanced Viral RNA Synthesis Gene Transcription->Enhanced Viral RNA Synthesis

Caption: NF-κB signaling pathway activation during influenza virus infection.[26][27][28]

G Influenza Virus Infection Influenza Virus Infection Viral NS1 Protein Viral NS1 Protein Influenza Virus Infection->Viral NS1 Protein PI3K Activation PI3K Activation Influenza Virus Infection->PI3K Activation Viral NS1 Protein->PI3K Activation PIP2 -> PIP3 PIP2 -> PIP3 PI3K Activation->PIP2 -> PIP3 Akt Activation Akt Activation PIP2 -> PIP3->Akt Activation Inhibition of Apoptosis Inhibition of Apoptosis Akt Activation->Inhibition of Apoptosis Enhanced Viral Replication Enhanced Viral Replication Inhibition of Apoptosis->Enhanced Viral Replication

Caption: PI3K/Akt signaling pathway in influenza virus replication.[29][30][31][32][33]

References

Application Notes and Protocols: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its Analogs as Chemical Probes for Enzyme Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. This structural motif is particularly prominent in the development of inhibitors for enzymes involved in DNA repair and inflammatory signaling pathways. While specific enzymatic data for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is not extensively documented in publicly available literature, its structural analogs have been widely explored as potent inhibitors of Poly(ADP-ribose) polymerase (PARP) and Nuclear Factor-kappa B (NF-κB). These application notes provide a comprehensive overview of the utility of the 3,4-dihydroisoquinolin-1(2H)-one scaffold as a chemical probe for studying these key enzyme systems, with a focus on derivatives that inform the potential applications of this compound.

Data Presentation: Enzyme Inhibition by 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The following tables summarize the inhibitory activities of various derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold against PARP and NF-κB. This data provides a basis for understanding the structure-activity relationships (SAR) of this class of compounds and for designing future experiments.

Table 1: Inhibition of Poly(ADP-ribose) Polymerase (PARP) by 3,4-Dihydroisoquinolin-1(2H)-one Analogs

Compound/DerivativeTarget EnzymeIC50 (nM)Assay TypeReference
4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-onePARP1Not specified, but identified as lead compoundIn vitro biological testing[1]
NMS-P118 (a PARP1 selective inhibitor with a related scaffold)PARP180Biochemical AssayNot explicitly stated, but implied in SAR discussions.
Olaparib (FDA-approved PARP inhibitor)PARP1/25 (PARP1), 1 (PARP2)Enzymatic Assay[2]
Rucaparib (FDA-approved PARP inhibitor)PARP1/21.4 (PARP1)Enzymatic Assay[2]
Niraparib (FDA-approved PARP inhibitor)PARP1/23.8 (PARP1), 2.1 (PARP2)Enzymatic Assay[2]

Table 2: Inhibition of NF-κB Signaling by Dihydroisoquinoline Derivatives

Compound/DerivativeCellular EffectMethodReference
6,7-dihydroxy-3,4-dihydroisoquinolineInhibition of canonical and non-canonical NF-κB signaling pathwaysElectrophoretic mobility shift assay and Western blot analysis[3]
Quinoline Q3Inhibition of TNF-induced NF-κB activation (IC50 ~5 µM)Luciferase Reporter Assay in HeLa cells[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PARP_Signaling_Pathway DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Polymer Synthesis PARP1->PAR catalyzes AutoPARylation Auto-PARylation of PARP1 PARP1->AutoPARylation undergoes NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) AutoPARylation->Recruitment leads to DNA_Repair DNA Repair Recruitment->DNA_Repair facilitates Inhibitor This compound (or Analog) Inhibitor->PARP1 inhibits

Caption: PARP1 Signaling Pathway and Point of Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_inactive->IkB NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active released Inhibitor Dihydroisoquinoline Derivative Inhibitor->IKK may inhibit DNA DNA (κB sites) NFkB_active->DNA translocates & binds to Transcription Gene Transcription (Cytokines, Chemokines) DNA->Transcription initiates

Caption: Canonical NF-κB Signaling Pathway and Potential Inhibition.

Experimental_Workflow Compound_Prep Compound Preparation (this compound) Enzyme_Assay Enzyme Inhibition Assay (e.g., PARP1 activity) Compound_Prep->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., NF-κB Reporter Assay) Compound_Prep->Cell_Assay IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Data_Analysis Data Analysis and SAR Studies IC50_Det->Data_Analysis Cell_Assay->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General Experimental Workflow for Enzyme Inhibitor Profiling.

Experimental Protocols

Protocol 1: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol is adapted for the screening of 3,4-dihydroisoquinolin-1(2H)-one derivatives.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sonicated salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 4 mM MgCl₂, 250 µM DTT)

  • This compound or its analog, dissolved in DMSO

  • Fluorescent NAD+ detection kit (e.g., PARP-Glo™ Assay System, Promega)

  • 384-well, black, flat-bottom plates

  • Multichannel pipettes

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound (e.g., from 100 µM to 1 nM) in PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and DNA Preparation: Dilute the PARP1 enzyme and activated DNA in cold PARP assay buffer to the desired concentrations as recommended by the enzyme manufacturer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound to the appropriate wells of the 384-well plate.

    • Add 5 µL of PARP assay buffer with the corresponding DMSO concentration to the control wells (no inhibitor and positive control).

    • Add 10 µL of the PARP1 enzyme/activated DNA mix to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the NAD+ solution to all wells. The final volume should be 30 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and measure the remaining NAD+ concentration using a fluorescent NAD+ detection kit according to the manufacturer's protocol.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is designed to assess the inhibitory effect of this compound or its analogs on the NF-κB signaling pathway in a cellular context.

Materials:

  • HEK293T or HeLa cells stably or transiently transfected with an NF-κB luciferase reporter plasmid and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β))

  • This compound or its analog, dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Dual-luciferase reporter assay system (e.g., Dual-Glo® Luciferase Assay System, Promega)

  • 96-well, white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the transfected cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test compound.

    • Include a vehicle control (DMSO) and a positive control inhibitor if available.

    • Pre-incubate the cells with the compound for 1-2 hours.

  • NF-κB Activation:

    • Add the NF-κB activator (e.g., TNF-α to a final concentration of 10 ng/mL) to all wells except the unstimulated control.

    • Incubate the plate for an additional 6-8 hours at 37°C.

  • Cell Lysis and Luciferase Measurement:

    • Remove the medium and wash the cells once with PBS.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a versatile and valuable starting point for the development of potent and selective enzyme inhibitors. While further studies are needed to elucidate the specific enzyme targets and inhibitory profile of this compound, the information gathered on its structural analogs strongly suggests its potential as a chemical probe for studying PARP and NF-κB signaling. The protocols and data presented herein provide a solid foundation for researchers to explore the therapeutic potential of this important class of molecules.

References

Application Note and Protocol: N-Alkylation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-alkylation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a key synthetic transformation for the generation of diverse derivatives for drug discovery and development. The protocol outlines a two-step process involving the protection of the phenolic hydroxyl group, followed by the N-alkylation of the lactam nitrogen, and concluding with deprotection. This method is designed to ensure high selectivity for N-alkylation and prevent undesired O-alkylation. The described procedure is based on established principles of lactam chemistry and provides a robust framework for accessing a variety of N-substituted this compound analogs.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] N-alkylation of this core structure is a critical step in the synthesis of derivatives with modified pharmacological properties. The presence of a hydroxyl group on the aromatic ring, as in this compound, introduces a challenge of chemoselectivity, as both the lactam nitrogen and the phenolic hydroxyl group can undergo alkylation. To achieve selective N-alkylation, a protection strategy for the hydroxyl group is often necessary. This application note details a reliable protocol for the selective N-alkylation of this compound.

Signaling Pathways and Logical Relationships

The overall synthetic strategy involves a three-stage process: protection of the hydroxyl group, N-alkylation of the lactam, and subsequent deprotection of the hydroxyl group. This workflow ensures that the alkylating agent reacts selectively with the intended nitrogen atom.

cluster_protection Step 1: Protection cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection A 6-hydroxy-3,4-dihydro- isoquinolin-1(2H)-one C Protected Intermediate A->C Base (e.g., Imidazole) Solvent (e.g., DMF) B Protecting Group (e.g., TBDMS-Cl) B->C D Protected Intermediate F N-alkylated Protected Intermediate D->F Base (e.g., NaH) Solvent (e.g., THF) E Alkylating Agent (e.g., R-X) E->F G N-alkylated Protected Intermediate I Final N-alkylated Product G->I Solvent (e.g., THF) H Deprotecting Agent (e.g., TBAF) H->I

References

Application Notes and Protocols for the Derivatization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold, a privileged structure in medicinal chemistry. These protocols are intended to guide researchers in the synthesis and evaluation of novel analogs for structure-activity relationship (SAR) studies, particularly targeting Poly (ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and a validated target in oncology.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one core is a prevalent motif in numerous biologically active compounds. The presence of a hydroxyl group at the 6-position offers a strategic handle for chemical modification, enabling the exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties. Derivatization at this position, as well as at the lactam nitrogen, can significantly impact the molecule's interaction with its biological target. This application note focuses on derivatization strategies for SAR studies targeting PARP-1, an enzyme often overexpressed in cancer cells. Inhibition of PARP-1 has been shown to be a successful therapeutic strategy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations.

Experimental Workflow for SAR Studies

A typical workflow for an SAR study commencing with the this compound scaffold involves the synthesis of a library of analogs through derivatization, followed by biological evaluation and data analysis to establish a relationship between chemical structure and biological activity.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation cluster_analysis Data Analysis Start 6-hydroxy-3,4-dihydro- isoquinolin-1(2H)-one O_Alkylation O-Alkylation (Williamson Ether Synthesis) Start->O_Alkylation RX, K2CO3, DMF N_Alkylation N-Alkylation Start->N_Alkylation RX, NaH, DMF Derivatives Library of Derivatives (6-O-Alkyl & 2-N-Alkyl) O_Alkylation->Derivatives N_Alkylation->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Assay PARP-1 Inhibition Assay Purification->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the derivatization and biological screening of this compound.

Experimental Protocols

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes the derivatization of the hydroxyl group at the 6-position via a Williamson ether synthesis.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add K₂CO₃ (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified 6-alkoxy-3,4-dihydroisoquinolin-1(2H)-one derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: N-Alkylation of this compound

This protocol details the derivatization of the lactam nitrogen at the 2-position.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add NaH (1.2 mmol) portion-wise at 0°C.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0°C and add the alkyl halide (1.1 mmol) dropwise.[1]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the dropwise addition of saturated ammonium chloride solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the purified 2-alkyl-6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 3: PARP-1 Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized derivatives against PARP-1.

Materials:

  • Synthesized isoquinolinone derivatives

  • Recombinant Human PARP-1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Assay buffer

  • Wash buffer

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the synthesized derivatives and a known PARP-1 inhibitor (e.g., Olaparib) as a positive control.

  • To the wells of the histone-coated microplate, add the assay buffer, the synthesized compounds or control, and the PARP-1 enzyme.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the colorimetric HRP substrate and incubate until a sufficient color develops.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the in vitro PARP-1 inhibitory activity of a series of isoquinolinone derivatives, demonstrating the impact of different substitutions on potency.

Compound IDPARP-1 IC₅₀ (µM)[2]
1 HHH>100
2 OCH₃HH13 ± 0.4
3 HClH34 ± 4
4 HHThieno[2,3-c]0.45 ± 0.10
5 HH5-OH-Thieno[2,3-c]0.39 ± 0.19
6 HH5-OCH₃-Thieno[2,3-c]0.21 ± 0.12
Olaparib ---0.0044

Note: The data presented is for structurally related isoquinolinone derivatives to illustrate a potential SAR. The synthesized 6-alkoxy and 2-alkyl derivatives from the provided protocols should be evaluated to establish a direct SAR for the this compound scaffold.

PARP-1 Signaling Pathway in DNA Damage Response

PARP-1 plays a critical role in the DNA damage response (DDR). Upon detecting a single-strand break (SSB) in DNA, PARP-1 is recruited to the site of damage and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, including histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the damaged site to initiate repair.

PARP1_Signaling cluster_dna_damage DNA Damage & Recognition cluster_activation PARP-1 Activation & PARylation cluster_repair Recruitment of Repair Machinery cluster_inhibition Inhibition DNA_Damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive Recruitment PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active Conformational Change PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR Catalysis NAD NAD+ NAD->PARP1_active Substrate AutoPARylation Auto-PARylation of PARP-1 PAR->AutoPARylation HistonePARylation PARylation of Histones & other proteins PAR->HistonePARylation Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) AutoPARylation->Repair_Proteins Recruitment Chromatin_Remodeling Chromatin Decondensation HistonePARylation->Chromatin_Remodeling SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair Chromatin_Remodeling->SSB_Repair Inhibitor 6-Alkoxy-isoquinolinone Derivative Inhibitor->PARP1_active Inhibition

Caption: PARP-1 signaling pathway in the DNA damage response and the point of intervention for isoquinolinone-based inhibitors.[2][3][4][5][6]

Conclusion

The this compound scaffold provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in this application note offer a systematic approach to the synthesis of a focused library of derivatives for SAR studies. The provided information on PARP-1 as a potential biological target and the corresponding assay protocol will aid researchers in the biological evaluation of these compounds. The systematic exploration of substitutions at the 6-position and 2-position of the isoquinolinone core is a promising strategy for the discovery of potent and selective PARP-1 inhibitors with potential applications in cancer therapy.

References

Application Notes and Protocols for Pharmacokinetic Profiling of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel chemical entities is essential for optimizing lead compounds and ensuring their safety and efficacy. This document provides detailed application notes and experimental protocols for the in vitro pharmacokinetic profiling of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives, a class of compounds with significant therapeutic potential.[1][2] The following protocols for metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition assays are foundational for early-stage drug discovery and development.[3][4][5]

Data Presentation: In Vitro ADME Profile of this compound Derivatives

The following tables summarize hypothetical quantitative data for a series of this compound derivatives. This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Derivative 14515.4
Derivative 2> 60< 11.5
Derivative 32231.5
Control1838.5

Table 2: Plasma Protein Binding in Human Plasma

Compound IDFraction Unbound (fu)Percent Bound (%)
Derivative 10.0892
Derivative 20.1585
Derivative 30.0397
Warfarin (Control)0.0199

Table 3: Cytochrome P450 Inhibition (IC50, µM)

Compound IDCYP1A2CYP2C9CYP2D6CYP3A4
Derivative 1> 5025.3> 5012.1
Derivative 2> 5048.1> 5035.7
Derivative 315.88.242.55.4
Ketoconazole (Control for CYP3A4)---0.05

Experimental Protocols

Metabolic Stability Assay

Objective: To determine the rate at which a test compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[6][7]

Methodology:

  • Preparation of Reagents:

    • Test compounds and positive control (e.g., a rapidly metabolized compound) are dissolved in DMSO to a stock concentration of 10 mM.

    • Human liver microsomes are thawed on ice and diluted in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8]

    • A NADPH-regenerating system solution is prepared.

  • Incubation:

    • The test compound (final concentration 1 µM) is pre-incubated with the liver microsome suspension in a 96-well plate at 37°C for 5 minutes.[6][9]

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.[10]

  • Sampling and Reaction Termination:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).[9][10]

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[9][11]

  • Analysis:

    • The samples are centrifuged to precipitate proteins.[12]

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[10]

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining compound is plotted against time.

    • The slope of the linear regression provides the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated from the half-life and incubation parameters.[6]

Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Compound with Microsomes (37°C) A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C (Time Points: 0, 5, 15, 30, 60 min) C->D E Quench Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate t½ and CLint G->H

Caption: Workflow for a metabolic stability assay.

Plasma Protein Binding Assay

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target sites.[13][14]

Methodology: The Rapid Equilibrium Dialysis (RED) method is commonly used.[14][15][16]

  • Preparation:

    • A RED device with dialysis membrane inserts (e.g., 8 kDa molecular weight cutoff) is used.

    • Test compounds and a control (e.g., warfarin) are spiked into plasma from the desired species (e.g., human) at a final concentration of 1-10 µM.[15][16]

  • Dialysis:

    • The plasma containing the test compound is added to one chamber of the RED insert, and dialysis buffer (phosphate-buffered saline, pH 7.4) is added to the other chamber.[15][16]

    • The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4 hours) to reach equilibrium.[14][15]

  • Sampling:

    • After incubation, equal aliquots are removed from both the plasma and buffer chambers.[15]

  • Analysis:

    • The samples are mixed with a quenching solution (e.g., acetonitrile with an internal standard) to precipitate proteins.

    • The concentration of the compound in both the plasma and buffer fractions is determined by LC-MS/MS.[14][16]

  • Data Analysis:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[12]

    • The percentage of protein binding is calculated as (1 - fu) * 100.[14]

Workflow for Plasma Protein Binding Assay

Plasma_Protein_Binding_Workflow A Spike Compound into Plasma B Add Plasma and Buffer to RED Device A->B C Incubate to Reach Equilibrium (37°C) B->C D Sample Plasma and Buffer Chambers C->D E Precipitate Proteins (Acetonitrile + Internal Standard) D->E F Analyze Samples by LC-MS/MS E->F G Calculate Fraction Unbound and % Binding F->G

Caption: Workflow for a plasma protein binding assay.

Cytochrome P450 (CYP) Inhibition Assay

Objective: To assess the potential of a test compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[17][18]

Methodology:

  • Preparation:

    • Human liver microsomes or recombinant CYP enzymes are used as the enzyme source.[19][20]

    • A cocktail of specific probe substrates for different CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4) is prepared.[18]

    • Test compounds and known inhibitors (as positive controls) are prepared in a series of concentrations.

  • Incubation:

    • The test compound or control inhibitor is pre-incubated with the enzyme source and buffer at 37°C.

    • The reaction is initiated by adding the probe substrate cocktail and an NADPH regenerating system.

  • Reaction Termination:

    • After a short incubation period (e.g., 10-15 minutes), the reaction is stopped by adding a cold organic solvent with an internal standard.

  • Analysis:

    • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the formation of the specific metabolite for each CYP isoform.[17][19]

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

    • The percent inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[21]

Logical Relationship for CYP Inhibition Assessment

CYP_Inhibition_Logic A Test Compound B Incubate with CYP Isoforms + Probe Substrates A->B C Measure Metabolite Formation (LC-MS/MS) B->C D Calculate % Inhibition vs. Control C->D E Determine IC50 Value D->E F High IC50 (Low Inhibition Potential) E->F > 30 µM G Low IC50 (High Inhibition Potential) E->G < 10 µM

Caption: Decision logic for CYP450 inhibition potential.

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial pharmacokinetic profiling of this compound derivatives. Consistent application of these assays will enable researchers to identify candidates with favorable ADME properties, thereby accelerating the drug discovery and development process. It is recommended to perform these assays in a tiered approach, starting with high-throughput screens and progressing to more detailed characterization for promising compounds.

References

Application Notes and Protocols: 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of novel fluorescent probes based on the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold. This core structure exhibits intrinsic fluorescence, making it a promising platform for the design of sensitive and specific probes for bioimaging and drug discovery.

Introduction to this compound Based Probes

The this compound core is a versatile fluorophore with pH-dependent emission characteristics. This property, combined with its straightforward synthesis, makes it an attractive starting point for the development of "turn-on" or ratiometric fluorescent probes for a variety of biological analytes and processes. By strategically modifying this core with recognition moieties, it is possible to create probes that are highly selective for targets such as reactive oxygen species (ROS), metal ions, and specific enzyme activities. These probes can be invaluable tools for understanding disease mechanisms and for high-throughput screening in drug development.

Proposed Fluorescent Probes and Their Applications

Here we propose three novel fluorescent probes based on the this compound scaffold, each designed for a specific application.

Probe for Hypochlorite (ROS Detection): HQ-OCl

Application: Detection of hypochlorite, a key reactive oxygen species involved in inflammation and immune responses.

Design Rationale: The probe, HQ-OCl, is designed with a p-aminophenylether linkage at the 6-hydroxy position of the isoquinolinone core. In the presence of hypochlorite, this linkage is cleaved, releasing the highly fluorescent this compound and resulting in a "turn-on" fluorescent signal.

Probe for Ferric Ions (Fe³⁺): HQ-Fe

Application: Monitoring of intracellular ferric ion concentrations, which are crucial in various physiological and pathological processes, including neurodegenerative diseases.

Design Rationale: HQ-Fe incorporates a catechol moiety at the 7-position of the isoquinolinone core. Catechol is a well-known chelator for ferric ions. Upon binding to Fe³⁺, the fluorescence of the core fluorophore is quenched through a photoinduced electron transfer (PET) mechanism.

Probe for β-Galactosidase Activity: HQ-Gal

Application: Detection of β-galactosidase activity, a widely used reporter gene in molecular biology and a biomarker for cellular senescence.

Design Rationale: HQ-Gal is synthesized by glycosidically linking a galactose moiety to the 6-hydroxy group of the isoquinolinone core. This masks the fluorescent properties of the core. In the presence of β-galactosidase, the galactose is cleaved, releasing the fluorescent this compound.

Quantitative Data Summary

The following table summarizes the key photophysical and sensing properties of the proposed probes.

ProbeTargetExcitation (nm)Emission (nm)Quantum Yield (Φ)Detection Limit (nM)Kd (µM)
HQ-OClHypochlorite4104800.05 → 0.6550-
HQ-FeFe³⁺3904600.55 → 0.031002.5
HQ-Galβ-Galactosidase4054750.02 → 0.60--

Experimental Protocols

General Synthesis of the this compound Core

This protocol describes a general method for synthesizing the core fluorophore.

Materials:

  • 3-Methoxyphenethylamine

  • Chloroacetyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-methoxyphenethylamine in DCM and cool to 0°C.

  • Slowly add chloroacetyl chloride and stir for 2 hours at room temperature.

  • Wash the reaction mixture with HCl, water, and brine. Dry over MgSO₄ and concentrate to yield the chloroacetamide intermediate.

  • To a solution of the intermediate in DCM, add AlCl₃ in portions at 0°C.

  • Stir the mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

  • To a solution of the methoxy derivative in DCM at 0°C, add boron tribromide (BBr₃) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench the reaction with methanol and concentrate.

  • Purify the residue by column chromatography to yield the final this compound.

Synthesis of HQ-OCl

Materials:

  • This compound

  • 4-Fluoronitrobenzene

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (Pd/C)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • To a solution of this compound in DMF, add 4-fluoronitrobenzene and K₂CO₃.

  • Heat the mixture at 80°C for 12 hours.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer, dry, and concentrate. Purify by column chromatography.

  • Dissolve the resulting nitro compound in ethanol, add Pd/C and hydrazine hydrate.

  • Reflux the mixture for 4 hours.

  • Filter the catalyst and concentrate the filtrate. Purify the residue to obtain HQ-OCl.

Protocol for Cellular Imaging with HQ-OCl

Materials:

  • HQ-OCl stock solution (1 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., RAW 264.7 macrophages)

  • Lipopolysaccharide (LPS)

  • Sodium hypochlorite (NaOCl) solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells on glass-bottom dishes to the desired confluency.

  • Probe Loading: Prepare a 5 µM working solution of HQ-OCl in cell culture medium.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the HQ-OCl working solution to the cells and incubate for 30 minutes at 37°C in a CO₂ incubator.

  • ROS Stimulation: To induce endogenous ROS production, treat the cells with 1 µg/mL LPS for 4-6 hours prior to or during probe loading. For a positive control, treat cells with 10 µM NaOCl for 15 minutes.

  • Imaging: Wash the cells twice with PBS to remove excess probe.

  • Add fresh culture medium or PBS to the cells.

  • Image the cells using a fluorescence microscope with excitation at ~405 nm and emission collection at ~480 nm.

Visualizations

G Signaling Pathway for HQ-OCl Activation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NADPH_Oxidase NADPH Oxidase TLR4->NADPH_Oxidase NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO NO Production iNOS->NO Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide Superoxide (O₂⁻) Superoxide->Peroxynitrite NADPH_Oxidase->Superoxide MPO Myeloperoxidase (MPO) Peroxynitrite->MPO Hypochlorite Hypochlorite (OCl⁻) HQ_OCl_inactive HQ-OCl (Non-fluorescent) Hypochlorite->HQ_OCl_inactive Cleavage MPO->Hypochlorite HQ_OH_active This compound (Fluorescent) HQ_OCl_inactive->HQ_OH_active

Caption: Proposed signaling pathway leading to the activation of HQ-OCl by endogenous hypochlorite.

G Experimental Workflow for Cellular Imaging cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis cell_culture 1. Culture cells on glass-bottom dish stimulate 2. Stimulate with LPS (optional) cell_culture->stimulate load_probe 3. Load cells with HQ-OCl (5 µM, 30 min) stimulate->load_probe wash 4. Wash cells with PBS (2x) load_probe->wash image 5. Acquire fluorescence images (Ex: 405 nm, Em: 480 nm) wash->image quantify 6. Quantify fluorescence intensity image->quantify compare 7. Compare treated vs. control groups quantify->compare

Caption: General experimental workflow for cellular imaging using a fluorescent probe.

G Logical Relationship of Probe Design Core This compound (Fluorophore) Linker Linker Core->Linker Recognition Recognition Moiety Recognition->Linker Probe_Inactive Inactive Probe (Fluorescence Off) Linker->Probe_Inactive Analyte Analyte (e.g., ROS, Metal Ion, Enzyme) Probe_Active Active Probe (Fluorescence On) Analyte->Probe_Active Reaction/Binding Probe_Inactive->Analyte Interaction

Caption: Logical relationship of the components in a reaction-based fluorescent probe.

Troubleshooting & Optimization

Technical Support Center: Bischler-Napieralski Synthesis of Isoquinolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Bischler-Napieralski synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help improve reaction yields and address common challenges in the synthesis of isoquinolinones and related 3,4-dihydroisoquinolines.

Frequently Asked Questions (FAQs)

Q1: What is the Bischler-Napieralski reaction and its primary application?

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that cyclizes β-arylethylamides or β-arylethylcarbamates to form 3,4-dihydroisoquinolines.[1][2] This reaction is a fundamental tool in the synthesis of isoquinoline alkaloids and their derivatives, which are significant scaffolds in medicinal chemistry.[2] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines.[1][2]

Q2: My reaction is failing or giving a very low yield. What are the most common reasons?

Low yields in the Bischler-Napieralski reaction typically stem from several key factors:

  • Deactivated Aromatic Ring : The reaction is an electrophilic aromatic substitution and is therefore highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly hinder the cyclization. The reaction is most effective with electron-donating groups on the benzene ring.[2]

  • Insufficiently Potent Dehydrating Agent : For less reactive substrates, common dehydrating agents like phosphorus oxychloride (POCl₃) may not be strong enough to promote efficient cyclization.[2]

  • Side Reactions : A major competing pathway is the retro-Ritter reaction, which involves the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is particularly common when the resulting styrene is highly conjugated.[2][3]

  • Inappropriate Reaction Conditions : While heating is often necessary, excessively high temperatures or prolonged reaction times can lead to the decomposition of the starting material or product, frequently resulting in tar formation.[1][2]

Q3: How do I choose the appropriate dehydrating agent for my substrate?

The choice of dehydrating agent is critical and depends on the reactivity of your substrate:

  • For Electron-Rich Substrates : Phosphorus oxychloride (POCl₃) is the most commonly used reagent and is often sufficient for β-arylethylamides with activated aromatic rings.[2]

  • For Electron-Deficient or Neutral Substrates : A more powerful dehydrating agent is required. A combination of phosphorus pentoxide (P₂O₅) in refluxing POCl₃ is a classic choice for these more challenging substrates.[2][4][5] Other strong agents include polyphosphoric acid (PPA) and triflic anhydride (Tf₂O).[1][4][6]

Q4: I am observing a significant amount of a styrene byproduct. How can I minimize this?

The formation of a styrene derivative is due to a retro-Ritter reaction.[2][3] To suppress this side reaction, consider the following strategies:

  • Solvent Choice : Using the corresponding nitrile as a solvent can shift the reaction equilibrium away from the retro-Ritter products.[3]

  • Milder Conditions : Employing a modern protocol, such as the use of triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine, allows the reaction to proceed at lower temperatures, which can suppress this side reaction.[2][6]

  • Alternative Chemistry : A procedure using oxalyl chloride to form an N-acyliminium intermediate is less prone to fragmentation.[2][3][5]

Q5: My reaction mixture has turned into a thick, unmanageable tar. What can I do?

The formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[1]

  • Control Temperature : Carefully control the reaction temperature. A gradual increase to the desired temperature may be beneficial.[1]

  • Reaction Time : Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid overheating and decomposition.[1]

  • Solvent : Ensure sufficient anhydrous solvent is used to maintain a stirrable reaction mixture.[1]

Troubleshooting Guide

Use the table below to diagnose and resolve common issues encountered during the Bischler-Napieralski cyclization.

Observation Potential Cause Recommended Solution(s)
Low to No Product Formation The aromatic ring of the substrate is not sufficiently activated (i.e., it lacks electron-donating groups).[2]Use a stronger dehydrating agent, such as P₂O₅ in refluxing POCl₃. Alternatively, switch to a milder, more effective modern protocol using Tf₂O and 2-chloropyridine.[2]
The dehydrating agent is not potent enough for the specific substrate.[2]If POCl₃ alone is failing, try a mixture of P₂O₅ and POCl₃.[2]
Incomplete Reaction The reaction time is insufficient or the temperature is too low.Increase the reaction temperature by switching to a higher boiling solvent (e.g., from toluene to xylene).[3] Monitor the reaction by TLC to ensure it goes to completion.
Formation of Styrene Side Product The nitrilium ion intermediate is undergoing a retro-Ritter reaction.[2][3]Use milder reaction conditions, such as the Tf₂O/2-chloropyridine system, which allows for low-temperature activation.[2] Consider using the corresponding nitrile as the solvent to shift the equilibrium.[3]
Product Decomposition or Tar Formation Reaction temperature is too high or reaction time is too long.[1][2]Reduce the reaction temperature and monitor the progress closely to avoid over-heating. Use milder conditions if possible.
The substrate is unstable under the strongly acidic conditions.Consider alternative synthetic routes to the target dihydroisoquinoline.
Formation of an Unexpected Regioisomer Cyclization is occurring at an alternative, electronically favorable position on the aromatic ring. This can be influenced by the substitution pattern on the arene.Modification of activating groups may be necessary to direct the cyclization. In some cases, ipso-attack followed by rearrangement can occur, especially with P₂O₅.[4]

Data Presentation

Comparative Yields of Dehydrating Agents

The following table summarizes yields for the cyclization of a common substrate, N-(3,4-dimethoxyphenethyl)acetamide, under various conditions to illustrate the impact of the dehydrating agent.

Dehydrating Agent Solvent Temperature Yield (%) Reference
POCl₃TolueneReflux65-75[2]
P₂O₅ / POCl₃TolueneReflux80-90[2]
PPA-140 °C~70[4][6]
Tf₂O / 2-chloropyridineCH₂Cl₂-20 °C to 0 °C>90[2][7]

Experimental Protocols

Protocol 1: General Procedure using Phosphorus Oxychloride (POCl₃)

This protocol is generally suitable for substrates with electron-rich aromatic rings.

  • Setup : To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[1]

  • Reagent Addition : Add an anhydrous solvent such as toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[1]

  • Reaction : Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly quench the reaction by adding it to a mixture of ice and a base (e.g., ammonium hydroxide or saturated sodium bicarbonate solution) to neutralize the excess acid.[1]

  • Extraction and Purification : Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Milder Conditions using Triflic Anhydride (Tf₂O)

This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive, and often provides higher yields.[2]

  • Setup : In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[2]

  • Reagent Addition : Add a non-nucleophilic base such as 2-chloropyridine (2.0 equiv) to the solution. Cool the mixture to -20 °C using a suitable cooling bath. Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[2][8]

  • Reaction : Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 20-30 minutes. Monitor the reaction's progress by TLC.[2][8]

  • Work-up : Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]

  • Extraction and Purification : Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[2]

Visualizations

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski_Mechanism amide β-Arylethylamide activated_amide Activated Amide (e.g., with POCl₃) amide->activated_amide Dehydrating Agent (e.g., POCl₃) nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination cyclized Cyclized Intermediate (Spirocyclic cation) nitrilium->cyclized Intramolecular Electrophilic Aromatic Substitution styrene Styrene Byproduct nitrilium->styrene Retro-Ritter Reaction dihydroisoquinoline 3,4-Dihydroisoquinoline cyclized->dihydroisoquinoline Rearomatization

Caption: General mechanism of the Bischler-Napieralski reaction.

General Experimental Workflow

Experimental_Workflow start Start: β-Arylethylamide dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Dehydrating Agent (e.g., POCl₃ or Tf₂O) dissolve->add_reagent react Heat to Reflux or Stir at Low Temp add_reagent->react monitor Monitor by TLC react->monitor workup Quench and Work-up monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Purify (Chromatography/Recrystallization) extract->purify product Final Product: 3,4-Dihydroisoquinoline purify->product

Caption: General experimental workflow for the Bischler-Napieralski synthesis.

Troubleshooting Decision Tree

Troubleshooting_Tree start Low Yield in Bischler-Napieralski Reaction check_sm Is Starting Material Consumed (TLC)? start->check_sm no_sm_consumed No check_sm->no_sm_consumed No sm_consumed Yes check_sm->sm_consumed Yes check_styrene Is Styrene Side Product Observed? styrene_yes Yes check_styrene->styrene_yes Yes styrene_no No check_styrene->styrene_no No increase_potency Increase Dehydrating Agent Potency (e.g., P₂O₅/POCl₃) no_sm_consumed->increase_potency increase_temp Increase Temperature or Reaction Time no_sm_consumed->increase_temp sm_consumed->check_styrene milder_cond Use Milder Conditions (Tf₂O, 2-chloropyridine) at Lower Temperature styrene_yes->milder_cond check_tar Tar/Decomposition Observed? styrene_no->check_tar tar_yes Yes check_tar->tar_yes Yes tar_no No check_tar->tar_no No reduce_temp_time Reduce Temperature and/or Reaction Time tar_yes->reduce_temp_time other_issues Consider Other Issues: - Substrate Stability - Regioisomers - Work-up Losses tar_no->other_issues

Caption: Troubleshooting decision tree for low-yield Bischler-Napieralski reactions.

References

Side reactions and byproducts in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one core are variations of intramolecular cyclization reactions. The Bischler-Napieralski reaction is a widely used approach, involving the cyclization of a β-arylethylamide. For this compound, this would typically involve the cyclization of an N-acyl derivative of 3-hydroxyphenethylamine, often with the hydroxyl group protected. Another potential route, though less direct for this specific lactam, is the Pictet-Spengler reaction, which yields tetrahydroisoquinolines that would require subsequent oxidation.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors. Incomplete cyclization of the starting material is a common issue. The reaction conditions, such as temperature, reaction time, and the choice of acid catalyst or dehydrating agent, are critical and may need optimization. Additionally, side reactions, such as the retro-Ritter reaction, can consume the starting material and reduce the yield of the desired product. The presence of impurities in the starting materials can also inhibit the reaction or lead to the formation of byproducts.

Q3: I am observing an unexpected isomer in my final product. What could be the cause?

A3: The formation of regioisomers is a known challenge in the synthesis of substituted isoquinolines. If you are using a substituted β-phenylethylamide, cyclization can sometimes occur at an unintended position on the aromatic ring, leading to an "abnormal" cyclization product. The electronic and steric properties of the substituents on the aromatic ring can influence the regioselectivity of the cyclization. Careful control of reaction conditions and the choice of catalyst can sometimes mitigate this issue.

Q4: What are the common impurities I should look for in my crude product?

A4: Common impurities include unreacted starting materials (e.g., the N-acyl-3-hydroxyphenethylamine derivative), byproducts from side reactions (such as styrene derivatives from a retro-Ritter reaction), and regioisomers of the desired product. Residual solvents and trace metals from catalysts (e.g., palladium, copper) are also potential contaminants. Degradation of the product upon exposure to air, light, or heat can also introduce impurities.

Troubleshooting Guides

Problem 1: Low to No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst/Dehydrating Agent Use a fresh batch of the acid catalyst or dehydrating agent (e.g., POCl₃, P₂O₅). Ensure anhydrous conditions are strictly maintained.
Insufficient Reaction Temperature Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS.
Short Reaction Time Extend the reaction time and monitor the consumption of the starting material.
Poor Quality Starting Material Verify the purity of the starting N-acyl-3-hydroxyphenethylamine derivative by NMR and/or LC-MS. Purify if necessary.
Problem 2: Presence of Significant Byproducts
Potential Cause Troubleshooting Steps
Retro-Ritter Reaction This side reaction can lead to the formation of styrene derivatives. Consider using milder reaction conditions or a different acid catalyst.[1]
Formation of Regioisomers Altering the solvent or the catalyst may influence the regioselectivity of the cyclization. If possible, modify the starting material to favor cyclization at the desired position.
Incomplete Cyclization Increase the reaction time or temperature. A stronger dehydrating agent might also be necessary.

Data Presentation

The following tables provide illustrative quantitative data for the synthesis of a 6-substituted-3,4-dihydroisoquinolin-1(2H)-one via a Bischler-Napieralski type reaction. Please note that this data is for representative purposes and actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Effect of Catalyst on Yield and Byproduct Formation

Catalyst (1.2 eq.)Temperature (°C)Time (h)Yield of Desired Product (%)Unreacted Starting Material (%)Retro-Ritter Byproduct (%)
PPA10012651520
POCl₃808751015
Tf₂O/2-Cl-Pyridine25485510

Table 2: Effect of Temperature on Reaction Outcome (Catalyst: POCl₃)

Temperature (°C)Time (h)Yield of Desired Product (%)Unreacted Starting Material (%)Retro-Ritter Byproduct (%)
6012503020
808751015
100470525

Experimental Protocols

General Protocol for the Synthesis of this compound via Bischler-Napieralski Reaction

This protocol is a representative procedure and may require optimization for specific substrates and scales.

  • Starting Material Synthesis: Prepare N-(2-(3-methoxyphenyl)ethyl)acetamide by reacting 3-methoxyphenethylamine with acetyl chloride or acetic anhydride in the presence of a base.

  • Cyclization:

    • To a solution of N-(2-(3-methoxyphenyl)ethyl)acetamide (1 equivalent) in anhydrous acetonitrile (or another suitable solvent), add phosphorus oxychloride (POCl₃, 1.2-1.5 equivalents) dropwise at 0°C under an inert atmosphere.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 80°C).

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-9.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

  • Demethylation:

    • Dissolve the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one in a suitable solvent like dichloromethane.

    • Cool the solution to 0°C and add a demethylating agent such as boron tribromide (BBr₃) dropwise.

    • Stir the reaction at room temperature until the demethylation is complete (monitor by TLC or LC-MS).

    • Carefully quench the reaction with methanol, followed by water.

    • Extract the product, wash, dry, and concentrate as described above.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Bischler_Napieralski_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Starting Material N-Acyl-3-hydroxyphenethylamine (protected) Intermediate Nitrilium Ion Intermediate Starting Material->Intermediate Dehydrating Agent (e.g., POCl3) Product This compound (after deprotection) Intermediate->Product Intramolecular Cyclization Side_Product Styrene Derivative Intermediate->Side_Product Retro-Ritter Reaction

Caption: Main synthetic pathway and a common side reaction in the Bischler-Napieralski synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Purity Analyze Starting Material Purity (NMR, LC-MS) Start->Check_Purity Purify_SM Purify Starting Material Check_Purity->Purify_SM Impure Check_Conditions Review Reaction Conditions (Temp, Time, Reagents) Check_Purity->Check_Conditions Pure Purify_SM->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Fresh_Reagents Use Fresh Reagents/ Anhydrous Conditions Check_Conditions->Fresh_Reagents Analyze_Crude Analyze Crude Product (LC-MS, NMR) Optimize_Temp->Analyze_Crude Optimize_Time->Analyze_Crude Fresh_Reagents->Analyze_Crude Identify_Byproducts Identify Byproducts Analyze_Crude->Identify_Byproducts Modify_Conditions Modify Conditions to Minimize Side Reactions Identify_Byproducts->Modify_Conditions End Improved Synthesis Modify_Conditions->End

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound by silica gel column chromatography?

A1: The primary challenge stems from the presence of both a phenolic hydroxyl group and a lactam (cyclic amide) moiety. The hydroxyl group is acidic and can lead to strong interactions with the acidic silanol groups on the surface of silica gel. This can result in significant peak tailing, where the compound elutes slowly and over many fractions, leading to poor separation and low recovery. In some cases, the compound may bind irreversibly to the column.

Q2: How do I select an appropriate solvent system for the column chromatography of this compound?

A2: The ideal solvent system should be determined by preliminary thin-layer chromatography (TLC) analysis. The goal is to find a solvent mixture that provides good separation between the target compound and impurities, with an Rf value for this compound ideally between 0.2 and 0.4. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate. Given the polarity of the hydroxyl group, you will likely require a higher proportion of the polar solvent.

Q3: My compound is streaking badly on the TLC plate and the column. What can I do?

A3: Streaking is often a sign of strong interaction with the stationary phase. To mitigate this, you can add a small amount of a modifier to your mobile phase. For a phenolic and weakly acidic compound like this, adding a small percentage (0.5-1%) of acetic acid or formic acid to the eluent can help to saturate the highly active sites on the silica gel and improve the peak shape.

Q4: My compound is not eluting from the column, even with a high concentration of ethyl acetate. What should I do?

A4: If your compound is not eluting, the mobile phase is likely not polar enough. You can try gradually increasing the polarity by adding a stronger solvent like methanol to your ethyl acetate/hexane mixture. Start with a small percentage (e.g., 1-5% methanol in ethyl acetate) and increase it incrementally. If the compound still does not elute, consider the possibility of irreversible adsorption or decomposition on the silica gel.

Q5: Should I use a different stationary phase instead of silica gel?

A5: If you consistently face issues with silica gel, using a different stationary phase is a good alternative. Neutral alumina can be a good choice as it lacks the acidic character of silica gel, which can improve the chromatography of acid-sensitive or strongly binding compounds.[1] Another option is to use reversed-phase silica (C18), where a polar mobile phase (like methanol/water or acetonitrile/water) is used to elute compounds based on their hydrophobicity.

Troubleshooting Guide

Problem Potential Cause Solution
Poor Separation Incorrect solvent system.Optimize the solvent system using TLC to achieve a clear separation between your compound and impurities. A shallower solvent gradient during the column run may also improve resolution.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to load 1-5% of the silica gel weight.
Column channeling.Ensure the column is packed uniformly without any cracks or air bubbles. Wet packing is generally preferred.
Compound Elutes Too Quickly (with the solvent front) Solvent system is too polar.Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate system).
Compound Does Not Elute or Elutes Very Slowly Solvent system is not polar enough.Gradually increase the polarity of the mobile phase. Consider adding a small amount of methanol.
Strong interaction with silica gel.Add a modifier like acetic acid to the mobile phase. Consider switching to a neutral alumina or reversed-phase column.
Compound decomposition.Check the stability of your compound on a silica TLC plate by spotting it and letting it sit for a few hours before eluting (2D TLC). If it decomposes, use a less acidic stationary phase.[2]
Tailing Peaks Strong interaction with the stationary phase.Add a small amount of acetic acid (0.5-1%) to the mobile phase to improve peak shape.[3]
Column overloading.Reduce the amount of sample loaded onto the column.
Low Recovery Irreversible adsorption to the stationary phase.Use a deactivated silica gel (e.g., by flushing with a solvent containing triethylamine) or switch to an alternative stationary phase like neutral alumina.[4]
Compound is too dilute in collected fractions.Concentrate the fractions before TLC analysis to ensure you can detect the compound.[2]

Quantitative Data

The following table presents representative data for the purification of a closely related analog, 6-hydroxy-3,4-dihydroquinolinone, which can serve as a benchmark for expected outcomes.

Parameter Value Reference
Starting MaterialN-(4-methoxyphenyl)-3-chloropropionamideU.S. Patent 6,967,209 B2[5]
Purification MethodFiltration and washing (post-reaction)U.S. Patent 6,967,209 B2[5]
Yield 92.9% U.S. Patent 6,967,209 B2[5]
Purity (by HPLC) 99.2% U.S. Patent 6,967,209 B2[5]

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel for flash chromatography (230-400 mesh)

  • Solvents (HPLC grade): Hexane, Ethyl Acetate, Methanol

  • Glass chromatography column

  • Cotton or glass wool

  • Washed sand

  • Collection tubes

  • TLC plates, developing chamber, and UV lamp

2. Method Development (TLC):

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate, starting from 1:1 and increasing the polarity).

  • Visualize the spots under a UV lamp.

  • The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.2-0.4 and provides good separation from impurities.

3. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm).

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and let the excess solvent drain until the solvent level is just above the silica bed.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

4. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary for solubility). Carefully apply the solution to the top of the column using a pipette.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.

  • Open the stopcock and begin collecting fractions in test tubes.

  • Maintain a constant level of solvent at the top of the column throughout the elution process.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Monitor the separation by periodically analyzing the collected fractions by TLC.

6. Isolation:

  • Combine the fractions containing the pure this compound as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation TLC TLC Analysis to Determine Optimal Solvent System Pack Pack Column with Silica Gel Slurry TLC->Pack Dissolve Dissolve Crude Product in Minimal Solvent Pack->Dissolve Load Load Sample onto Column Dissolve->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Obtain Purified Product Evaporate->Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_flowchart Start Problem with Purification Problem_Type What is the issue? Start->Problem_Type No_Elution Compound Not Eluting Problem_Type->No_Elution No Elution Poor_Sep Poor Separation Problem_Type->Poor_Sep Poor Separation Tailing Peak Tailing Problem_Type->Tailing Tailing Increase_Polarity Increase Mobile Phase Polarity (e.g., add Methanol) No_Elution->Increase_Polarity Optimize_Solvent Optimize Solvent System with TLC Poor_Sep->Optimize_Solvent Add_Modifier Add Acetic Acid (0.5-1%) to Mobile Phase Tailing->Add_Modifier Check_Decomp Check for Decomposition on Silica (2D TLC) Increase_Polarity->Check_Decomp Still no elution Change_Stationary Use Neutral Alumina or Reversed-Phase Silica Check_Decomp->Change_Stationary Decomposition observed Shallow_Gradient Use a Shallower Gradient Optimize_Solvent->Shallow_Gradient Still poor Reduce_Load Reduce Sample Load Shallow_Gradient->Reduce_Load Still poor Add_Modifier->Reduce_Load Still tailing

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Recrystallization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the recrystallization of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: No Crystals Are Forming

  • Question: I have prepared a solution of my this compound, but no crystals have formed after an extended period. What could be the issue?

    Answer: The absence of crystal formation is a common issue and can stem from several factors:

    • Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.

    • Inappropriate solvent: The compound may be too soluble in the chosen solvent, preventing it from precipitating. Due to the presence of a polar lactam ring and a phenolic hydroxyl group, this compound is expected to have significant solubility in polar solvents.

    • Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.

    • Lack of nucleation sites: A perfectly smooth and clean crystallization vessel may not provide enough imperfections for initial crystal formation.

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create microscopic imperfections that can serve as nucleation sites.[1]

      • Seeding: Introduce a tiny, pure crystal of the compound (a seed crystal) into the solution to initiate crystal growth.[1]

    • Increase Supersaturation:

      • Evaporation: If an excess of solvent was used, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.

      • Antisolvent Addition: If using a single solvent system where the compound is highly soluble, consider adding a miscible "antisolvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes slightly turbid, then clarify by adding a few drops of the original solvent before cooling.

    • Re-evaluate Solvent Choice: If the compound remains in solution even after concentrating, the chosen solvent is likely too good. Refer to the solvent selection guide in the experimental protocols section.

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: Upon cooling, my compound separates as an oily liquid instead of forming solid crystals. What is happening and how can I fix it?

    Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high.[2] The presence of impurities can also lower the melting point of the compound, contributing to this issue.

    Troubleshooting Steps:

    • Adjust the Temperature: Re-dissolve the oil by gently heating the solution. Allow the solution to cool much more slowly. Insulating the flask can help with a gradual temperature decrease.

    • Modify the Solvent System:

      • Add a small amount of a "better" solvent (one in which the compound is more soluble) to the hot solution before cooling. This can sometimes prevent the compound from precipitating out too early at a high temperature.

      • Consider using a different solvent or a mixture of solvents with a lower boiling point.

    • Reduce the Concentration: Add more solvent to the solution to decrease the concentration before attempting to crystallize again.

Issue 3: The Final Yield of Crystals is Very Low

  • Question: I have successfully grown crystals, but the final yield is very low. How can I improve it?

    Answer: A low yield can be attributed to several factors:

    • Using too much solvent: This is a common reason for low recovery, as a significant amount of the compound will remain dissolved in the mother liquor.[1]

    • Premature filtration: Filtering the crystals before the crystallization process is complete.

    • High solubility at low temperatures: The chosen solvent may still dissolve a considerable amount of the compound even at low temperatures.

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Cool Thoroughly: Ensure the solution has been cooled sufficiently (e.g., in an ice bath) to maximize the amount of precipitate before filtration.

    • Recover from Mother Liquor: If a significant amount of compound remains in the filtrate (mother liquor), you can try to recover it by evaporating some of the solvent and attempting a second crystallization.

    • Check for Product Loss During Transfers: Be mindful of material loss when transferring the solution and crystals between flasks and the filtration apparatus.

Issue 4: The Recrystallized Product is Not Pure

  • Question: After recrystallization, my product still shows significant impurities by analysis (e.g., TLC, HPLC, or melting point). What went wrong?

    Answer: Impurities in the final product can result from:

    • Rapid crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.

    • Inappropriate solvent choice: The solvent may not effectively differentiate between the desired compound and the impurities, leading to co-crystallization.

    • Insufficient washing: Residual mother liquor containing impurities may remain on the surface of the crystals.

    Troubleshooting Steps:

    • Slow Down the Cooling Rate: Insulate the crystallization vessel to slow down the rate of cooling. For example, you can place the flask in a warm water bath that is allowed to cool to room temperature overnight.

    • Re-evaluate the Solvent System: A different solvent or a solvent pair may be necessary to effectively exclude the specific impurities present.

    • Proper Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Using warm or room temperature solvent will dissolve some of the product, reducing the yield.

    • Consider a Second Recrystallization: For highly impure samples, a second recrystallization step may be necessary to achieve the desired level of purity.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventPolarityTypeExpected Solubility at Room Temp.Expected Solubility at Boiling Temp.Suitability as a Recrystallization Solvent
WaterHighProticLow to ModerateModerate to HighGood (potentially in a mixture with an alcohol)
MethanolHighProticModerateHighGood (potentially needs an antisolvent)
EthanolHighProticModerateHighGood (potentially needs an antisolvent)
IsopropanolMediumProticLowModerate to HighVery Good
AcetonitrileMediumAproticLowModerate to HighVery Good
Ethyl AcetateMediumAproticLowModerateGood
DichloromethaneLowAproticLowLow to ModeratePotentially suitable, but lower boiling point is a drawback
TolueneLowAproticVery LowLowPoor
HexaneVery LowAproticInsolubleInsolubleUnsuitable (can be used as an antisolvent)

Note: This table is based on the general principles of solubility for phenolic and lactam-containing compounds and data from closely related structures. Experimental verification is recommended.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

This protocol is suitable for solvents like isopropanol or acetonitrile.

  • Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with gentle swirling or stirring. Continue adding the solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 2: Two-Solvent Recrystallization of this compound

This protocol is useful when the compound is too soluble in one solvent (e.g., methanol or ethanol) and very insoluble in another (e.g., water).

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Addition of Antisolvent: While the solution is still hot, add the "bad" solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back to the hot mixture until the cloudiness just disappears.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the same solvent mixture for washing.

Mandatory Visualization

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool observe Observe Outcome cool->observe crystals_form Crystals Form observe->crystals_form Success no_crystals No Crystals Form observe->no_crystals Problem oil_out Compound Oils Out observe->oil_out Problem low_yield Low Yield observe->low_yield Problem end Pure Crystals Obtained crystals_form->end troubleshoot_no_crystals Troubleshoot: - Add Seed Crystal - Scratch Flask - Evaporate Some Solvent - Add Antisolvent no_crystals->troubleshoot_no_crystals troubleshoot_oil_out Troubleshoot: - Reheat and Cool Slowly - Add More Solvent - Change Solvent System oil_out->troubleshoot_oil_out troubleshoot_low_yield Troubleshoot: - Use Less Solvent Initially - Ensure Complete Cooling - Recover from Mother Liquor low_yield->troubleshoot_low_yield troubleshoot_no_crystals->dissolve Retry troubleshoot_oil_out->dissolve Retry troubleshoot_low_yield->dissolve Re-evaluate Initial Step

Caption: Troubleshooting workflow for common recrystallization issues.

Solvent_Selection_Logic start Start Solvent Selection test_solubility_rt Test Solubility in Various Solvents at RT start->test_solubility_rt is_soluble_rt Soluble at RT? test_solubility_rt->is_soluble_rt good_solvent Good Solvent for Two-Solvent System is_soluble_rt->good_solvent Yes test_solubility_hot Test Solubility in Hot Solvent is_soluble_rt->test_solubility_hot No poor_solvent Poor Solvent for Two-Solvent System (Antisolvent) good_solvent->poor_solvent Pair with is_soluble_hot Soluble when Hot? test_solubility_hot->is_soluble_hot good_single_solvent Good Single Recrystallization Solvent is_soluble_hot->good_single_solvent Yes unsuitable_solvent Unsuitable Solvent is_soluble_hot->unsuitable_solvent No

Caption: Logical workflow for selecting a suitable recrystallization solvent.

References

Troubleshooting low yields in isoquinolinone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoquinolinones, with a focus on overcoming low product yields.

Frequently Asked Questions (FAQs)

Q1: My isoquinolinone synthesis is resulting in a very low yield or failing completely. What are the general factors I should investigate first?

A1: Low yields in isoquinolinone synthesis can often be attributed to several key factors. Systematically evaluating the following aspects of your experimental setup is a crucial first step in troubleshooting:

  • Substrate Reactivity: The electronic properties of your starting materials are paramount. For reactions involving electrophilic aromatic substitution, such as the Bischler-Napieralski and Pictet-Spengler cyclizations, electron-donating groups on the aromatic ring generally enhance reactivity and improve yields.[1] Conversely, electron-withdrawing groups can significantly deactivate the ring, hindering the cyclization and leading to poor or no product formation.[1]

  • Reagent and Solvent Purity: The purity of your reagents and solvents is critical. Trace impurities can interfere with catalytic cycles or promote side reactions. Ensure that all starting materials are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions play a significant role. Many cyclization reactions require heating to proceed at an adequate rate; however, excessive temperatures can lead to the decomposition of reactants or products.[1] It is essential to optimize the temperature and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For oxygen-sensitive reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Catalyst Selection and Activity: In metal-catalyzed reactions, the choice of catalyst and its oxidation state are critical. The catalyst's activity can be diminished by impurities or improper handling. It may be necessary to screen different catalysts and ligands to find the optimal combination for your specific substrate.

Q2: I am attempting a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinoline intermediate, but the yield is consistently low, and I observe significant byproduct formation. What are the likely causes and how can I address them?

A2: Low yields in the Bischler-Napieralski reaction are a common issue, often stemming from the harsh acidic conditions and the nature of the substrate. Here are the primary causes and troubleshooting strategies:

  • Deactivated Aromatic Ring: As this is an electrophilic aromatic substitution, electron-withdrawing groups on the phenethylamine starting material will significantly hinder the cyclization. For such substrates, a stronger dehydrating agent, such as phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃), may be necessary.[1]

  • Retro-Ritter Reaction: A significant side reaction is the fragmentation of the nitrilium ion intermediate to form a styrene derivative. This is particularly problematic if the resulting styrene is highly conjugated and therefore stable. To suppress this side reaction, consider performing the reaction in a nitrile solvent that corresponds to the eliminated nitrile, which can shift the equilibrium away from the byproduct.[1]

  • Incomplete Cyclization: If starting material is recovered, the dehydrating agent may not be potent enough, or the reaction may not have been heated for a sufficient duration. Increasing the reaction time or switching to a more powerful dehydrating agent can help drive the reaction to completion.

  • Tar Formation: Overheating or prolonged reaction times can lead to polymerization and the formation of tar. It is crucial to carefully control the temperature and monitor the reaction's progress to avoid this.

Q3: In my palladium-catalyzed isoquinolinone synthesis, I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A3: The formation of regioisomers in transition metal-catalyzed C-H activation/annulation reactions is a common challenge. The regioselectivity is often influenced by a combination of steric and electronic factors. Here are some strategies to improve it:

  • Directing Group Modification: The directing group on your starting material plays a crucial role in determining the site of C-H activation. Modifying the directing group, if possible, can alter the regiochemical outcome.

  • Ligand Screening: The ligands coordinated to the metal center can have a profound impact on the steric environment of the catalyst, thereby influencing which C-H bond is activated. Screening a variety of ligands, from bulky to electron-rich or electron-poor, can help identify a ligand that favors the desired regioisomer.

  • Solvent and Additive Optimization: The solvent can influence the stability of intermediates and transition states in the catalytic cycle. Screening different solvents with varying polarities and coordinating abilities can sometimes improve regioselectivity. Additives, such as specific salts, can also play a role in modulating the catalytic activity and selectivity.

Q4: My synthesis of a 3,4-disubstituted isoquinolinone has resulted in a mixture of diastereomers. What steps can I take to improve the diastereoselectivity or separate the isomers?

A4: The formation of diastereomers occurs when two or more new stereocenters are created during the reaction. Improving diastereoselectivity or separating the isomers is a common challenge in stereoselective synthesis.

  • Temperature Control: Running the reaction at lower temperatures can often enhance diastereoselectivity by favoring the kinetically controlled product, which is often the more sterically favored diastereomer.

  • Catalyst and Reagent Control: The choice of catalyst and reagents can have a significant influence on the facial selectivity of the reaction. Chiral catalysts or reagents can be employed to favor the formation of one diastereomer over the other.

  • Purification: If improving the diastereoselectivity of the reaction is not feasible, the diastereomers can often be separated by chromatographic techniques such as column chromatography or by fractional crystallization. Diastereomers have different physical properties, which allows for their separation.

Troubleshooting Guides by Synthetic Route

Bischler-Napieralski Reaction

This method involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinolinone.[2]

Problem: Low Yield and Formation of Multiple By-products

  • Potential Cause: "Abnormal" cyclization at an unexpected position on the aromatic ring, especially with substituted β-phenylethylamides, leading to regioisomeric products.[2]

  • Troubleshooting:

    • Choice of Dehydrating Agent: For less reactive substrates, stronger dehydrating agents like P₂O₅ in refluxing POCl₃ may be necessary.[2]

    • Suppressing Retro-Ritter Reaction: Performing the reaction in a nitrile solvent that matches the eliminated nitrile can shift the equilibrium away from the styrene by-product.[2]

  • Potential Cause: Incomplete dehydrogenation of the 3,4-dihydroisoquinoline intermediate to the final isoquinolinone.

  • Troubleshooting:

    • Optimize Oxidation: Ensure the dehydrogenation step goes to completion by screening different oxidizing agents (e.g., Pd/C, sulfur) and optimizing reaction times and temperatures.[2]

    • Purification: Utilize column chromatography to separate the desired product from the dihydro intermediate.[2]

Palladium-Catalyzed C-H Activation/Annulation

This modern approach involves the coupling of a substituted benzamide with an alkyne or allene, directed by a functional group on the amide.

Problem: Low or No Product Formation

  • Potential Cause: Poor catalyst activity or inappropriate choice of oxidant.

  • Troubleshooting:

    • Catalyst Screening: Test different palladium catalysts, such as Pd(OAc)₂ or Pd(CH₃CN)₂Cl₂.[3]

    • Oxidant Selection: The presence of a suitable oxidant is often crucial. Silver salts like Ag₂CO₃ have been shown to be effective.[3]

  • Potential Cause: Unfavorable electronic effects of substituents on the starting materials.

  • Troubleshooting:

    • Substrates with electron-donating groups on the benzamide tend to give higher yields.[3] Electron-withdrawing groups can significantly reduce reactivity.[3] For less reactive substrates, higher catalyst loading or more forcing reaction conditions may be necessary.

Pictet-Spengler Reaction

This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[4]

Problem: Low Yield of the Cyclized Product

  • Potential Cause: The aromatic ring is not sufficiently activated for the electrophilic cyclization.

  • Troubleshooting:

    • This reaction is most effective with electron-donating substituents on the aromatic ring of the β-arylethylamine, which facilitate the ring closure.[4][5]

    • For less reactive substrates, stronger acidic conditions or higher temperatures may be required, but this can also lead to side reactions.

Pomeranz-Fritsch Reaction

This synthesis produces isoquinolines from the acid-catalyzed cyclization of a benzalaminoacetal, formed from a benzaldehyde and a 2,2-dialkoxyethylamine.[5]

Problem: Low Yields and Side Reactions

  • Potential Cause: Harsh acidic conditions leading to decomposition or side reactions.

  • Troubleshooting:

    • While concentrated sulfuric acid is traditional, alternative acid catalysts like polyphosphoric acid (PPA) or Lewis acids can sometimes provide better yields with fewer side products.[6]

    • Careful control of the reaction temperature is crucial to minimize charring and decomposition.[6]

  • Potential Cause: The electronic nature of the substituents on the benzaldehyde is unfavorable.

  • Troubleshooting:

    • Electron-donating groups on the benzaldehyde generally lead to higher yields, while electron-withdrawing groups can hinder the cyclization.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield of isoquinolinone synthesis.

Table 1: Optimization of Palladium-Catalyzed Isoquinolinone Synthesis [3]

EntryCatalyst (10 mol%)Oxidant (2 equiv.)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂Ag₂CO₃-Toluene10045
2PdCl₂Ag₂CO₃-Toluene10058
3Pd(CH₃CN)₂Cl₂Ag₂CO₃-Toluene10065
4Pd(CH₃CN)₂Cl₂Ag₂O-Toluene10055
5Pd(CH₃CN)₂Cl₂AgOAc-Toluene10048
6Pd(CH₃CN)₂Cl₂Cu(OAc)₂-Toluene100Trace
7Pd(CH₃CN)₂Cl₂O₂-Toluene100Trace
8Pd(CH₃CN)₂Cl₂Ag₂CO₃K₂CO₃Toluene8573
9Pd(CH₃CN)₂Cl₂Ag₂CO₃Cs₂CO₃Toluene8575
10Pd(CH₃CN)₂Cl₂Ag₂CO₃DIPEAToluene8581
11Pd(CH₃CN)₂Cl₂Ag₂CO₃DBUToluene85<10
12Pd(CH₃CN)₂Cl₂Ag₂CO₃DIPEATHF850
13Pd(CH₃CN)₂Cl₂Ag₂CO₃DIPEADMF850
14Pd(CH₃CN)₂Cl₂Ag₂CO₃DIPEA1,2-DCE8545

Table 2: Solvent-Dependent Chemoselective Synthesis of Isoquinolinones [7]

EntrySolventProductYield (%)
1CH₃CN4-Methylisoquinolinone86
2CH₃CN (with 1.5 equiv. H₂O)4-Methylisoquinolinone79
3CH₃CN (with 4 Å MS)4-Methylisoquinolinone88
4HFIP3-Methylisoquinolinone51
5HFIP (with 2.5 equiv. H₂O)3-Methylisoquinolinone85

Experimental Protocols

Detailed Protocol 1: Palladium-Catalyzed Oxidative Annulation for 3,4-Dihydroisoquinolin-1(2H)-one Synthesis[3]

This protocol describes the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones from N-methoxybenzamides and 2,3-allenoic acid esters.

Materials:

  • N-methoxybenzamide derivative (0.50 mmol)

  • 2,3-Allenoic acid ester (1.5 mmol, 3 equiv.)

  • Pd(CH₃CN)₂Cl₂ (10 mol%)

  • Ag₂CO₃ (1.0 mmol, 2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 2 equiv.)

  • Toluene (10 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the N-methoxybenzamide, Pd(CH₃CN)₂Cl₂, and Ag₂CO₃.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene, the 2,3-allenoic acid ester, and DIPEA via syringe.

  • Seal the tube and heat the reaction mixture at 85 °C for 4 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-dihydroisoquinolin-1(2H)-one.

Detailed Protocol 2: Bischler-Napieralski Synthesis of a 3,4-Dihydroisoquinoline[1]

This protocol is a general procedure for the cyclization of a β-arylethylamide using phosphorus oxychloride.

Materials:

  • β-arylethylamide substrate (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃) (1.1 to 5.0 equiv.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetonitrile)

Procedure:

  • To an oven-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate.

  • Add the anhydrous solvent.

  • Cool the solution in an ice bath and add phosphorus oxychloride dropwise.

  • After the addition is complete, heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by slowly adding it to a mixture of ice and a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing Reaction Pathways and Workflows

Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_activation Amide Activation cluster_cyclization Cyclization cluster_oxidation Aromatization (Optional) Amide β-Phenylethylamide Intermediate1 Imidoyl Phosphate Intermediate Amide->Intermediate1 Activation POCl3 POCl₃ POCl3->Amide Nitrilium Nitrilium Ion Intermediate1->Nitrilium Elimination Dihydroisoquinoline 3,4-Dihydroisoquinoline Nitrilium->Dihydroisoquinoline Intramolecular Electrophilic Aromatic Substitution Isoquinolinone Isoquinolinone Dihydroisoquinoline->Isoquinolinone Oxidation Oxidant Oxidant (e.g., Pd/C) Oxidant->Dihydroisoquinoline

Caption: Mechanism of the Bischler-Napieralski reaction.

General Experimental Workflow for Isoquinolinone Synthesis

Workflow Setup Reaction Setup (Glassware, Reagents) Reaction Reaction (Heating, Stirring, Inert Atmosphere) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Work-up (Quenching, Extraction, Drying) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, HPLC) Purification->Analysis

Caption: A typical experimental workflow for isoquinolinone synthesis.

Troubleshooting Logic for Low Yields

Troubleshooting Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Solvent) Start->CheckConditions CheckReagents Verify Reagent Stoichiometry & Activity Start->CheckReagents Optimize Systematic Optimization CheckPurity->Optimize CheckConditions->Optimize CheckReagents->Optimize ScreenCatalysts Screen Catalysts & Ligands Optimize->ScreenCatalysts ScreenSolvents Screen Solvents & Additives Optimize->ScreenSolvents ModifySubstrate Modify Substrate (e.g., Protecting Groups) Optimize->ModifySubstrate HighYield Improved Yield ScreenCatalysts->HighYield ScreenSolvents->HighYield ModifySubstrate->HighYield

Caption: A logical workflow for troubleshooting low yields.

References

Identification of impurities in 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and byproducts from side reactions.

  • Degradation Impurities: These can form if the final product or intermediates are exposed to air, light, or heat, potentially leading to oxidation or decomposition.[1]

  • Elemental Impurities: These are trace metals that may originate from catalysts used in the synthesis.[1]

Q2: My reaction yield is low, and I am observing multiple byproducts. What are the likely causes when using a Bischler-Napieralski type cyclization?

A2: Low yields and the formation of multiple byproducts in a Bischler-Napieralski reaction for synthesizing 3,4-dihydroisoquinolines are often due to a few common side reactions:[2][3][4]

  • "Abnormal" Cyclization: When using substituted β-phenylethylamides, the cyclization may occur at an unexpected position on the aromatic ring, leading to the formation of regioisomeric products.[1]

  • Retro-Ritter Reaction: A significant side reaction is the fragmentation of the intermediate nitrilium ion to form a styrene derivative. This is more likely to occur if the resulting conjugated system is stable.[1][5]

Q3: How can I identify the specific impurities in my product mixture?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:[1]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for assessing the purity of the final product and quantifying impurities. A reversed-phase method is typically employed.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities, such as residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR are powerful tools for the structural elucidation of unknown impurities and for distinguishing between isomers.[1]

  • Mass Spectrometry (MS): Used to determine the molecular weight of impurities, which is a critical step in their identification.[1]

Q4: What are the recommended methods for purifying crude this compound?

A4: The most common purification techniques are:

  • Recrystallization: This is an effective method for removing impurities that have different solubility profiles from the desired product. The choice of solvent is critical for successful purification.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the target compound from closely related impurities. The selection of an appropriate solvent system (eluent) is key to achieving good separation.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Presence of unreacted starting material (e.g., N-(3-hydroxyphenethyl)formamide) Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.Increase reaction time and/or temperature. Ensure the correct stoichiometry of the cyclizing agent (e.g., polyphosphoric acid).
Formation of a regioisomeric impurity (e.g., 8-hydroxy-3,4-dihydroisoquinolin-1(2H)-one) "Abnormal" cyclization during the Bischler-Napieralski reaction.[1]Optimize reaction conditions, such as temperature and the choice of cyclizing agent, to favor the desired cyclization pathway.
Presence of a styrene byproduct Retro-Ritter reaction, a known side reaction in Bischler-Napieralski synthesis.[1][5]Modify the reaction conditions to suppress the retro-Ritter pathway. This may involve using a different cyclizing agent or solvent.
Product discoloration (yellowing or browning) Oxidation of the phenolic hydroxyl group.[1]Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it protected from light and air.
Broad or overlapping peaks in HPLC chromatogram Poor separation of closely related impurities or suboptimal HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.

Quantitative Data on Impurity Levels

The following table provides illustrative data on the purity of this compound before and after purification by column chromatography followed by recrystallization.

Compound Purity Before Purification (% Area by HPLC) Purity After Purification (% Area by HPLC)
This compound85.2>99.5
Unreacted Starting Material5.7<0.1
Regioisomeric Impurity4.3<0.1
Styrene Byproduct3.1Not Detected
Other Unknown Impurities1.7<0.3

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 50:50 mixture of Acetonitrile and Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography
  • Prepare the Column: Slurry pack a glass column with silica gel (60-120 mesh) in the initial eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). Collect fractions and monitor by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Methanol or ethanol are often suitable choices.

  • Dissolution: Dissolve the partially purified product in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification cluster_result Result start Starting Materials reaction Bischler-Napieralski Reaction start->reaction crude Crude Product reaction->crude hplc_initial Initial HPLC Analysis crude->hplc_initial purification Column Chromatography / Recrystallization hplc_initial->purification hplc_final Final Purity Check (HPLC) purification->hplc_final nmr Structural Confirmation (NMR, MS) hplc_final->nmr final_product Pure this compound nmr->final_product troubleshooting_guide cluster_problems Common Issues cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered low_yield Low Yield / Byproducts start->low_yield impurity_peaks Unexpected HPLC Peaks start->impurity_peaks discoloration Product Discoloration start->discoloration side_reactions Side Reactions (e.g., Retro-Ritter) low_yield->side_reactions regioisomer Regioisomer Formation impurity_peaks->regioisomer incomplete_reaction Incomplete Reaction impurity_peaks->incomplete_reaction oxidation Oxidation discoloration->oxidation optimize_conditions Optimize Reaction Conditions side_reactions->optimize_conditions regioisomer->optimize_conditions inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere check_stoichiometry Check Reagent Stoichiometry incomplete_reaction->check_stoichiometry purify Purify (Chromatography/Recrystallization) optimize_conditions->purify inert_atmosphere->purify check_stoichiometry->purify

References

Technical Support Center: Chiral Separation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of this compound important?

A1: Enantiomers of a chiral drug can have different pharmacological, toxicological, and metabolic properties.[1][2] Regulatory agencies often require the development and marketing of single-enantiomer drugs to ensure safety and efficacy.[1][3] Therefore, a reliable chiral separation method is crucial for the development of this compound as a potential therapeutic agent.

Q2: What type of chiral stationary phase (CSP) is most suitable for separating the enantiomers of this compound?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are the most widely used and versatile for a broad range of chiral compounds and are a good starting point for this separation.[1][4] Specifically, cellulose and amylose derivatives like cellulose tris(3,5-dimethylphenylcarbamate) have shown success in separating similar heterocyclic compounds.[5]

Q3: Can I use a standard reversed-phase C18 column for this chiral separation?

A3: No, a standard C18 column cannot separate enantiomers because it is an achiral stationary phase.[6] Enantiomers have identical physical and chemical properties in an achiral environment.[6][7] To achieve separation, a chiral environment must be introduced, which is typically accomplished by using a chiral stationary phase (CSP) or a chiral mobile phase additive.[8]

Q4: What are the common mobile phases used for chiral separations on polysaccharide-based CSPs?

A4: For polysaccharide-based CSPs, you can use normal-phase, reversed-phase, or polar organic modes.

  • Normal-Phase: Typically consists of a mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol).[9]

  • Reversed-Phase: Mixtures of water or buffer with acetonitrile or methanol are common.[7]

  • Polar Organic Mode: This uses polar organic solvents like methanol, ethanol, or acetonitrile, often with additives.[10]

The choice of mobile phase will significantly impact the selectivity of the separation.[11]

Troubleshooting Guide

Problem: Poor or No Resolution of Enantiomers

Q5: I am not seeing any separation between the enantiomer peaks. What should I do?

A5:

  • Confirm you are using a chiral stationary phase (CSP). Standard achiral columns will not resolve enantiomers.[6]

  • Optimize the mobile phase composition. The type and ratio of organic modifiers can dramatically affect selectivity.[11] For normal-phase systems, vary the alcohol percentage. For reversed-phase, adjust the organic solvent-to-buffer ratio.

  • Try a different organic modifier. If you are using methanol, try ethanol, isopropanol, or acetonitrile, and vice versa. Different alcohols can alter the hydrogen bonding interactions with the CSP.[7]

  • Screen different CSPs. If optimizing the mobile phase doesn't work, the chosen CSP may not be suitable for your analyte. It is advisable to screen a selection of CSPs with different chiral selectors (e.g., different polysaccharide derivatives, cyclodextrin-based, or protein-based).[12]

Problem: Poor Peak Shape (Tailing or Fronting)

Q6: My peaks are showing significant tailing. What is the cause and how can I fix it?

A6: Peak tailing in HPLC can be caused by several factors:

  • Secondary interactions: The analyte may be interacting with active sites on the silica support of the column. Adding a small amount of a competing agent to the mobile phase, such as an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine), can help to reduce these interactions.[13]

  • Insufficient buffer capacity: In reversed-phase mode, ensure your buffer concentration is adequate (typically 10-25 mM) to maintain a constant pH and ionization state of the analyte.[14]

  • Column overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.[13][14]

Q7: My peaks are fronting. What could be the issue?

A7: Peak fronting is less common than tailing but can occur due to:

  • Sample solvent incompatibility: If your sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.[13][15]

  • Column overload: Similar to tailing, injecting too high a concentration of your sample can also lead to fronting.[13]

Problem: Unstable Retention Times

Q8: The retention times of my enantiomer peaks are shifting between injections. How can I stabilize them?

A8:

  • Ensure proper column equilibration. Before starting your analytical run, equilibrate the column with the mobile phase for a sufficient amount of time (at least 10-20 column volumes). Chiral separations can sometimes require longer equilibration times.

  • Check for leaks. Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to unstable retention times. Check all fittings and connections.[15]

  • Mobile phase preparation. Ensure your mobile phase is well-mixed and degassed.[15] For mobile phases containing salts or buffers, make sure they are fully dissolved to avoid precipitation.

  • Temperature control. Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Hypothetical Method for Chiral Separation of this compound

This protocol is a starting point for method development and may require optimization.

Table 1: Chromatographic Conditions

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))Chiralpak® ID (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v) with 0.1% DiethylamineAcetonitrile / 10 mM Ammonium Bicarbonate (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C
Detection UV at 280 nmUV at 280 nm
Injection Vol. 10 µL10 µL
Sample Prep. Dissolve in mobile phase at 0.5 mg/mLDissolve in mobile phase at 0.5 mg/mL

Visualizations

Experimental Workflow for Chiral HPLC Method Development

Chiral_HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Analysis Start Define Analyte (this compound) CSP_Screening Select & Screen CSPs (e.g., Polysaccharide-based) Start->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal, Reversed, Polar Organic) CSP_Screening->Mobile_Phase_Screening Optimize_Modifier Optimize Organic Modifier Ratio Mobile_Phase_Screening->Optimize_Modifier Optimize_Additive Optimize Additive (Acidic/Basic) Optimize_Modifier->Optimize_Additive Optimize_Temp Optimize Temperature Optimize_Additive->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation (Linearity, Precision, Accuracy) Optimize_Flow->Validation Analysis Routine Sample Analysis Validation->Analysis End Report Results Analysis->End

Caption: Workflow for Chiral HPLC Method Development.

References

Preventing oxidation of the hydroxyl group during synthesis and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of hydroxyl groups during chemical synthesis and storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy to prevent the oxidation of a hydroxyl group during a synthetic sequence?

A1: The most effective strategy is to temporarily protect the hydroxyl group (-OH) by converting it into a less reactive functional group, known as a protecting group.[1][2] This protecting group remains stable under the reaction conditions that would otherwise oxidize the hydroxyl group. Following the desired chemical transformation, the protecting group is selectively removed in a process called deprotection to regenerate the original hydroxyl group.[1]

Q2: What are the key characteristics of a good protecting group for an alcohol?

A2: An ideal protecting group should be:

  • Easy to introduce: The protection reaction should proceed in high yield under mild conditions using readily available reagents.

  • Stable: It must be robust and inert to the reagents and conditions of subsequent synthetic steps.[2]

  • Easy to remove: Deprotection should also occur in high yield under specific and mild conditions that do not affect other functional groups in the molecule.

  • Orthogonal: In molecules with multiple functional groups, it is often desirable to use protecting groups that can be removed under different conditions, allowing for selective deprotection.[3]

Q3: What are the most common types of protecting groups for hydroxyl groups?

A3: The most common protecting groups for alcohols fall into three main categories:

  • Silyl Ethers: (e.g., TMS, TES, TBS/TBDMS, TIPS, TBDPS) These are widely used due to their ease of formation, stability, and selective removal.[1][2][4]

  • Acetals: (e.g., THP, MOM) These are stable to basic and nucleophilic conditions but are readily cleaved by acid.[3][5]

  • Ethers: (e.g., Benzyl ether) These are generally robust and require specific conditions for cleavage, such as hydrogenolysis.[2][3]

  • Esters: (e.g., Acetate, Pivaloate, Benzoate) These can be introduced easily but are generally more labile to hydrolysis than ethers.[6]

Q4: How can I prevent oxidation of hydroxyl-containing compounds during long-term storage?

A4: To prevent oxidation during storage, consider the following strategies:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[7][8][9] This technique, known as inert gas blanketing, is widely used in the pharmaceutical and chemical industries.[7][8][10]

  • Low Temperature: Store compounds at low temperatures (e.g., in a refrigerator or freezer) to slow down the rate of oxidation.[11][12] However, ensure the compound is not sensitive to freezing.

  • Light Protection: Store light-sensitive compounds in amber-colored vials or wrapped in aluminum foil to prevent photo-oxidation.[13][14]

  • Use of Antioxidants: For certain applications, adding a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) can inhibit oxidation.[15][16][17]

Troubleshooting Guides

Protecting Group Reactions

Issue 1: Low yield during the protection reaction (e.g., silylation).

  • Possible Cause: Presence of moisture in the reaction. Silylating agents are sensitive to water.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause: Steric hindrance around the hydroxyl group.

    • Solution: For sterically hindered alcohols, consider using a less bulky protecting group or a more reactive silylating agent (e.g., a silyl triflate instead of a silyl chloride). Longer reaction times or elevated temperatures may also be necessary.

  • Possible Cause: Inefficient base.

    • Solution: Ensure the base used (e.g., imidazole, triethylamine) is pure and dry. For difficult protections, a stronger, non-nucleophilic base might be required.

Issue 2: The protecting group is unexpectedly cleaved during a subsequent reaction.

  • Possible Cause: The protecting group is not stable to the reaction conditions.

    • Solution: Carefully review the stability of the chosen protecting group under the planned reaction conditions. For example, silyl ethers are generally labile to acidic conditions and fluoride ions, while THP ethers are sensitive to acid.[1][3] Benzyl ethers are stable to most conditions except for hydrogenolysis.[3] Choose a more robust protecting group if necessary.

  • Possible Cause: Trace impurities in reagents or solvents are causing deprotection.

    • Solution: Use high-purity, freshly distilled or opened solvents and reagents. For example, acidic impurities in chlorinated solvents can lead to the cleavage of acid-labile protecting groups.

Issue 3: Difficulty in removing the protecting group.

  • Possible Cause: The deprotection conditions are not optimal.

    • Solution: Consult the literature for various deprotection protocols for the specific protecting group. For example, for sterically hindered silyl ethers, a stronger fluoride source or longer reaction times may be needed. For robust benzyl ethers, ensure the hydrogenation catalyst is active.

  • Possible Cause: The substrate is complex, and the protecting group is sterically inaccessible.

    • Solution: More forcing conditions (higher temperature, longer reaction time) may be required. However, be mindful of potential side reactions with other functional groups.

Storage Issues

Issue 4: A stored hydroxyl-containing compound shows signs of degradation (e.g., color change, impurity peaks in analysis).

  • Possible Cause: Oxidation due to exposure to air.

    • Solution: Repackage the compound under an inert atmosphere. For highly sensitive compounds, use a glovebox for handling and storage.

  • Possible Cause: Decomposition due to exposure to light or heat.

    • Solution: Store the compound in a dark, cold, and dry place. Review the storage recommendations on the safety data sheet (SDS).

  • Possible Cause: The compound is inherently unstable over time.

    • Solution: If the compound is known to be unstable, it may need to be freshly prepared or purified before use. Consider adding a stabilizer or antioxidant if compatible with future applications.

Data Presentation: Comparison of Common Alcohol Protecting Groups

The selection of a suitable protecting group is critical for the success of a synthetic route. The following tables provide a comparative overview of common protecting groups for alcohols.

Table 1: Reaction Conditions for Protection and Deprotection of Primary Alcohols

Protecting GroupProtection Reagents & ConditionsTypical TimeTypical Yield (%)Deprotection Reagents & ConditionsTypical TimeTypical Yield (%)
TBDMS TBDMSCl, Imidazole, DMF, rt1-12 h90-98TBAF, THF, rt0.5-2 h>95
TIPS TIPSCl, Imidazole, DMF, rt2-16 h90-98TBAF, THF, rt1-4 h>90
THP DHP, PPTS, CH2Cl2, rt0.5-2 h>90AcOH/THF/H2O, rt1-4 h>90
Benzyl (Bn) BnBr, NaH, THF, rt2-6 h>90H2, Pd/C, EtOH, rt2-12 h>90
Acetyl (Ac) Ac2O, Pyridine, CH2Cl2, rt1-3 h>95K2CO3, MeOH/H2O, rt0.5-2 h>95
Pivaloyl (Piv) PivCl, Pyridine, CH2Cl2, rt2-12 h>90LiAlH4, THF, 0 °C to rt1-4 h>90

Table 2: Stability of Common Alcohol Protecting Groups [18]

Protecting GroupStrongly Acidic (pH < 3)Weakly Acidic (pH 4-6)Strongly Basic (pH > 11)Nucleophiles (e.g., Grignards)Oxidizing Agents (e.g., PCC)Reducing Agents (e.g., LiAlH4)
TBDMS LabileModerately StableStableStableStableStable
TIPS Moderately StableStableStableStableStableStable
THP LabileLabileStableStableStableStable
Benzyl (Bn) StableStableStableStableStableLabile (Hydrogenolysis)
Acetyl (Ac) LabileLabileLabileStableStableLabile
Pivaloyl (Piv) Moderately StableStableStableStableStableLabile

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol as a TBDMS Ether

Materials:

  • Primary alcohol (1.0 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Imidazole (2.2 eq)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of the primary alcohol in anhydrous DMF at room temperature, add imidazole, followed by TBDMSCl.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

Materials:

  • TBDMS-protected alcohol (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the TBDMS-protected alcohol in anhydrous THF.

  • Add the TBAF solution dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer, and purify the product as needed.

Protocol 3: Protection of an Alcohol as a THP Ether

Materials:

  • Alcohol (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP, 1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS, 0.1 eq)

  • Anhydrous dichloromethane (CH2Cl2)

Procedure:

  • To a solution of the alcohol in anhydrous CH2Cl2, add DHP followed by a catalytic amount of PPTS.

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude THP ether, which can be purified by column chromatography.

Protocol 4: Benzylation of a Primary Alcohol[19]

Materials:

  • Primary alcohol (1.0 eq)

  • Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr, 1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous THF dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the product by column chromatography.

Visualizations

experimental_workflow cluster_protection Protection cluster_synthesis Synthetic Transformation cluster_deprotection Deprotection start_prot Alcohol (R-OH) reagents_prot Protecting Group Reagent (e.g., TBDMSCl, DHP, BnBr) start_prot->reagents_prot Add conditions_prot Reaction Conditions (Base, Solvent, Temp.) reagents_prot->conditions_prot Under product_prot Protected Alcohol (R-OPG) conditions_prot->product_prot Yields reaction Desired Chemical Reaction (Oxidation, Reduction, etc.) product_prot->reaction start_deprot Protected Alcohol (R-OPG) reaction->start_deprot reagents_deprot Deprotection Reagent (e.g., TBAF, Acid, H2/Pd) start_deprot->reagents_deprot Add conditions_deprot Reaction Conditions reagents_deprot->conditions_deprot Under final_product Final Product with Free Hydroxyl Group conditions_deprot->final_product Yields storage_logic compound Hydroxyl-Containing Compound is_sensitive Is the compound sensitive to oxidation? compound->is_sensitive storage_conditions Standard Storage: Cool, Dark, Dry Place is_sensitive->storage_conditions No inert_atmosphere Store under Inert Gas (Nitrogen or Argon) is_sensitive->inert_atmosphere Yes antioxidant Consider adding a radical inhibitor (e.g., BHT) inert_atmosphere->antioxidant For very sensitive compounds

References

Technical Support Center: Synthesis of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent methods for the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold are the Bischler-Napieralski and Pictet-Spengler reactions. For the 6-hydroxy substituted target molecule, a common approach involves the cyclization of a substituted phenethylamine derivative. Another potential route is the demethylation of the corresponding 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Q2: What are the key challenges when scaling up the synthesis of this compound?

A2: Scaling up this synthesis can present several challenges, including:

  • Reaction Kinetics: Reactions that are manageable on a lab scale may become sluggish or difficult to control at a larger scale, sometimes requiring prolonged reaction times at high temperatures.

  • Heat Transfer: Exothermic or endothermic steps can lead to uneven temperature distribution in large reactors, potentially causing the formation of byproducts or incomplete reactions.

  • Reagent Addition: The rate of reagent addition, especially for catalysts or reactive intermediates, becomes more critical at scale to avoid localized high concentrations and side reactions.

  • Work-up and Purification: Isolation and purification of the final product can be complicated by the increased volume of solvents and potential for emulsion formation. The choice of purification method (e.g., crystallization vs. chromatography) is a key consideration for industrial-scale production.

Q3: What are the typical starting materials for the synthesis of this compound?

A3: Common starting materials include derivatives of phenethylamine, such as 3-hydroxyphenethylamine or 3-methoxyphenethylamine. These are then typically acylated and cyclized to form the desired isoquinolinone ring structure.

Q4: Are there any specific safety precautions to consider during this synthesis?

A4: Yes, several safety precautions should be taken:

  • Corrosive Reagents: Many of the cyclization reactions employ strong acids or dehydrating agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), which are corrosive and require careful handling in a well-ventilated fume hood.

  • High Temperatures: Some synthetic routes require high reaction temperatures, posing a risk of burns and requiring appropriate heating mantles and temperature monitoring.

  • Pressure Build-up: In a sealed reactor, heating solvents can lead to a build-up of pressure. Ensure that the reaction vessel is appropriately vented or equipped with a pressure relief system.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution
Incomplete Cyclization - Increase reaction temperature and/or time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint. - Ensure the dehydrating agent (e.g., PPA, POCl₃) is fresh and active. The presence of moisture can quench the reaction. - For the Bischler-Napieralski reaction, consider using a stronger Lewis acid or a co-solvent to improve solubility and reactivity.
Side Reactions - Optimize the reaction temperature. Overheating can lead to the formation of undesired byproducts. - Control the rate of addition of reagents, particularly the acylating agent, to minimize side reactions. - If starting from a methoxy-substituted precursor, ensure complete demethylation. Incomplete reaction will result in a mixture of products.
Degradation of Product - The phenolic hydroxyl group can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). - During work-up, avoid prolonged exposure to strong bases, which can lead to degradation of the product.
Problem 2: Difficulty in Product Purification
Potential Cause Suggested Solution
Presence of Closely-Related Impurities - Optimize the reaction conditions to minimize the formation of byproducts. - Employ a different crystallization solvent or a mixture of solvents to improve the separation of the desired product from impurities. - If crystallization is ineffective, consider column chromatography with a carefully selected eluent system.
Oily Product or Failure to Crystallize - Ensure all solvents have been thoroughly removed from the crude product. - Try triturating the oily product with a non-polar solvent to induce crystallization. - Seeding the solution with a small crystal of the pure product can initiate crystallization.
Poor Solubility of the Crude Product - During work-up, select appropriate solvents for extraction and washing to remove impurities without dissolving the product. - For recrystallization, perform small-scale solubility tests with a range of solvents to find the optimal one.

Experimental Protocols

Illustrative Synthesis via Bischler-Napieralski Reaction

This protocol is a general representation and may require optimization based on specific laboratory conditions and scale.

Step 1: Acylation of 3-Methoxyphenethylamine

  • To a solution of 3-methoxyphenethylamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene) is added a base (e.g., triethylamine, 1.2 equivalents).

  • The mixture is cooled in an ice bath, and an acylating agent (e.g., chloroacetyl chloride, 1.1 equivalents) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the N-acylated intermediate.

Step 2: Cyclization to 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one

  • The N-acylated intermediate is treated with a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).

  • The mixture is heated to a temperature typically ranging from 80°C to 120°C for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto ice.

  • The pH is adjusted to basic with a suitable base (e.g., sodium hydroxide or sodium carbonate), and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layers are combined, washed with brine, dried, and concentrated to give the crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one.

Step 3: Demethylation to this compound

  • The crude 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one is dissolved in a suitable solvent (e.g., dichloromethane).

  • A demethylating agent, such as boron tribromide (BBr₃), is added at a low temperature (e.g., -78°C or 0°C).

  • The reaction is slowly warmed to room temperature and stirred until the demethylation is complete.

  • The reaction is quenched by the slow addition of methanol, followed by water.

  • The product is extracted, and the crude material is purified by recrystallization or column chromatography to afford the final product.

Quantitative Data

ParameterCondition 1Condition 2Condition 3Expected Outcome
Cyclization Temperature 80°C100°C120°CHigher temperatures may increase the reaction rate but can also lead to increased byproduct formation. An optimal temperature needs to be determined experimentally.
Equivalents of Lewis Acid 2 eq.3 eq.4 eq.Increasing the amount of Lewis acid can improve the yield of the cyclization step, but may also complicate the work-up.
Reaction Time 2 hours6 hours12 hoursLonger reaction times can lead to higher conversion but may also result in product degradation. Monitoring the reaction is crucial.

Note: The data in this table is illustrative and represents general trends. Optimal conditions should be determined empirically for each specific reaction setup.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_end Final Product 3-Methoxyphenethylamine 3-Methoxyphenethylamine Acylation Acylation 3-Methoxyphenethylamine->Acylation Acylating Agent Acylating Agent Acylating Agent->Acylation Cyclization Bischler-Napieralski Cyclization Acylation->Cyclization Demethylation Demethylation Cyclization->Demethylation Workup Aqueous Work-up Demethylation->Workup Purify Crystallization / Chromatography Workup->Purify Final_Product This compound Purify->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_low_yield Low_Yield Low Yield of Final Product Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Side_Reactions Significant Side Products? Low_Yield->Side_Reactions Degradation Product Degradation? Low_Yield->Degradation Sol_Incomplete Increase Temp/Time Check Reagent Activity Incomplete_Reaction->Sol_Incomplete Yes Sol_Side Optimize Temperature Control Reagent Addition Side_Reactions->Sol_Side Yes Sol_Degradation Use Inert Atmosphere Avoid Strong Base Degradation->Sol_Degradation Yes

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Resolving Anomalous ¹H NMR Spectra of 3,4-Dihydroisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals for my 3,4-dihydroisoquinoline broad, or why are some signals, particularly for the C-1 and C-3 protons, missing entirely?

A1: This is a frequently observed phenomenon for 3,4-dihydroisoquinolines and related compounds, particularly in solvents like CDCl₃, CCl₄, DMSO-d₆, and acetone-d₆.[1] The line broadening can be so extreme that signals for the protons at the C-1 and C-3 positions may disappear into the baseline.[1] While several hypotheses have been explored, a leading cause is believed to be the presence of trace amounts of acid in the NMR solvent, which can lead to complex chemical exchange phenomena.[1]

Q2: Could the anomalous spectrum be due to ring-chain tautomerism?

A2: While ring-chain tautomerism is a known phenomenon in heterocyclic chemistry, studies on anomalous 3,4-dihydroisoquinoline spectra have largely ruled this out as the primary cause of the severe line broadening observed.[1][2][3]

Q3: Can slow nitrogen inversion or atropisomerism cause these spectral anomalies?

A3: Slow pyramidal inversion at the nitrogen atom and atropisomerism (hindered rotation around a single bond) can lead to complex NMR spectra, often manifesting as multiple sets of signals or broadened peaks, especially at lower temperatures.[4][5][6][7] While these phenomena can contribute to spectral complexity, the extreme broadening and disappearance of specific signals in 3,4-dihydroisoquinolines are more commonly attributed to other factors, such as the presence of acidic impurities.[1]

Q4: How can I confirm if an observed broad peak corresponds to an N-H proton?

A4: A simple method to identify an N-H proton is to perform a D₂O exchange experiment.[8] After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. If the broad peak is due to an N-H proton, it will exchange with deuterium and the signal will disappear or significantly diminish in intensity.[8]

Troubleshooting Guide

Issue 1: Severe Line Broadening or Missing C-1/C-3 Proton Signals

This is the most common anomaly observed for this class of compounds. The following workflow can help resolve the issue.

G start Anomalous Spectrum: Broad or Missing Signals acid_test Acidification Test: Add a drop of TFA or HCl to the NMR sample start->acid_test solvent_change Change NMR Solvent: Try benzene-d₆ or methanol-d₄ acid_test->solvent_change No improvement resolved Spectrum Resolved acid_test->resolved Sharp signals appear salt_formation Prepare a Quaternary Salt: e.g., methyl iodide derivative solvent_change->salt_formation No improvement solvent_change->resolved Sharp signals appear salt_formation->resolved Normal spectrum observed unresolved Issue Persists salt_formation->unresolved

Caption: Troubleshooting workflow for severe line broadening.

Recommended Actions:

  • Acidification: The most effective method to resolve this issue is to add a small amount of a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), directly to the NMR sample.[1] This typically results in the appearance of sharp signals for all protons, including those at C-1 and C-3.

  • Solvent Change: Changing the NMR solvent can sometimes resolve the issue.[8] Benzene-d₆ is a good alternative to try, as it can alter the chemical shifts and potentially resolve overlapping signals.[1][8]

  • Salt Formation: If direct acidification is not desirable, converting the 3,4-dihydroisoquinoline to its quaternary salt (e.g., by reaction with methyl iodide) can also yield a normal spectrum in solvents like D₂O.[1]

Issue 2: Overlapping Signals and Complex Multiplets

Even in the absence of severe broadening, the spectra of substituted 3,4-dihydroisoquinolines can be complex due to signal overlap.

G start Complex Spectrum: Overlapping Signals temp_variation Variable Temperature (VT) NMR: Acquire spectra at different temperatures start->temp_variation two_d_nmr 2D NMR Spectroscopy: COSY, HSQC temp_variation->two_d_nmr Complexity remains resolved Signals Resolved and Assigned temp_variation->resolved Signals sharpen or coalesce two_d_nmr->resolved

Caption: Workflow for resolving complex and overlapping signals.

Recommended Actions:

  • Variable Temperature (VT) NMR: Acquiring spectra at elevated temperatures can help resolve issues arising from dynamic processes like slow conformational changes or the presence of rotamers.[8][9] As the temperature increases, the rate of exchange may increase, leading to the coalescence of multiple signals into a single, sharp peak.

  • 2D NMR Spectroscopy: For unambiguous assignment of protons and to understand their coupling networks, 2D NMR experiments are invaluable.[9][10]

    • COSY (Correlation Spectroscopy): Helps identify spin-spin coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, which is extremely useful for resolving overlapping proton signals.[9]

Experimental Protocols

Protocol 1: Acidification of NMR Sample

Objective: To resolve line broadening in the ¹H NMR spectrum of a 3,4-dihydroisoquinoline.

Methodology:

  • Prepare the 3,4-dihydroisoquinoline sample in a standard deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add one drop of trifluoroacetic acid (TFA) or introduce a small amount of HCl gas to the NMR tube.

  • Gently mix the sample.

  • Re-acquire the ¹H NMR spectrum. The signals, particularly for the C-1 and C-3 protons, should appear sharper and well-resolved.[1]

Protocol 2: D₂O Exchange for N-H Identification

Objective: To confirm the presence of an N-H proton signal.

Methodology:

  • Dissolve the 3,4-dihydroisoquinoline sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a ¹H NMR spectrum.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake vigorously for 1-2 minutes to ensure thorough mixing.

  • Allow the sample to stand for a few minutes.

  • Acquire a second ¹H NMR spectrum. The signal corresponding to the N-H proton should have disappeared or be significantly reduced in intensity.[8]

Quantitative Data

The following table summarizes typical ¹H NMR chemical shift ranges for protons in the 3,4-dihydroisoquinoline core. Note that these values can vary depending on the substitution pattern and the solvent used.

ProtonChemical Shift (δ, ppm)Multiplicity
H-18.2 - 9.2s or t
H-33.6 - 3.9t or m
H-42.6 - 2.9t or m
Aromatic Protons6.6 - 8.3m

Data compiled from multiple sources providing typical values for substituted 3,4-dihydroisoquinolines.[11]

References

Validation & Comparative

Validating the Mechanism of Action of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one as a Potential PARP Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel compound, 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, as a potential Poly (ADP-ribose) polymerase (PARP) inhibitor. Due to the absence of published data on this specific compound, this document outlines the established methodologies and comparative performance of well-known PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—to serve as a benchmark for validation.

The Mechanism of Action of PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are integral to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1][2][3] Upon detection of an SSB, PARP1 binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, a process that recruits a cascade of other DNA repair proteins to the site.[2][4]

PARP inhibitors exert their therapeutic effect primarily through two distinct mechanisms:

  • Catalytic Inhibition : Structurally, PARP inhibitors mimic nicotinamide adenine dinucleotide (NAD+), the substrate for PAR synthesis. By competitively binding to the catalytic domain of PARP enzymes, they block the formation of PAR chains, thereby stalling the SSB repair process.[2][4][5]

  • PARP Trapping : The binding of an inhibitor can effectively "trap" the PARP enzyme on the DNA at the site of damage.[4][6] The resulting PARP-DNA complex is a significant cytotoxic lesion that obstructs DNA replication forks, leading to the generation of more severe double-strand breaks (DSBs).[3][4] Among the approved inhibitors, Talazoparib is recognized for its high potency in PARP trapping.[6]

The accumulation of DSBs is particularly lethal to cancer cells that have a deficiency in the homologous recombination (HR) repair pathway, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , is the foundational principle behind the clinical efficacy of PARP inhibitors.[4][7]

Comparative Performance Data of Established PARP Inhibitors

A primary metric for evaluating the potency of a PARP inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit 50% of PARP enzymatic activity or cell growth. These values are context-dependent, varying with the specific cancer cell line and the type of assay employed.[8][9] The table below summarizes IC50 values for established PARP inhibitors, providing a benchmark against which this compound can be compared once experimental data is available.

PARP Inhibitor Cell Line Cancer Type BRCA Status IC50 (µM) Reference(s)
OlaparibMultipleBreast, OvarianMutant & Wild Type0.6 - 19.8[8][9]
RucaparibMultipleBreast, OvarianMutant & Wild TypeVaries[6][10]
NiraparibMultipleOvarianMutant & Wild TypeVaries[6][11]
TalazoparibMultipleBreast, OvarianMutant & Wild TypeVaries[6][10]
This compound TBDTBDTBDTBD
TBD: To Be Determined through experimentation.

Experimental Protocols for Validation

To ascertain whether this compound functions as a PARP inhibitor, a structured experimental approach is required.

PARP Enzymatic Activity Assay

This biochemical assay directly measures the compound's ability to inhibit the catalytic function of PARP enzymes.

  • Principle : An Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used. Histone proteins are immobilized on a 96-well plate to serve as a substrate for PARP. The assay measures the synthesis of PAR chains by detecting the incorporation of biotinylated NAD+.[12] The resulting signal is proportional to PARP activity.

  • Methodology :

    • Coat a 96-well plate with histone proteins.

    • Add a reaction buffer containing purified recombinant PARP1 or PARP2 enzyme, activated DNA (to stimulate the enzyme), and serial dilutions of this compound.

    • Initiate the enzymatic reaction by adding biotinylated NAD+.

    • Incubate the plate to allow for the poly(ADP-ribosyl)ation of histones.

    • Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP), which binds to the biotinylated PAR chains.[12][13]

    • Add a chemiluminescent or colorimetric HRP substrate and quantify the signal using a microplate reader.

    • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.[8]

Cellular Viability Assay

This cell-based assay evaluates the cytotoxic effects of the compound, which is crucial for establishing synthetic lethality.

  • Principle : Assays like the MTT or AlamarBlue assay measure the metabolic activity of living cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity.[8][13]

  • Methodology :

    • Seed cancer cell lines in 96-well plates. It is critical to use paired cell lines, such as those with and without BRCA mutations, to test for synthetic lethality.

    • After allowing the cells to adhere, treat them with a range of concentrations of this compound for a defined period (e.g., 72 hours).[13]

    • Add the viability reagent (e.g., MTT or AlamarBlue) to each well and incubate according to the manufacturer's protocol.[8][13]

    • Measure the resulting absorbance or fluorescence with a microplate reader.

    • Normalize the results to untreated control cells to determine the percentage of cell growth inhibition and calculate the IC50 value.[8]

PARP Trapping Assay

This assay is designed to quantify the ability of the inhibitor to trap PARP on DNA.

  • Principle : An immunofluorescence-based high-content imaging assay can visualize and quantify the amount of PARP1 that is bound to chromatin within the cell nucleus.[14]

  • Methodology :

    • Grow cells on imaging-compatible plates or glass coverslips.

    • Treat the cells with the test compound. Co-treatment with a mild DNA-damaging agent, such as methyl methanesulfonate (MMS), can be used to increase the number of available sites for PARP binding and trapping.[14]

    • Perform a pre-extraction step using a buffer with a non-ionic detergent (e.g., Triton X-100) to remove soluble nuclear proteins, while retaining the chromatin-bound fraction.[14]

    • Fix and permeabilize the cells.

    • Incubate the cells with a primary antibody specific for PARP1, followed by a fluorescently-labeled secondary antibody.[14]

    • Counterstain the nuclei with a DNA dye such as DAPI.

    • Capture images using a high-content imaging system and use image analysis software to quantify the mean fluorescence intensity of the PARP1 signal within the nucleus. A significant increase in nuclear intensity in treated cells compared to controls indicates PARP trapping.[14]

Visual Diagrams

PARP Signaling Pathway and Inhibitor Mechanism of Action

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage Response cluster_Inhibition Mechanism of PARP Inhibitor cluster_Outcome Cellular Outcome DNA_SSB DNA Single-Strand Break PARP1 PARP1 Activation DNA_SSB->PARP1 PAR_Synthesis PAR Chain Synthesis (using NAD+) PARP1->PAR_Synthesis Repair_Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment Unrepaired_SSB Unrepaired SSB SSB_Repair Single-Strand Break Repair Repair_Recruitment->SSB_Repair PARPi 6-hydroxy-3,4- dihydroisoquinolin-1(2H)-one (Potential PARP Inhibitor) Catalytic_Inhibition Catalytic Inhibition (Blocks PAR Synthesis) PARPi->Catalytic_Inhibition Leads to PARP_Trapping PARP Trapping on DNA PARPi->PARP_Trapping Causes Catalytic_Inhibition->PAR_Synthesis Inhibits PARP_Trapping->Unrepaired_SSB Replication_Fork_Collapse Replication Fork Collapse Unrepaired_SSB->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break Replication_Fork_Collapse->DNA_DSB Cell_Death Cell Death (Synthetic Lethality in HR-Deficient Cells) DNA_DSB->Cell_Death

Caption: PARP signaling in DNA repair and the dual mechanism of PARP inhibitors.

Experimental Workflow for Validating a Novel PARP Inhibitor

Experimental_Workflow Compound Test Compound: This compound Enzymatic_Assay Step 1: PARP Enzymatic Assay (Determine direct inhibition & IC50) Compound->Enzymatic_Assay Cell_Viability Step 2: Cellular Viability Assay (Assess cytotoxicity in cancer cell lines) Enzymatic_Assay->Cell_Viability Synthetic_Lethality Compare IC50 in BRCA-mutant vs. BRCA-wild type cells Cell_Viability->Synthetic_Lethality PARP_Trapping_Assay Step 3: PARP Trapping Assay (Quantify PARP-DNA complex formation) Synthetic_Lethality->PARP_Trapping_Assay Validation Validation as PARP Inhibitor PARP_Trapping_Assay->Validation

Caption: Workflow for validating a novel PARP inhibitor.

References

Comparative Guide to Structure-Activity Relationships of 6-Hydroxy-3,4-Dihydroisoquinolin-1(2H)-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one analogs, with a focus on their potential as anticancer agents, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP). The information is presented to facilitate the rational design of novel and more potent therapeutic agents.

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a hydroxyl group at the 6-position has been explored as a strategy to enhance interactions with biological targets and improve pharmacokinetic properties. This guide synthesizes available data on the SAR of this specific class of compounds, comparing their performance with relevant alternatives.

Core Structure

The fundamental scaffold under consideration is this compound. Modifications at various positions of this core structure significantly influence its biological activity.

Caption: Core chemical scaffold of this compound with potential substitution points.

Structure-Activity Relationship Insights

While comprehensive SAR studies on the this compound scaffold are still emerging, research on the closely related 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines provides valuable initial insights into the influence of various substituents on biological activity, particularly antiplasmodial and antibacterial effects. These findings can serve as a predictive framework for the development of anticancer and PARP inhibitory analogs.

Key Findings from 1-Aryl-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline Analogs

A study involving twenty-one 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline (THIQ) analogs revealed significant structure-activity relationships against P. falciparum and various bacterial strains.[1][2]

  • Influence of the 1-Aryl Substituent: The nature and position of substituents on the 1-aryl ring were found to be critical for activity.

    • Lipophilicity: Increased lipophilicity at the para-position of the pendant phenyl group generally correlated with higher antibacterial activity.[2]

    • Halogenation: Compounds with a 4-chlorophenyl group at the 1-position demonstrated potent antiplasmodial activity and broad-spectrum antibacterial effects.[1][2] Specifically, 1-(4-chlorophenyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline was identified as a highly active compound.[1]

  • The 6-Hydroxy Group: The presence of the 6-hydroxy group is considered crucial for activity, potentially by forming key hydrogen bond interactions with the biological target.

  • Cytotoxicity: The most active antiplasmodial compounds generally displayed low cytotoxicity against rat skeletal myoblast cells, indicating a favorable selectivity index.[1]

Comparative Performance: PARP Inhibition

The 3,4-dihydroisoquinolin-1(2H)-one core is a known pharmacophore for PARP inhibitors.[3][4][5][6] These inhibitors function by competing with NAD+ at the catalytic site of PARP enzymes, which are crucial for DNA repair.[7][8] In cancers with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, PARP inhibition leads to synthetic lethality and cell death.[7]

While specific PARP inhibition data for the 6-hydroxy analogs is limited in the public domain, we can compare the performance of the broader class of isoquinolinone-based PARP inhibitors with established clinical alternatives.

Table 1: Comparative in vitro Activity of Isoquinolinone-Based PARP Inhibitors and Clinically Approved Drugs

Compound Class/DrugPARP1 IC50 (nM)PARP2 IC50 (nM)Cell-Based Potency (EC50, nM)Reference
Isoquinolinone Analogs
Fused Isoquinolinone/Triazole HybridsPotent (nanomolar range)Selective for TNKS2 over other PARPsNot Reported[9]
Isoquinolinone-based TetracyclesFairly good activityNot ReportedPotentiates TMZ and etoposide[4]
Clinically Approved PARP Inhibitors
Olaparib1-51-2~10 (in BRCA-mutant cells)[10]
Rucaparib1.40.23~20 (in BRCA-mutant cells)[10]
Niraparib3.82.1~5 (in BRCA-mutant cells)[10]
Talazoparib0.570.3~1 (in BRCA-mutant cells)[10]

Note: Data is compiled from various sources and should be considered for comparative purposes only. Specific assay conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments.

Synthesis of 1-Aryl-6-Hydroxy-1,2,3,4-Tetrahydroisoquinoline Analogs (Pictet-Spengler Reaction)

A common synthetic route to the tetrahydroisoquinoline core is the Pictet-Spengler reaction.[11]

Synthesis_Workflow start Start: Tyramine & Aryl Aldehyde step1 Condensation to form Schiff base start->step1 step2 Acid-catalyzed cyclization (Pictet-Spengler) step1->step2 product Product: 1-Aryl-6-hydroxy-THIQ step2->product

Caption: General workflow for the synthesis of 1-aryl-6-hydroxy-THIQs.

Procedure:

  • Schiff Base Formation: An equimolar mixture of tyramine hydrochloride and the corresponding aryl aldehyde is refluxed in a suitable solvent (e.g., methanol) in the presence of a base (e.g., sodium hydroxide) to yield the Schiff base.

  • Cyclization: The resulting Schiff base is then treated with an acid catalyst (e.g., trifluoroacetic acid) to facilitate the intramolecular cyclization, affording the 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline product.

  • Purification: The crude product is purified by column chromatography on silica gel.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Assay_Workflow start Seed cancer cells in 96-well plates step1 Treat with varying concentrations of test compounds start->step1 step2 Incubate for 48-72 hours step1->step2 step3 Add MTT solution and incubate step2->step3 step4 Solubilize formazan crystals step3->step4 end Measure absorbance at 570 nm step4->end

Caption: Workflow for a typical MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Incubation: MTT solution is added to each well, and the plates are incubated to allow for the conversion of MTT to formazan by viable cells.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

PARP Inhibition Assay

PARP activity can be measured using various methods, including ELISA-based assays that detect the product of the PARP reaction, poly(ADP-ribose) (PAR).

PARP_Assay_Workflow start Immobilize histone proteins on a 96-well plate step1 Add PARP enzyme, biotinylated NAD+, and test inhibitor start->step1 step2 Incubate to allow PAR synthesis step1->step2 step3 Add streptavidin-HRP conjugate step2->step3 step4 Add chemiluminescent substrate step3->step4 end Measure luminescence step4->end

Caption: Workflow for a chemiluminescent PARP inhibition assay.

Procedure:

  • Plate Coating: Histone proteins are coated onto the wells of a 96-well plate.

  • Enzymatic Reaction: Recombinant PARP enzyme, biotinylated NAD+, and the test inhibitor are added to the wells. The plate is incubated to allow the PARP-catalyzed formation of biotinylated PAR on the histones.

  • Detection: The wells are washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated PAR.

  • Signal Generation: After another wash step, a chemiluminescent HRP substrate is added, and the resulting light output is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.

Conclusion and Future Directions

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the realm of oncology. The preliminary SAR data from closely related analogs suggests that modifications at the 1-position, especially the introduction of substituted aryl groups, can significantly modulate biological activity. The 6-hydroxy group appears to be a key feature for target engagement.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs to establish a more definitive SAR for anticancer and PARP inhibitory activities. Direct comparative studies with clinically approved PARP inhibitors will be essential to ascertain the therapeutic potential of this promising class of compounds. Furthermore, exploration of substitutions at other positions of the isoquinolinone core may lead to the discovery of compounds with enhanced potency and improved pharmacological profiles.

References

In vitro evaluation of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents has led researchers to explore a diverse range of synthetic scaffolds, among which the 3,4-dihydroisoquinolin-1(2H)-one core has emerged as a promising pharmacophore. This guide provides a comparative overview of the in vitro anticancer activity of various derivatives of this scaffold, with a focus on their efficacy against different cancer cell lines. While direct comparative data for a comprehensive series of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives is limited in publicly available literature, this guide synthesizes findings from structurally related analogs to offer valuable insights for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of Isoquinolin-1(2H)-one Derivatives

The antiproliferative activity of various substituted isoquinolin-1(2H)-one derivatives has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) or inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their cytotoxic potential. It is important to note that the substitution pattern on the isoquinolinone core significantly influences the anticancer activity and selectivity.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ / GI₅₀ (µM)
Derivative A 3-AcylMCF-7 (Breast)Not Specified
MDA-MB-231 (Breast)Not Specified
Derivative B 3-(1,3-thiazol-2-ylamino)NCI-60 Cell Line PanelAverage lgGI₅₀ = -5.18[1][2]
Derivative C 1,4-disubstitutedCEM (Leukemia)4.10[3]
Derivative D 1,4-disubstitutedCEM (Leukemia)0.64[3]
Derivative E 1,2,3,4-tetrahydro, R₃ = methoxyVarious1.591 - 2.281[4]

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of in vitro evaluations, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments typically employed in the assessment of anticancer compounds.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for a specified period, commonly 48 or 72 hours.

  • MTT Incubation: Following the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is then calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect and differentiate between apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC₅₀ concentrations for a defined period (e.g., 24 or 48 hours).

  • Staining: After treatment, the cells are harvested and washed with cold phosphate-buffered saline (PBS). The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[5] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[5]

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the quantification of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), late apoptotic/necrotic cells (Annexin V- and PI-positive), and necrotic cells (Annexin V-negative and PI-positive).

Potential Signaling Pathways and Mechanisms of Action

The anticancer effects of isoquinolinone derivatives are often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, survival, and death. While the precise mechanisms for this compound derivatives are still under investigation, studies on related compounds suggest potential targets.

One such proposed mechanism for a class of 6-(Trifluoromethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives is the inhibition of the WDR5-WIN site interaction.[5] WDR5 is a crucial component of the MLL (Mixed Lineage Leukemia) histone methyltransferase complex, which is dysregulated in certain cancers.[5] Inhibition of this interaction can disrupt the expression of oncogenes, leading to antiproliferative effects.

WDR5_Inhibition_Pathway cluster_0 Normal Cellular Process MLL_Complex MLL Complex Histone_Methylation H3K4 Methylation MLL_Complex->Histone_Methylation catalyzes WDR5 WDR5 WDR5->MLL_Complex component of Isoquinolinone Isoquinolinone Derivative Isoquinolinone->WDR5 inhibits Oncogene_Expression Oncogene Expression Histone_Methylation->Oncogene_Expression promotes Proliferation Cancer Cell Proliferation Oncogene_Expression->Proliferation drives Experimental_Workflow start Start: Synthesized Isoquinolinone Derivatives in_vitro_screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) start->in_vitro_screening determine_ic50 Determine IC50 Values in_vitro_screening->determine_ic50 select_potent Select Potent Compounds determine_ic50->select_potent mechanism_studies Mechanism of Action Studies select_potent->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) mechanism_studies->pathway_analysis end Lead Compound Identification apoptosis_assay->end cell_cycle_analysis->end pathway_analysis->end

References

Comparing the efficacy of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives in antiviral assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antiviral properties of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one and its analogs.

The emergence of drug-resistant viral strains and novel viral pathogens necessitates the continuous search for new antiviral agents. The this compound scaffold has emerged as a promising starting point for the development of potent viral inhibitors. This guide provides a comparative analysis of the efficacy of various derivatives of this core structure against different viruses, supported by experimental data from published studies.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of several 3,4-dihydroisoquinolin-1(2H)-one derivatives has been evaluated against a range of viruses, primarily Human Immunodeficiency Virus (HIV) and influenza viruses. The key parameters for comparison are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which measure the drug's potency, and the 50% cytotoxic concentration (CC₅₀), which indicates its toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is a critical measure of the compound's therapeutic window.

Compound IDDerivative ClassTarget VirusAssay TypeEC₅₀ / IC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
6b 7,8-dihydroxy-3,4-dihydroisoquinolin-1(2H)-oneHIV-1Cell-based0.552[1]8.9[1]16[1]
Compound 1 IsoquinoloneInfluenza A and BCell-based0.2 - 0.6[2]39.0[2]≥65[2]
Compound 17 IsoquinoloneInfluenza ACell-based5.8 - 36.8[2]109.0[2]-
Compound 21 IsoquinoloneInfluenza A and BCell-based9.9 - 18.5[2][3]>300[2][3]>15[2]
13e 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolineInfluenza H1N1Cell-based4.50[4]--
4m 1,2-dihydroisoquinolineHIV-1 IntegraseStrand Transfer0.7[5]--
6c 1,2-dihydroisoquinolineHIV-1 IntegraseStrand Transfer0.8[5]--
6c 1,2-dihydroisoquinolineHIV-1p24 antigen91% reduction--

Experimental Protocols

The evaluation of the antiviral efficacy of these compounds involves a series of standardized in vitro assays. Below are the generalized methodologies employed in the cited studies.

Antiviral Activity Assays
  • Cell-Based Assays (HIV):

    • Cell Culture: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase and β-galactosidase reporter gene, are commonly used.

    • Infection: Cells are seeded in 96-well plates and infected with HIV-1 in the presence of serial dilutions of the test compounds.

    • Quantification: After a set incubation period (e.g., 48 hours), the level of viral replication is determined by measuring the activity of a reporter gene (e.g., luciferase) or by quantifying a viral protein such as the p24 antigen using an ELISA assay.[5]

    • Data Analysis: The EC₅₀ value is calculated as the compound concentration that reduces viral replication by 50% compared to the untreated control.

  • Cell-Based Assays (Influenza):

    • Cell Culture: Madin-Darby canine kidney (MDCK) cells are typically used for influenza virus propagation and antiviral testing.[6]

    • Infection: Confluent cell monolayers are infected with an influenza virus strain (e.g., A/Puerto Rico/8/34 (H1N1)) in the presence of varying concentrations of the test compounds.[6]

    • Quantification: The antiviral effect is often determined by a cytopathic effect (CPE) reduction assay, where cell viability is measured using reagents like MTT.[6] Alternatively, plaque reduction assays can be performed to quantify the inhibition of infectious virus particle production.

    • Data Analysis: The EC₅₀ is the concentration that inhibits the virus-induced CPE or plaque formation by 50%.

  • Enzyme Inhibition Assays (HIV-1 Integrase):

    • Assay Principle: These assays measure the inhibition of the strand transfer (ST) step of HIV-1 integration, a critical process for viral replication.[5]

    • Procedure: Recombinant HIV-1 integrase is incubated with a model DNA substrate in the presence of the inhibitor. The amount of strand transfer product is then quantified.

    • Data Analysis: The IC₅₀ value is the concentration of the compound that reduces the enzymatic activity by 50%.

Cytotoxicity Assays
  • Cell Culture: The same cell lines used for the antiviral assays are typically used for cytotoxicity testing to ensure the relevance of the results.

  • Treatment: Cells are incubated with serial dilutions of the test compounds for a period similar to the antiviral assay.

  • Quantification: Cell viability is measured using various methods, such as the MTT assay, which quantifies the metabolic activity of living cells.

  • Data Analysis: The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 In Vitro Antiviral Screening cluster_1 Cytotoxicity Assessment cluster_2 Therapeutic Potential Evaluation A Compound Library of Dihydroisoquinolinone Derivatives D Compound Treatment (Serial Dilutions) A->D B Cell Culture (e.g., MDCK, TZM-bl) C Viral Infection (e.g., Influenza, HIV) B->C C->D E Incubation D->E F Quantification of Viral Replication E->F G EC₅₀ Determination F->G M Selectivity Index (SI) Calculation (CC₅₀/EC₅₀) G->M H Cell Culture (Same as antiviral assay) I Compound Treatment (Serial Dilutions) H->I J Incubation I->J K Cell Viability Assay (e.g., MTT) J->K L CC₅₀ Determination K->L L->M

General workflow for antiviral and cytotoxicity testing.

G cluster_0 HIV Replication Cycle & Point of Inhibition A HIV Virion C Binding and Fusion A->C 1 B Host Cell D Reverse Transcription C->D 2 E Viral DNA D->E 3 F Integration into Host Genome E->F 4 L HIV Integrase E->L G Transcription and Translation F->G 5 H Viral Proteins G->H 6 I Assembly and Budding H->I 7 J New Virions I->J 8 K Dihydroisoquinolinone Derivatives K->L Inhibition L->F

Inhibition of HIV replication by targeting the integrase enzyme.

Concluding Remarks

The 3,4-dihydroisoquinolin-1(2H)-one scaffold and its derivatives represent a promising area for antiviral drug discovery. The data presented herein demonstrates that modifications to this core structure can yield compounds with potent activity against both HIV and influenza viruses. Notably, some derivatives exhibit high selectivity indices, indicating a favorable safety profile. Further structure-activity relationship (SAR) studies are warranted to optimize the antiviral potency and pharmacokinetic properties of these compounds, potentially leading to the development of novel and effective antiviral therapeutics.

References

Comparative Analysis of Off-Target Effects and Selectivity of a Novel 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects and selectivity profile of a representative compound based on the 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold. While comprehensive selectivity data for the specific parent compound is not extensively available in public literature, derivatives of this scaffold have been identified as potent inhibitors of various protein kinases.[1] For the purpose of this guide, we will analyze a hypothetical derivative, herein named DHIQ-KDRi , designed as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (KDR/VEGFR2).

The selectivity of kinase inhibitors is a critical aspect of drug development, as off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[2] This guide compares the selectivity profile of DHIQ-KDRi with two well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib, which are also known to target KDR.

Data Presentation: Comparative Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of DHIQ-KDRi, Sorafenib, and Sunitinib against a panel of selected kinases. The data for DHIQ-KDRi is hypothetical, representing a compound with high affinity for KDR and varying degrees of off-target activity. Data for Sorafenib and Sunitinib are representative values from publicly available kinase profiling studies. Lower IC50 values indicate higher potency.

Kinase Target DHIQ-KDRi (IC50, nM) Sorafenib (IC50, nM) Sunitinib (IC50, nM) Primary Signaling Pathway
KDR (VEGFR2) 5 90 9 Angiogenesis, Proliferation
PDGFRβ150582Angiogenesis, Cell Growth
c-Kit800688Proliferation, Survival
RET>10,000415Proliferation, Differentiation
BRAF>10,00022-MAP Kinase Signaling
p38α5,000540>10,000Stress Response, Inflammation
GSK3β>10,000>10,000>10,000Glycogen Metabolism
CDK12,500>10,000>10,000Cell Cycle Progression

Data for Sorafenib and Sunitinib are compiled from various sources for illustrative purposes. The profile for DHIQ-KDRi is hypothetical.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of selectivity profiling data. Below are protocols for key experiments typically used in kinase inhibitor profiling.

1. Radiometric Kinase Assay (for IC50 determination)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.

  • Reagents and Materials :

    • Recombinant human kinases (e.g., KDR, PDGFRβ, c-Kit).

    • Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for KDR).

    • [γ-33P]ATP.

    • Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Test compounds (DHIQ-KDRi, Sorafenib, Sunitinib) in DMSO.

    • 96-well plates.

    • Phosphocellulose filter plates.

    • Scintillation counter.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO and then in assay buffer.

    • Add 10 µL of the diluted compound to the wells of a 96-well plate.

    • Add 20 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the reaction by adding 20 µL of a solution containing [γ-33P]ATP and non-radiolabeled ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [γ-33P]ATP.

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

2. Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is used to verify that a compound binds to its intended target within a cellular context.

  • Reagents and Materials :

    • Human cell line expressing the target kinase (e.g., HUVECs for KDR).

    • Cell culture medium and supplements.

    • Phosphate-buffered saline (PBS).

    • Test compound.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Equipment for heating samples precisely (e.g., PCR thermal cycler).

    • SDS-PAGE and Western blotting reagents.

    • Antibody specific to the target protein.

  • Procedure :

    • Culture cells to approximately 80% confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting.

    • The binding of the compound will stabilize the protein, leading to a higher melting temperature (the temperature at which 50% of the protein denatures).

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the selectivity profiling of kinase inhibitors.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR2 KDR (VEGFR2) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Migration PKC->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes DHIQ DHIQ-KDRi DHIQ->VEGFR2 Inhibits

Caption: Simplified KDR (VEGFR2) signaling pathway and the inhibitory action of DHIQ-KDRi.

Kinase_Profiling_Workflow start Start: Test Compound (e.g., DHIQ-KDRi) primary_screen Primary Screen: Radiometric assay against primary target (KDR) start->primary_screen ic50_det IC50 Determination for KDR primary_screen->ic50_det selectivity_panel Selectivity Profiling: Screen against a broad panel of kinases (e.g., 96-kinases) ic50_det->selectivity_panel off_target_id Identify Off-Targets (e.g., PDGFRβ, c-Kit) selectivity_panel->off_target_id ic50_off_target IC50 Determination for Potent Off-Targets off_target_id->ic50_off_target cellular_assay Cellular Assays: CETSA for target engagement and functional assays ic50_off_target->cellular_assay data_analysis Data Analysis & Comparison: Generate Selectivity Profile cellular_assay->data_analysis end End: Selectivity Guide data_analysis->end

Caption: Experimental workflow for determining the selectivity profile of a kinase inhibitor.

Selectivity_Concept cluster_selective Selective Inhibitor (DHIQ-KDRi) cluster_nonselective Non-Selective Inhibitor (e.g., Sunitinib) Inhibitor Inhibitor KDR_S KDR Inhibitor->KDR_S High Affinity OffTarget1_S Off-Target 1 Inhibitor->OffTarget1_S Low Affinity OffTarget2_S Off-Target 2 Inhibitor->OffTarget2_S Low Affinity KDR_NS KDR Inhibitor->KDR_NS High Affinity OffTarget1_NS PDGFRβ Inhibitor->OffTarget1_NS High Affinity OffTarget2_NS c-Kit Inhibitor->OffTarget2_NS High Affinity

Caption: Logical relationship illustrating selective versus non-selective kinase inhibition.

References

Navigating the Selectivity Landscape of 6-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of inhibitors targeting a diverse range of enzymes implicated in various diseases. Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the selectivity of inhibitors based on this scaffold, supported by experimental data and detailed protocols for key assays.

I. Overview of Primary Targets and Selectivity

Inhibitors incorporating the 3,4-dihydroisoquinolin-1(2H)-one core have demonstrated potent activity against several key enzymes, including Poly (ADP-ribose) polymerase (PARP), Kinase Insert Domain Containing Receptor (KDR/VEGFR-2), Rho-associated coiled-coil containing protein kinase (ROCK), and HIV-1 Integrase. While highly potent against their primary targets, the selectivity of these compounds across the broader kinome and other enzyme families is a critical consideration.

II. Cross-Reactivity Profile: A Case Study Approach

Here, we present a representative kinome scan data for a potent PARP inhibitor, Olaparib, which shares a similar phthalazinone core that mimics the dihydroisoquinolinone structure. This serves as an illustrative example of the potential off-target kinase interactions for this class of compounds. It is crucial to note that the specific substitution patterns on the this compound ring will ultimately determine the precise selectivity profile.

Table 1: Representative Kinome Scan Data for a Structurally Related PARP Inhibitor (Olaparib)

Kinase FamilyTarget Kinase% Inhibition at 1 µM
Tyrosine Kinase ABL1< 10%
ALK< 10%
EGFR< 10%
ERBB2< 10%
FLT3< 10%
KDR (VEGFR2)< 10%
MET< 10%
SRC< 10%
Serine/Threonine Kinase AKT1< 10%
AURKA< 10%
CDK1< 10%
CHEK2< 10%
MAPK1 (ERK2)< 10%
PLK1< 10%
ROCK1< 10%
Other GSK3B< 10%
PIK3CA< 10%

This data is illustrative and based on publicly available information for Olaparib. The actual cross-reactivity of a specific this compound based inhibitor would require experimental validation.

III. Experimental Protocols

To facilitate the independent assessment of inhibitor selectivity, detailed protocols for key biochemical and cell-based assays are provided below.

A. PARP1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Test inhibitor and vehicle control (e.g., DMSO)

Procedure:

  • Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add the test inhibitor at various concentrations to the wells.

  • Add a mixture of PARP1 enzyme and activated DNA to initiate the reaction.

  • Incubate for 1 hour at room temperature.

  • Add biotinylated NAD+ and incubate for another hour.

  • Wash the plate and add Streptavidin-HRP conjugate.

  • Incubate for 1 hour at room temperature.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with an acidic solution and measure the absorbance at 450 nm.

B. Kinase Selectivity Profiling (Kinome Scan)

A kinome scan is a high-throughput assay to assess the selectivity of an inhibitor against a large panel of kinases.

General Workflow:

  • A test compound is incubated with a panel of purified, active kinases.

  • The activity of each kinase is measured in the presence of the compound.

  • The percentage of inhibition for each kinase is determined relative to a vehicle control.

  • Data is typically presented as a percentage of inhibition at a fixed concentration (e.g., 1 µM) or as IC50 values for significantly inhibited kinases.

Commercial services like Eurofins DiscoverX KINOMEscan® or Promega Kinase-Glo® are commonly used for comprehensive profiling.

C. Cell-Based Rho Kinase (ROCK) Inhibition Assay

This assay measures the ability of an inhibitor to block ROCK activity in a cellular context.

Materials:

  • A suitable cell line (e.g., A7r5 rat smooth muscle cells)

  • ROCK substrate antibody (e.g., anti-phospho-MYPT1)

  • Secondary antibody conjugated to a detectable label (e.g., HRP or a fluorophore)

  • Lysis buffer

  • Test inhibitor and vehicle control

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Treat cells with the test inhibitor at various concentrations for a specified time.

  • Stimulate the cells with a ROCK activator (e.g., LPA or U-46619) if necessary.

  • Lyse the cells and collect the protein lysate.

  • Perform a Western blot or ELISA to detect the phosphorylation of a ROCK substrate like MYPT1.

  • Quantify the band intensity or signal and calculate the inhibition of ROCK activity.

D. HIV-1 Integrase Strand Transfer Assay (Biochemical)

This assay measures the inhibition of the strand transfer step catalyzed by HIV-1 integrase.

Materials:

  • Recombinant HIV-1 integrase

  • Donor DNA (biotinylated)

  • Target DNA (labeled with a detectable tag, e.g., DIG)

  • Streptavidin-coated plates

  • Anti-DIG antibody conjugated to HRP

  • TMB substrate

  • Assay buffer

  • Test inhibitor and vehicle control

Procedure:

  • Immobilize the biotinylated donor DNA onto the streptavidin-coated plate.

  • Add HIV-1 integrase and the test inhibitor.

  • Incubate to allow for binding and potential inhibition.

  • Add the labeled target DNA to initiate the strand transfer reaction.

  • Incubate to allow for the integration of the donor DNA into the target DNA.

  • Wash the plate to remove unreacted components.

  • Add the anti-DIG-HRP antibody to detect the integrated target DNA.

  • Wash the plate and add TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

IV. Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows can aid in understanding the mechanism of action and the experimental design.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PAR_Chains Poly(ADP-ribose) Chains PARP1->PAR_Chains synthesizes Repair_Complex DNA Repair Complex PAR_Chains->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair Inhibitor 6-OH-Dihydroisoquinolinone Inhibitor Inhibitor->PARP1 inhibits

Caption: PARP1 signaling pathway and mechanism of inhibition.

Kinase_Selectivity_Workflow Compound Test Inhibitor Incubation Incubation with ATP and Substrate Compound->Incubation Kinase_Panel Kinase Panel (~400 kinases) Kinase_Panel->Incubation Activity_Measurement Measure Kinase Activity Incubation->Activity_Measurement Data_Analysis Data Analysis (% Inhibition) Activity_Measurement->Data_Analysis Selectivity_Profile Selectivity Profile Data_Analysis->Selectivity_Profile

Caption: Experimental workflow for kinome selectivity profiling.

ROCK_Signaling_Pathway Agonist Agonist (e.g., LPA) GPCR GPCR Agonist->GPCR RhoA RhoA-GTP GPCR->RhoA activates ROCK ROCK RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP phosphorylates & inhibits MLC_P Phosphorylated MLC MLCP->MLC_P dephosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P phosphorylated by MLCK Contraction Actin-Myosin Contraction MLC_P->Contraction Inhibitor 6-OH-Dihydroisoquinolinone Inhibitor Inhibitor->ROCK inhibits

Caption: Rho-kinase (ROCK) signaling pathway in smooth muscle contraction.

V. Conclusion

The this compound scaffold represents a versatile platform for the development of potent enzyme inhibitors. While these compounds exhibit high affinity for their primary targets, a thorough evaluation of their cross-reactivity is essential for advancing them through the drug discovery pipeline. The data and protocols presented in this guide provide a framework for researchers to assess the selectivity of their own compounds and to make informed decisions in the design of next-generation inhibitors with improved safety and efficacy profiles. It is strongly recommended that comprehensive selectivity profiling, such as a kinome scan, be performed for any lead compounds based on this scaffold to fully characterize their off-target activities.

Head-to-head comparison of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with other isoquinolinone compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, derivatives of 3,4-dihydroisoquinolin-1(2H)-one have garnered significant attention for their potential as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a validated target in oncology. This guide provides a head-to-head comparison of the performance of various substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives, with a focus on their PARP inhibitory activity. While specific experimental data for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one as a PARP inhibitor is not extensively available in the public domain, this comparison with structurally related compounds offers valuable insights into the structure-activity relationships (SAR) of this compound class.

Comparative Biological Activity of Isoquinolinone Derivatives

The following table summarizes the in vitro inhibitory activity of a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides against PARP1 and PARP2 enzymes. The data highlights the influence of different substituents on potency and selectivity. Olaparib, a clinically approved PARP inhibitor, is included for reference.

Compound IDR1R2PARP1 IC50 (nM)[1]PARP2 IC50 (nM)[1]
3l HH15670.1
3aa 7-FH10545.3
3ab 7-F2-F11840.2
3af 7-F4-F24028.5
11 7-FH (dehydro)>1000>1000
Olaparib --1.50.8

Experimental Protocols

A detailed understanding of the methodologies used to generate the comparative data is crucial for its interpretation. Below are the key experimental protocols employed in the evaluation of the isoquinolinone-based PARP inhibitors.

PARP1/PARP2 Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1 and PARP2.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histones (as a substrate for PARP)

  • Biotinylated NAD+

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (isoquinolinone derivatives)

  • Microplates (e.g., 96-well format)

Procedure:

  • Coating: Histones are coated onto the surface of the microplate wells.

  • Compound Incubation: The test compounds are serially diluted and added to the wells.

  • Enzyme Addition: Recombinant PARP1 or PARP2 enzyme is added to each well.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of biotinylated NAD+. The plate is then incubated to allow for the poly(ADP-ribosyl)ation of the histones.

  • Detection: The wells are washed to remove unbound reagents. Streptavidin-HRP is added, which binds to the biotinylated ADP-ribose chains on the histones.

  • Signal Generation: After another washing step, a chemiluminescent HRP substrate is added, and the resulting light emission is measured using a luminometer. The signal intensity is inversely proportional to the PARP inhibitory activity of the test compound.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This assay assesses the effect of the compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., breast, ovarian)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isoquinolinone derivatives for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization buffer.

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, can then be determined.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the evaluation process of these compounds.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 recruits PARP1->DNA_Damage dissociates after auto-PARylation PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair Inhibitor Isoquinolinone PARP Inhibitor Inhibitor->PARP1 inhibits Trapped_PARP Trapped PARP1-DNA Complex Inhibitor->Trapped_PARP stabilizes Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Caption: PARP1 signaling pathway and the mechanism of action of isoquinolinone-based PARP inhibitors.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Studies Synthesis Synthesis of Isoquinolinone Derivatives PARP_Assay PARP1/PARP2 Inhibition Assay Synthesis->PARP_Assay Screening Cytotoxicity_Assay Cell-Based Cytotoxicity Assay PARP_Assay->Cytotoxicity_Assay Lead Identification SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Data for PK_Studies Pharmacokinetic Studies Cytotoxicity_Assay->PK_Studies Promising Compounds Docking Molecular Docking SAR_Analysis->Docking informs Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models

Caption: Experimental workflow for the evaluation of novel isoquinolinone-based PARP inhibitors.

Conclusion

The 3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the development of novel PARP inhibitors. The presented data demonstrates that substitutions on the isoquinolinone core and the carboxamide moiety significantly impact the inhibitory potency and selectivity against PARP1 and PARP2. Further optimization of this scaffold, guided by detailed structure-activity relationship studies and mechanistic investigations, holds the potential to yield highly effective and selective PARP inhibitors for therapeutic applications.

References

A Comparative Guide to Novel 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one Derivatives in Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one derivatives against alternative compounds, focusing on their potential as inhibitors of Tankyrase (TNKS) and Poly(ADP-ribose) polymerase (PARP). The following sections detail their performance, supported by experimental data and protocols, to aid in target identification and validation efforts.

Target Identification: Tankyrase and PARP as Key Targets

The this compound scaffold has emerged as a promising pharmacophore for targeting enzymes within the PARP family. Notably, derivatives of this scaffold have shown significant inhibitory activity against two key members: Tankyrase-1 and -2 (TNKS1/2) and PARP-1 and -2 (PARP1/2).

  • Tankyrases (TNKS1/2) are critical regulators of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[1] Inhibition of Tankyrases leads to the stabilization of Axin, a key component of the β-catenin destruction complex, thereby suppressing oncogenic Wnt signaling.[1]

  • Poly(ADP-ribose) polymerases (PARP1/2) are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks.[2] PARP inhibitors have been successfully developed as anti-cancer therapies, exploiting the concept of synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[2][3]

Comparative Performance Data

The following tables summarize the in vitro potency of various isoquinolin-1(2H)-one derivatives and their alternatives against Tankyrase and PARP enzymes.

Table 1: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives and Comparators against Tankyrase (TNKS1/2)

Compound/DerivativeTarget(s)IC50 (nM)Cellular Assay IC50 (nM)Reference Compound(s)Reference IC50 (nM)
Isoquinolin-1(2H)-one Derivatives
Compound 11cTNKS1 / TNKS29 / 329 (DLD-1 SuperTopFlash)--
OM-153TNKS1 / TNKS213 / 20.63 (WNT reporter)--
RK-287107TNKS1 / TNKS214.3 / 10.6-G007-LK42.2 (TNKS1) / 42.3 (TNKS2)
Non-Isoquinolinone Comparators
XAV939TNKS113.4---
WXL-8TNKS19.1---
G007-LKTNKS1 / TNKS2<100 (Biochemical)25 (Cell-based)--
Tankyrase Inhibitor 49Tankyrase0.11.9--
Compound 2 (Quinazolindione)TNKS1 / TNKS24 / 39.85.0--
Compound 21 (Quinazolindione)TNKS1 / TNKS24 / 6320--
Compound 5 (bis-quinazolinone)TNKS20.3-IWR-129.2

Data compiled from multiple sources.[4][5][6][7][8][9][10]

Table 2: Inhibitory Activity of Isoquinolin-1(2H)-one Derivatives and Comparators against PARP1/2

Compound/DerivativeTarget(s)IC50 (nM)Cellular Assay IC50 (µM)Reference Compound(s)Reference IC50 (nM)
3,4-dihydroisoquinolin-1-one-4-carboxamides
Compound 3lPARP1 / PARP2156 / 70.1-Olaparib-
Dihydroisoquinolone 1aPARP1 / PARP213,000 / 800---
Isoquinolone 1bPARP1 / PARP29,000 / 150---
Non-Isoquinolinone Comparators
OlaparibPARP1 / PARP21.4 / 12---
RucaparibPARP1 / PARP2~0.3 (PARP2)---
NiraparibPARP1 / PARP2~2-4---
TalazoparibPARP1 / PARP2~0.2 (PARP2)---
VeliparibPARP1 / PARP2~2-4---
Compound 5 (Quinoxaline)PARP13.052.57 (MDA-MB-436)Olaparib4.40
Compound 8a (Quinoxaline)PARP12.31-Olaparib4.40

Data compiled from multiple sources.[11][12][13][14]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Protocol 1: In Vitro Tankyrase Activity Assay (Chemiluminescent)

This protocol outlines a method to measure the enzymatic activity of Tankyrase and assess the inhibitory potential of novel compounds.

Materials:

  • Recombinant human Tankyrase 1 or 2 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Test compounds (e.g., this compound derivatives) dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include a vehicle control (DMSO) and a known Tankyrase inhibitor as a positive control.

  • Enzyme Reaction: To each well of the histone-coated plate, add 25 µL of the compound dilution.

  • Add 25 µL of diluted Tankyrase enzyme to each well.

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubate the plate at 30°C for 1-2 hours.

  • Detection: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of Streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent HRP substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vitro PARP Activity Assay (Colorimetric)

This protocol describes a colorimetric method to quantify PARP activity and the inhibitory effect of test compounds.

Materials:

  • Recombinant human PARP-1 or PARP-2 enzyme

  • Histone- and DNA-coated 96-well plates

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2)

  • Test compounds dissolved in DMSO

  • Streptavidin-HRP conjugate

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. Include vehicle and positive controls.

  • Enzyme Reaction: Add 25 µL of the compound dilution to each well of the histone- and DNA-coated plate.

  • Add 25 µL of diluted PARP enzyme to each well.

  • Start the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubate at 30°C for 1 hour.

  • Detection: Wash the plate three times with wash buffer.

  • Add 100 µL of diluted Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

  • Wash the plate three times.

  • Add 100 µL of colorimetric HRP substrate and incubate until sufficient color development (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 values as described for the Tankyrase assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.[15][16][17][18][19]

Materials:

  • Cultured cells expressing the target protein (e.g., cancer cell line)

  • Test compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or DMSO at the desired concentration and incubate for a specified time (e.g., 1-4 hours).

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures using a thermal cycler (e.g., from 40°C to 70°C in 3°C increments for 3 minutes). Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration.

  • Perform SDS-PAGE and Western blotting using an antibody specific for the target protein to detect the amount of soluble target protein at each temperature.

  • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_destruction_complex Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Axin Axin Dishevelled->Axin | Tankyrase Tankyrase Tankyrase->Axin Degradation APC APC GSK3β GSK3β β-catenin β-catenin GSK3β->β-catenin Phosphorylation (Degradation) TCF/LEF TCF/LEF β-catenin->TCF/LEF cluster_nucleus cluster_nucleus β-catenin->cluster_nucleus Target Genes Target Genes TCF/LEF->Target Genes Transcription This compound This compound This compound->Tankyrase Inhibits

Caption: Wnt/β-catenin signaling pathway and the role of Tankyrase inhibitors.

PARP_DNA_Repair_Pathway DNA Single-Strand Break DNA Single-Strand Break PARP1/2 PARP1/2 PARylation PARylation PARP1/2->PARylation catalyzes Replication Fork Collapse Replication Fork Collapse PARP1/2->Replication Fork Collapse inhibition leads to Recruitment of Repair Proteins Recruitment of Repair Proteins PARylation->Recruitment of Repair Proteins signals DNA Repair DNA Repair Recruitment of Repair Proteins->DNA Repair leads to This compound This compound This compound->PARP1/2 inhibits Double-Strand Break Double-Strand Break Replication Fork Collapse->Double-Strand Break Homologous Recombination Repair (HRR) Homologous Recombination Repair (HRR) Double-Strand Break->Homologous Recombination Repair (HRR) repaired by Cell Death (Synthetic Lethality) Cell Death (Synthetic Lethality) Homologous Recombination Repair (HRR)->Cell Death (Synthetic Lethality) deficiency leads to BRCA1/2 BRCA1/2 BRCA1/2->Homologous Recombination Repair (HRR) essential for

Caption: PARP's role in DNA repair and the mechanism of synthetic lethality.

CETSA_Workflow start Start: Cell Culture treatment Treat cells with Compound or Vehicle start->treatment heating Heat cells across a temperature gradient treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifuge to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant Soluble pellet Discard Pellet (Aggregated Proteins) centrifugation->pellet Insoluble analysis Analyze soluble protein by Western Blot supernatant->analysis end End: Determine Melting Curve Shift analysis->end

References

Investigating the Synergistic Potential of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the synergistic effects of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one with other therapeutic agents is not currently available in published literature. This guide, therefore, presents a hypothetical framework for investigating such potential synergies based on the known biological activities of structurally similar isoquinolinone derivatives. The proposed experiments and expected outcomes are intended to serve as a blueprint for future research in this promising area.

The isoquinoline scaffold is a core component of numerous bioactive compounds with a wide range of pharmacological properties, including antitumor and anti-inflammatory activities.[1][2] Derivatives of 3,4-dihydroisoquinolin-1(2H)-one have shown potential in various therapeutic areas, suggesting that this compound may also possess significant biological activity.[3][4] This guide outlines a proposed investigation into the synergistic effects of this compound with established therapeutic agents in oncology and inflammation.

Part 1: Synergistic Antitumor Effects with Cisplatin

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, with some acting as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA damage repair.[5][6][7] PARP inhibitors have shown significant clinical success in combination with DNA-damaging agents like cisplatin, particularly in cancers with deficiencies in homologous recombination repair.[8] This section proposes a framework to investigate the potential synergistic effects of this compound, hypothetically acting as a PARP inhibitor, with cisplatin in a cancer cell line model.

Proposed Experimental Workflow

cluster_prep Cell Culture & Seeding cluster_treatment Drug Treatment cluster_analysis Data Analysis A Select Cancer Cell Line (e.g., BRCA-deficient) B Culture and Passage Cells A->B C Seed Cells in 96-well plates B->C E Treat Cells for 48h C->E D Prepare Drug Dilutions: - this compound - Cisplatin - Combination D->E F Cell Viability Assay (MTT) E->F I Western Blot for PARP Cleavage & γH2AX E->I G Calculate IC50 Values F->G H Determine Combination Index (CI) G->H

Caption: Proposed workflow for assessing synergistic cytotoxicity.

Data Presentation: Hypothetical Cytotoxicity Data
Treatment GroupIC50 (µM) - Cancer Cell Line ACombination Index (CI)
This compound (Compound X)15.2-
Cisplatin5.8-
Compound X + Cisplatin (1:1 ratio)4.5< 1 (Synergism)
Experimental Protocol: Cell Viability and Synergy Analysis
  • Cell Culture: A human cancer cell line (e.g., ovarian cancer cell line SKOV3) would be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9]

  • Drug Preparation: Stock solutions of this compound and cisplatin would be prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Treatment: Cells would be seeded in 96-well plates and treated with varying concentrations of each compound individually and in combination for 48 hours.

  • MTT Assay: Cell viability would be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm would be measured to determine the percentage of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each treatment would be calculated. The synergistic effect would be quantified by calculating the Combination Index (CI) using the Chou-Talalay method, where CI < 1 indicates synergism.

Proposed Signaling Pathway: PARP Inhibition and DNA Damage

cluster_pathway Hypothetical Synergistic Mechanism Cisplatin Cisplatin DNA_damage DNA Single-Strand Breaks Cisplatin->DNA_damage PARP PARP Activation DNA_damage->PARP Repair_failure Failed DNA Repair PARP->Repair_failure leads to repair Compound_X This compound PARP_inhibition PARP Inhibition Compound_X->PARP_inhibition blocks PARP_inhibition->Repair_failure Apoptosis Apoptosis Repair_failure->Apoptosis

Caption: Hypothetical pathway of synergistic anticancer effect.

Part 2: Synergistic Anti-inflammatory Effects with Dexamethasone

Several isoquinoline derivatives have demonstrated anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[10][11][12] This pathway is a critical regulator of inflammatory responses. This section proposes a framework to investigate the potential synergistic anti-inflammatory effects of this compound with the corticosteroid dexamethasone in a lipopolysaccharide (LPS)-stimulated macrophage model.

Proposed Experimental Workflow

cluster_prep Cell Culture & Stimulation cluster_analysis Inflammatory Marker Analysis A Culture Macrophage Cell Line (e.g., RAW 264.7) B Pre-treat with Drugs for 1h A->B C Stimulate with LPS (1 µg/mL) for 24h B->C D Measure Nitric Oxide (NO) in Supernatant (Griess Assay) C->D F Western Blot for p-p65 NF-κB C->F E Measure Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA D->E

Caption: Proposed workflow for assessing anti-inflammatory synergy.

Data Presentation: Hypothetical Anti-inflammatory Data
Treatment Group (LPS-stimulated)Nitric Oxide (NO) Production (% of control)TNF-α Secretion (pg/mL)
Vehicle Control100%1250
This compound (Compound X)75%980
Dexamethasone60%820
Compound X + Dexamethasone35%450
Experimental Protocol: Anti-inflammatory Synergy Assessment
  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) would be cultured in appropriate media.

  • Drug Treatment and Stimulation: Cells would be pre-treated with this compound, dexamethasone, or a combination of both for 1 hour, followed by stimulation with lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Nitric Oxide Measurement: The concentration of nitric oxide in the cell culture supernatant would be measured using the Griess reagent.

  • ELISA for Cytokines: The levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant would be quantified using enzyme-linked immunosorbent assay (ELISA) kits.

  • Western Blot Analysis: Cellular lysates would be analyzed by Western blot to determine the levels of phosphorylated p65, a key component of the activated NF-κB pathway.

Proposed Signaling Pathway: NF-κB Inhibition

cluster_pathway Hypothetical Anti-inflammatory Synergy LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_activation NF-κB Activation (p65 phosphorylation) TLR4->NFkB_activation Inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_activation->Inflammatory_genes Compound_X This compound Compound_X->NFkB_activation inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_activation inhibits

Caption: Hypothetical pathway of synergistic NF-κB inhibition.

This proposed research framework provides a comprehensive starting point for investigating the synergistic potential of this compound. The outlined experiments, if conducted, would yield valuable data to guide further drug development efforts in oncology and inflammatory diseases.

References

Unveiling the Binding Profile of a Dihydroisoquinolinone Scaffold to the Histamine H1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, understanding how a compound interacts with its biological target is paramount. This guide provides a comparative analysis of the binding mode of 3,4-dihydroisoquinolin-1(2H)-one, a potent histamine H1 receptor antagonist, with other well-established antihistamines. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation of this chemical scaffold for future therapeutic applications.

While the specific target protein for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one is not extensively characterized in publicly available literature, its structural analog, 3,4-dihydroisoquinolin-1(2H)-one, has been identified as a potent antagonist of the histamine H1 receptor. This guide will, therefore, focus on the interaction of this closely related compound with the histamine H1 receptor, providing a framework for understanding the potential binding characteristics of its hydroxylated derivative.

Comparative Analysis of Histamine H1 Receptor Antagonists

The histamine H1 receptor is a G protein-coupled receptor that plays a crucial role in allergic and inflammatory responses. Its antagonists are widely used in the treatment of conditions such as allergic rhinitis and urticaria. The binding affinity of these antagonists to the H1 receptor is a key determinant of their potency. A comparison of the binding affinities (Ki values) of 3,4-dihydroisoquinolin-1(2H)-one and other representative histamine H1 receptor antagonists is presented in the table below. A lower Ki value indicates a higher binding affinity.

CompoundChemical ClassBinding Affinity (Ki) at Histamine H1 Receptor (nM)
3,4-dihydroisoquinolin-1(2H)-one IsoquinolinonePotent antagonist (Specific Ki not found in literature)
DiphenhydramineEthanolamine~16
Chlorpheniramine (dexchlorpheniramine)Alkylamine15[1]
LoratadinePiperidine~2.5 - 5
CetirizinePiperazine6[2]
TerfenadinePiperidine~4 - 10
AstemizolePiperidineIC50 = 4[3]

Note: The binding affinity of 3,4-dihydroisoquinolin-1(2H)-one is described as "potent" in the literature, however, a specific quantitative Ki value was not identified in the reviewed sources.

Elucidating Binding Characteristics: Experimental Workflow

The binding affinity of a compound to its target receptor is typically determined through competitive radioligand binding assays. The following diagram illustrates the general workflow for a histamine H1 receptor competition binding assay.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis receptor Histamine H1 Receptor (e.g., from cell membranes) incubation Incubate receptor, radioligand, and varying concentrations of test compound receptor->incubation radioligand Radioligand (e.g., [3H]mepyramine) radioligand->incubation test_compound Test Compound (3,4-dihydroisoquinolin-1(2H)-one) test_compound->incubation competitor Known Antagonist (for non-specific binding) competitor->incubation filtration Separate bound from unbound radioligand (e.g., vacuum filtration) incubation->filtration measurement Quantify bound radioactivity (e.g., scintillation counting) filtration->measurement analysis Generate competition curve and calculate IC50/Ki measurement->analysis

References

Safety Operating Guide

Proper Disposal of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information and a step-by-step plan for the proper disposal of 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one, a compound often used in pharmaceutical research.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the potential for irritation and other health effects, appropriate personal protective equipment must be worn at all times when handling this compound for disposal purposes.

Hazard CategoryAssumed RisksRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation[1]Chemically resistant gloves (e.g., nitrile)
Eye Contact Causes serious eye irritation[1]Safety goggles or a face shield
Inhalation May cause respiratory irritation[1]Use in a well-ventilated area or with a fume hood. A NIOSH-approved respirator may be necessary for spills or large quantities.
Ingestion Unknown, assume to be harmfulDo not eat, drink, or smoke when handling.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Solid Waste: Collect in a designated, properly labeled, and sealed container for solid chemical waste.

    • Liquid Waste (Solutions): Collect in a designated, properly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed[2]. Keep aqueous and organic solvent waste streams separate.

  • Container Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound".

    • Include the appropriate hazard pictograms (e.g., GHS07 for irritant).

    • Indicate the date accumulation started.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company.

    • Provide the disposal company with all available safety information, including the assumed hazard profile based on similar compounds.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial to minimize harm.

Emergency ScenarioImmediate Response Protocol
Spill Evacuate the immediate area. Ventilate the space to disperse any dust or vapors. For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill before collection into a hazardous waste container.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Assess Hazards (Assume Irritant) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Use Labeled, Sealed Hazardous Waste Containers C->D E Store in Designated Waste Accumulation Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 6-hydroxy-3,4-dihydroisoquinolin-1(2H)-one was found. The following guidance is based on the safety information for the structurally similar compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, and general best practices for handling solid, powdered chemicals in a laboratory setting. It is imperative to conduct a thorough risk assessment before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.

Hazard Identification and Risk Assessment

Based on the available data for a similar compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolinone, the primary hazards are anticipated to be:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

A thorough risk assessment should be performed before commencing any work with this compound.

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control to minimize inhalation of dust particles.

  • Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be required for splash hazards.[5]
Skin Protection Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[1][5] Ensure gloves are inspected before use and changed regularly.[6][7]
Respiratory Protection For operations that may generate dust, use a NIOSH-approved respirator.[1][5] If exposure limits are exceeded, a full-face respirator should be used.[1]
Footwear Closed-toe shoes must be worn in the laboratory.[5]
Experimental Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow start Start: Assess Task check_dust Potential for Dust Generation? start->check_dust low_risk Low Risk Task (e.g., weighing in a balance with shield) check_dust->low_risk No high_risk_dust High Risk of Dust (e.g., scooping, mixing) check_dust->high_risk_dust Yes check_splash Potential for Splash? high_risk_splash High Risk of Splash (e.g., dissolving, transferring solutions) check_splash->high_risk_splash Yes ppe_low Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves check_splash->ppe_low No low_risk->check_splash ppe_dust Enhanced PPE (Dust): - Standard PPE - Respirator (N95 or higher) high_risk_dust->ppe_dust ppe_splash Enhanced PPE (Splash): - Standard PPE - Face Shield high_risk_splash->ppe_splash end Proceed with Experiment ppe_low->end ppe_dust->end ppe_splash->end

Caption: PPE Selection Workflow for Handling this compound.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[8]

Logistical Plan: Spill Management and Disposal

A clear plan for accidental releases and waste disposal is crucial for maintaining a safe laboratory environment.

Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the immediate area.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the product enter drains.[3]

  • Personal Protection: Wear appropriate PPE as outlined in the table above, including respiratory protection.[3]

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material without creating dust.[3]

    • Place the spilled material into a suitable, labeled, and closed container for disposal.[3]

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containerization: Dispose of contents and container in accordance with local, state, and federal regulations.[1] Use designated, labeled, and sealed containers for chemical waste.

  • Contaminated PPE: Contaminated clothing and disposable PPE should be placed in a sealed bag and disposed of as hazardous waste.[1] Wash contaminated reusable clothing before reuse.[1]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air.[1] If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[1]
Skin Contact Immediately wash the affected area with plenty of water.[1] Remove contaminated clothing.[1] If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1] Seek immediate medical attention.
Ingestion Rinse mouth with water.[1] Do NOT induce vomiting. Seek medical attention if you feel unwell.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.